Product packaging for Xanthofulvin(Cat. No.:CAS No. 151466-15-8)

Xanthofulvin

Cat. No.: B3322692
CAS No.: 151466-15-8
M. Wt: 578.4 g/mol
InChI Key: VZJACTNXARYXEM-NHDPSOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xanthofulvin (CAS 151466-15-8) is a novel fungal metabolite isolated from Penicillium sp. SPF-3059, identified for its significant role as a semaphorin inhibitor . This compound exhibits potent activity by inhibiting semaphorin 3A (Sema3A), a key axonal guidance cue that induces the collapse of neuronal growth cones . In vitro, this compound demonstrates a potent IC50 of 0.09 µg/ml in a Sema3A-induced growth cone collapse assay using cultured chick dorsal root ganglia neurons . Originally characterized as a Sema3A inhibitor, subsequent research has revealed that this compound drives a strong regenerative response in vivo, promoting axonal regeneration, re-myelination, angiogenesis, and functional recovery in rodent models of spinal cord injury . This suggests a more complex mechanism of action involving positive off-target effects. Emerging evidence indicates that this compound, along with its co-metabolite vinaxanthone, may function as a positive allosteric modulator of the SUCNR1 (GPR91) receptor, providing a more comprehensive understanding of its neuroregenerative properties . With a molecular formula of C28H18O14 and a molecular weight of 578.4 g/mol , this compound is classified as a miscellaneous xanthone derivative and represents a valuable small-molecule tool for neuroscientific research . It is offered to support ongoing investigations into CNS injury, neuroregeneration, and the complex signaling pathways involved in nerve repair. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H18O14 B3322692 Xanthofulvin CAS No. 151466-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-7-[(Z)-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-ylidene)-hydroxymethyl]-2,3-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O14/c1-7-9(21(32)11-6-41-14-4-12(30)24(35)19(27(37)38)17(14)23(11)34)3-10-22(33)18-15(42-26(10)16(7)8(2)29)5-13(31)25(36)20(18)28(39)40/h3-5,30-32,35-36H,6H2,1-2H3,(H,37,38)(H,39,40)/b21-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJACTNXARYXEM-NHDPSOOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1C(=O)C)OC3=C(C2=O)C(=C(C(=C3)O)O)C(=O)O)C(=C4COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2C(=C1C(=O)C)OC3=C(C2=O)C(=C(C(=C3)O)O)C(=O)O)/C(=C/4\COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151466-15-8
Record name Xanthofulvin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151466158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XANTHOFULVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32KP529UK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Xanthofulvin: A Technical Guide to its Discovery, Natural Source, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Xanthofulvin, a potent inhibitor of Semaphorin 3A (Sema3A), represents a significant discovery in the field of nerve regeneration. This technical guide provides an in-depth overview of the discovery of this compound, its natural fungal source, and the methodologies employed for its isolation and characterization. The document details the bioassay-guided fractionation process that led to its identification and presents the available quantitative data on its biological activity. Furthermore, it outlines representative experimental protocols for the fermentation of the producing organism, Penicillium sp. SPF-3059, the isolation and purification of this compound, and the bioassay used to guide this process. Finally, a proposed biosynthetic pathway for this complex polyketide is illustrated. This guide is intended for researchers, scientists, and drug development professionals working in natural product chemistry, neurobiology, and pharmacology.

Introduction

The quest for novel bioactive compounds from natural sources has been a cornerstone of drug discovery. Fungi, in particular, are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities.[1] Among these, the xanthone class of compounds has garnered significant interest due to their varied pharmacological properties.[1] this compound, a structurally complex xanthone, emerged from a screening program aimed at identifying inhibitors of Semaphorin 3A (Sema3A), a key chemorepellent factor in the nervous system that inhibits axonal growth.[1][2] The discovery of a small molecule capable of blocking Sema3A's inhibitory effects holds considerable promise for the development of therapeutics for nerve injury and neurodegenerative diseases.[3]

This whitepaper provides a comprehensive technical overview of the discovery, natural origin, and scientific investigation of this compound.

Discovery of this compound

This compound was discovered and isolated from the cultured broth of a fungal strain, Penicillium sp. SPF-3059.[1][2] The discovery was the result of a targeted screening effort to find natural product-based inhibitors of Sema3A. The inhibitory activity was tracked using a bioassay that measures the collapse of chick dorsal root ganglia (DRG) neuron growth cones induced by Sema3A.[2] this compound was co-isolated with a known compound, vinaxanthone, which also exhibited significant Sema3A inhibitory activity.[2]

Natural Source and Fermentation

The primary natural source of this compound is the fungal strain Penicillium sp. SPF-3059.[1][2] While the genus Penicillium is a well-known producer of a vast array of secondary metabolites, the production of this compound has been specifically attributed to this strain.[1] Fungal fermentation is the method used to produce this compound for research and potential development.

Producing Organism
  • Genus: Penicillium

  • Species: sp.

  • Strain designation: SPF-3059

Representative Fermentation Protocol

While the precise media composition and fermentation parameters for the original discovery are not fully detailed in the primary literature, a representative protocol for the production of secondary metabolites from Penicillium species in submerged culture is provided below.

3.2.1. Inoculum Preparation

  • A culture of Penicillium sp. SPF-3059 is grown on a solid agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days until sporulation is observed.

  • Spores are harvested by adding sterile saline solution with a wetting agent (e.g., 0.01% Tween 80) to the agar surface and gently scraping the spores with a sterile loop.

  • The spore suspension is filtered through sterile glass wool to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to a final concentration of approximately 1 x 10^6 spores/mL.

3.2.2. Production Fermentation

  • A suitable production medium is prepared. A typical medium for Penicillium fermentation contains a carbon source, a nitrogen source, and mineral salts. For example:

    • Glucose: 40 g/L

    • Peptone: 10 g/L

    • Yeast Extract: 5 g/L

    • KH2PO4: 1 g/L

    • MgSO4·7H2O: 0.5 g/L

    • The pH of the medium is adjusted to 5.5-6.0 before sterilization.

  • The production medium is sterilized by autoclaving at 121°C for 20 minutes.

  • The sterile medium is inoculated with the spore suspension (typically 5-10% v/v).

  • Fermentation is carried out in a shake flask or a bioreactor at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.

  • The production of this compound is monitored periodically by analytical techniques such as HPLC.

Isolation and Purification

This compound was isolated from the fermentation broth of Penicillium sp. SPF-3059 using a bioassay-guided fractionation approach.[2] This method involves a series of extraction and chromatographic steps, with each fraction being tested for its ability to inhibit Sema3A-induced growth cone collapse.

Experimental Protocol: Bioassay-Guided Fractionation
  • Extraction: The whole fermentation broth is extracted with an organic solvent such as ethyl acetate. The organic phase, containing the secondary metabolites, is separated from the aqueous phase and the mycelia. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Initial Fractionation: The crude extract is subjected to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) or column chromatography over silica gel. A stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute different fractions.

  • Bioassay: Each fraction is tested for its inhibitory activity in the Sema3A-induced growth cone collapse assay (see protocol 4.2).

  • Further Purification of Active Fractions: The fractions exhibiting the highest activity are further purified using subsequent chromatographic techniques. This typically involves preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18).

  • Isolation of Pure Compound: The HPLC purification is guided by the bioassay results, leading to the isolation of the pure active compound, this compound.

Experimental Protocol: Semaphorin 3A-Induced Growth Cone Collapse Assay

This bioassay is crucial for guiding the fractionation process.

  • Neuron Culture: Dorsal root ganglia (DRG) are dissected from chick embryos and cultured on a suitable substrate (e.g., laminin-coated coverslips) in a serum-free medium supplemented with nerve growth factor (NGF) to promote neurite outgrowth.

  • Treatment: After 24-48 hours in culture, the neurons are treated with a concentration of Sema3A known to induce growth cone collapse in a significant portion of the neurons. Test fractions or pure compounds are added to the culture medium simultaneously with Sema3A.

  • Fixation and Staining: After a short incubation period (e.g., 30-60 minutes), the neurons are fixed with paraformaldehyde and stained with a fluorescently labeled phalloidin to visualize the actin cytoskeleton of the growth cones.

  • Microscopy and Analysis: The morphology of the growth cones is observed under a fluorescence microscope. Growth cones are scored as either "collapsed" (lacking lamellipodia and filopodia) or "spread" (possessing a normal, fan-like structure). The percentage of collapsed growth cones is calculated for each treatment condition. A reduction in the percentage of collapsed growth cones in the presence of a test fraction indicates inhibitory activity.

Structural Elucidation

The tautomeric structure of this compound was determined using a combination of spectroscopic techniques.[2]

  • Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the molecular formula of this compound as C28H18O14.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were conducted to elucidate the complex bicyclic xanthone core and the connectivity of the various functional groups.

  • Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry were also employed to provide additional information about the functional groups and the chromophore of the molecule.[1]

Biological Activity

This compound is a potent inhibitor of Semaphorin 3A.[2] Its biological activity was quantified by determining its half-maximal inhibitory concentration (IC50) in the growth cone collapse assay.

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference(s)
Molecular Formula C28H18O14[2]
Molecular Weight 578[2]
Natural Source Penicillium sp. SPF-3059[1][2]
Biological Activity Semaphorin 3A Inhibitor[2]
IC50 (Sema3A-induced growth cone collapse) 0.09 µg/mL[2]
IC50 (Vinaxanthone) 0.1 µg/mL[2]

Biosynthesis

The biosynthesis of xanthones in fungi is distinct from the pathway in plants. While plants utilize both the shikimate and acetate pathways, the xanthone core in fungi is entirely derived from polyketide.[4] The biosynthesis of this compound is believed to proceed through a complex pathway involving a key intermediate, flupyranochromene.[5] The final steps leading to the formation of the this compound core structure are thought to involve non-enzymatic reactions, including a hetero-coupling reaction between flupyranochromene and polivione.[5]

Conclusion

The discovery of this compound from Penicillium sp. SPF-3059 has provided a valuable molecular probe for studying the roles of Semaphorin 3A in the nervous system and has opened up new avenues for the development of therapeutics for nerve repair. This technical guide has summarized the key aspects of its discovery, natural source, isolation, and biological activity. The provided representative experimental protocols offer a framework for researchers interested in working with this fascinating natural product. Further research into the optimization of its production and the elucidation of its detailed biosynthetic pathway will be crucial for unlocking its full therapeutic potential.

References

Xanthofulvin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Xanthofulvin, a fungal metabolite with significant potential in neuroscience and drug development. It details its chemical structure, physicochemical and biological properties, and its mechanism of action as a potent inhibitor of Semaphorin 3A.

Chemical Structure and Properties

This compound, also known as SM-216289, is a complex xanthone-derived natural product.[1] Its intricate structure is characterized by a tautomeric equilibrium, the specifics of which have been elucidated through extensive spectroscopic analysis.[2][3]

Structural Details

The definitive chemical structure of this compound is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and UV-Vis spectroscopy.[1] While detailed experimental spectra are not publicly available, the IUPAC name and other identifiers have been determined.

IdentifierValue
IUPAC Name 5-acetyl-7-[(Z)-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-ylidene)-hydroxymethyl]-2,3-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid[4]
Molecular Formula C₂₈H₁₈O₁₄[4]
Molecular Weight 578.4 g/mol [1][4]
Canonical SMILES CC1=C(C=C2C(=C1C(=O)C)OC3=C(C2=O)C(=C(C(=C3)O)O)C(=O)O)/C(=C/4\COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O)/O[4]
InChI Key VZJACTNXARYXEM-NHDPSOOVSA-N[1][4]
Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point and solubility, are not extensively reported in the available literature. However, spectroscopic analyses have provided insights into its chemical nature.

PropertyDescription
UV-Vis Spectroscopy Confirms the presence of a complex, conjugated system consistent with the proposed xanthone and chromone moieties.[1]
IR Spectroscopy Indicates the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[1]
Stereochemistry The molecule is reported as achiral, possessing one E/Z center.

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of Semaphorin 3A (Sema3A), a secreted protein that plays a crucial role in neuronal guidance and is a key inhibitory factor in axonal regeneration following injury.[5][6]

Quantitative Biological Data
ParameterValueAssay
IC₅₀ 0.09 µg/mL (0.16 µM)[3][]Sema3A-induced growth cone collapse in cultured chick dorsal root ganglia neurons[3]
Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with Sema3A, which in turn blocks the binding of Sema3A to its receptor, Neuropilin-1 (NRP1).[5] This disruption of the Sema3A-NRP1 interaction prevents the initiation of the downstream signaling cascade that leads to growth cone collapse and inhibition of axonal growth.[5]

Semaphorin 3A Signaling Pathway

The canonical Sema3A signaling pathway is initiated by the binding of Sema3A to the NRP1 and Plexin-A co-receptor complex on the cell surface. This binding event triggers a signaling cascade that involves Collapsin Response Mediator Proteins (CRMPs) and ultimately leads to the reorganization of the actin cytoskeleton and growth cone collapse. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

Sema3A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sema3A Semaphorin 3A NRP1 Neuropilin-1 (NRP1) Sema3A->NRP1 This compound This compound This compound->Sema3A Inhibition ReceptorComplex NRP1 Plexin-A PlexinA Plexin-A CRMP CRMP ReceptorComplex->CRMP Cytoskeleton Actin Cytoskeleton Reorganization CRMP->Cytoskeleton GrowthConeCollapse Growth Cone Collapse Cytoskeleton->GrowthConeCollapse

Inhibition of the Semaphorin 3A signaling pathway by this compound.

Experimental Protocols

The following sections outline the general methodologies for the isolation and biological evaluation of this compound based on available literature. Detailed, step-by-step protocols are not publicly available.

Isolation and Purification

This compound is a fungal metabolite produced by Penicillium sp. SPF-3059.[5] The general workflow for its isolation involves fermentation of the fungal strain followed by extraction and purification of the active compound.

Isolation_Workflow Fermentation Fermentation of Penicillium sp. SPF-3059 Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Purification Preparative HPLC Fractionation->Purification This compound Pure this compound Purification->this compound StructureElucidation Structural Elucidation (NMR, MS, etc.) This compound->StructureElucidation

General workflow for the isolation and identification of this compound.
  • Fermentation: The producing organism, Penicillium sp. SPF-3059, is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Solvent Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to separate the organic compounds from the aqueous medium.

  • Bioassay-Guided Fractionation: The crude extract is subjected to chromatographic separation (e.g., column chromatography). The resulting fractions are tested for their ability to inhibit Sema3A-induced growth cone collapse. Fractions exhibiting activity are further purified.

  • Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Biological Assay: Sema3A-Induced Growth Cone Collapse

The primary bioassay used to identify and characterize this compound's activity is the Sema3A-induced growth cone collapse assay.

This assay measures the ability of a compound to prevent the collapse of the growth cone, a specialized structure at the tip of a developing axon, in the presence of Sema3A.

  • Neuronal Culture: Dorsal root ganglia (DRG) neurons from chick embryos are cultured in a suitable medium that promotes neurite outgrowth.

  • Treatment: The cultured neurons are treated with a solution containing Sema3A and varying concentrations of the test compound (this compound).

  • Incubation: The cultures are incubated for a period to allow for the effect of Sema3A and the inhibitor to manifest.

  • Fixation and Staining: The neurons are fixed and stained (e.g., with phalloidin to visualize the actin cytoskeleton) to allow for morphological assessment.

  • Microscopy and Analysis: The morphology of the growth cones is observed under a microscope. The percentage of collapsed growth cones is quantified for each treatment condition to determine the inhibitory activity of the compound.

Conclusion

This compound is a promising natural product with a well-defined mechanism of action as a Semaphorin 3A inhibitor. Its ability to promote neurite outgrowth in the presence of inhibitory cues makes it a valuable lead compound for the development of therapeutics for nerve injury and neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its full therapeutic potential.

References

An In-depth Technical Guide to Xanthofulvin: A Potent Semaphorin 3A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthofulvin, a fungal metabolite isolated from Penicillium sp. SPF-3059, has emerged as a significant molecule of interest in the field of neuroscience and drug development.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activity, and the experimental methodologies used for its study. A key focus is its potent inhibitory action on Semaphorin 3A (Sema3A), a crucial signaling molecule in neuronal guidance and regeneration.[2] This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of neuroregeneration, signal transduction, and natural product-based drug discovery.

Core Properties of this compound

This compound (also known as SM-216289) is a complex heterocyclic compound belonging to the xanthone class of natural products.[1] Its structure has been elucidated through extensive spectroscopic analysis.[2]

PropertyValueReference
CAS Number 151466-15-8[]
Molecular Formula C₂₈H₁₈O₁₄[4]
Molecular Weight 578.43 g/mol []
Appearance Yellow Powder[5]
Solubility Soluble in Methanol[5]

Table 1: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of Semaphorin 3A (Sema3A), a secreted protein that acts as an axonal guidance cue, often inducing growth cone collapse and inhibiting neuronal regeneration.[2]

Biological TargetAssayIC₅₀Reference
Semaphorin 3ASema3A-induced growth cone collapse in chick dorsal root ganglia neurons0.09 µg/mL[2][]

Table 2: Bioactivity of this compound

The primary mechanism of action of this compound involves its direct interaction with Sema3A. This binding prevents Sema3A from associating with its receptor complex, which is composed of Neuropilin-1 (NRP1) and a member of the Plexin-A family of transmembrane proteins. By blocking this interaction, this compound effectively neutralizes the inhibitory signals of Sema3A, thereby promoting neurite outgrowth and facilitating nerve repair.

The Semaphorin 3A Signaling Pathway

The binding of Sema3A to the NRP1/Plexin-A receptor complex initiates a downstream signaling cascade that ultimately leads to the reorganization of the actin cytoskeleton and growth cone collapse. Key downstream effectors include the Rho family of small GTPases, particularly Rac1, and the collapsin response mediator proteins (CRMPs).[5] this compound's inhibition of the initial ligand-receptor interaction prevents the activation of this entire cascade.

Sema3A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sema3A Semaphorin 3A NRP1 Neuropilin-1 Sema3A->NRP1 Binds This compound This compound This compound->Sema3A Inhibits PlexinA Plexin-A NRP1->PlexinA Complex Formation FARP2 FARP2 PlexinA->FARP2 Dissociates Rnd1 Rnd1 PlexinA->Rnd1 Binds Rac1_GDP Rac1-GDP FARP2->Rac1_GDP Activates Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin Actin Cytoskeleton Rac1_GTP->Actin Regulates PI3K_Akt PI3K/Akt Pathway Rnd1->PI3K_Akt Inhibits GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits CRMP CRMP GSK3b->CRMP Phosphorylates CRMP->Actin Regulates Collapse Growth Cone Collapse Actin->Collapse

Sema3A Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and biological evaluation of this compound. These protocols are based on published literature and may require optimization for specific laboratory conditions.

Isolation and Purification of this compound

This compound is a secondary metabolite produced by the fungus Penicillium sp. SPF-3059. The general workflow for its isolation and purification involves fermentation, extraction, and bioassay-guided chromatographic separation.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Penicillium sp. SPF-3059 B Liquid Culture Fermentation A->B C Separation of Mycelia and Broth B->C D Solvent Extraction of Broth (e.g., Ethyl Acetate) C->D E Crude Extract D->E F Bioassay-Guided Fractionation E->F G Column Chromatography (e.g., Silica Gel, ODS) F->G H Further Purification (e.g., HPLC) G->H I Pure this compound H->I

References

The Biosynthesis of Xanthofulvin in Penicillium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthofulvin, a dimeric polyketide produced by various Penicillium species, including Penicillium velutinum, has garnered significant interest for its neuro-regenerative properties as a semaphorin 3A inhibitor.[1] Its complex biosynthesis presents a fascinating case of intertwined enzymatic and non-enzymatic reactions, offering multiple points for metabolic engineering and drug discovery efforts. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic transformations, and spontaneous chemical reactions that lead to its formation. It includes a summary of the key biosynthetic genes, detailed experimental protocols for pathway elucidation, and quantitative data on metabolite production, serving as a comprehensive resource for researchers in natural product biosynthesis and pharmaceutical development.

Introduction

This compound is a structurally intricate secondary metabolite belonging to the xanthone family, co-produced with the related compound vinaxanthone by certain Penicillium species.[1][2] The core of this compound's biosynthesis lies in a unique combination of a genetically encoded pathway for precursor synthesis and subsequent spontaneous chemical transformations. This dualistic nature, involving both enzymatic precision and inherent chemical reactivity, distinguishes it from many other microbial natural product biosyntheses. Understanding this pathway in detail is crucial for harnessing its potential for the production of this compound and novel analogs with therapeutic applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be broadly divided into two major stages:

  • Enzymatic Synthesis of Precursors: This stage involves the production of two key monomeric units, flupyranochromene and polivione, which are orchestrated by gene clusters located at different positions in the Penicillium velutinum genome.

  • Non-Enzymatic Hetero-dimerization: The final assembly of the this compound scaffold occurs through a series of spontaneous chemical reactions, including tautomerization and aldol condensation, between flupyranochromene and polivione.

Enzymatic Synthesis of Flupyranochromene: The vin Gene Cluster

The biosynthesis of the initial precursor, flupyranochromene, is governed by the vin biosynthetic gene cluster. While the complete annotation of the vin cluster from Penicillium velutinum is not yet fully publicly detailed, analysis of homologous clusters suggests it contains the following key enzymes:

  • Polyketide Synthase (PKS): A non-reducing polyketide synthase (NR-PKS) is responsible for the initial assembly of the polyketide backbone from simple acyl-CoA precursors.

  • Cyclases and Tailoring Enzymes: A series of enzymes, likely including cyclases, oxygenases, and dehydratases, then modify and cyclize the polyketide chain to form the characteristic pyranochromene core of flupyranochromene.

Enzymatic Conversion of Flupyranochromene to Polivione: The Role of Distal Reductases

A key branching point in the pathway is the conversion of a portion of the flupyranochromene pool to polivione. This reduction is catalyzed by enzymes encoded by genes located distally from the vin cluster. In Penicillium velutinum, three such reductases have been identified: PvG4822, PvG1515, and PvG2059.[2] These enzymes are crucial for providing the second monomer required for this compound synthesis.

Non-Enzymatic Formation of this compound

The final and perhaps most intriguing stage of this compound biosynthesis is the spontaneous self-assembly of the monomeric precursors. This non-enzymatic cascade involves the following key chemical transformations:

  • Enol-Keto Tautomerization: Flupyranochromene undergoes tautomerization to form a reactive enol intermediate.

  • Aldol Condensation: The enol form of flupyranochromene then participates in a hetero-Diels-Alder or aldol-type condensation with polivione.

  • (De)hydration Reactions: A series of dehydration and hydration steps follow, leading to the final stable structure of this compound.[2]

Quantitative Data

Precise quantitative data on the production of this compound and its precursors is essential for optimizing production and for metabolic engineering efforts. The following table summarizes the available data on the production of these metabolites in Penicillium velutinum.

CompoundStrainCulture ConditionsTiter (mg/L)Reference
This compoundPenicillium velutinum CGMCC3.798 (Wild-Type)Malt extract dextrose brothNot explicitly quantified in mg/L, but detected as a major product.[2]
VinaxanthonePenicillium velutinum CGMCC3.798 (Wild-Type)Malt extract dextrose brothNot explicitly quantified in mg/L, but detected as a major product.[2]
FlupyranochromenePenicillium velutinum CGMCC3.798 (Wild-Type)Malt extract dextrose brothNot explicitly quantified in mg/L, but detected.[2]
PolivionePenicillium velutinum CGMCC3.798 (Wild-Type)Malt extract dextrose brothNot explicitly quantified in mg/L, but detected.[2]

Note: Specific titers in mg/L are not yet available in the reviewed literature. Further studies are required to establish these values.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, analytical, and biochemical techniques. The following sections provide an overview of the key experimental protocols.

Fungal Strains and Culture Conditions
  • Strain: Penicillium velutinum CGMCC3.798 is a known producer of this compound.

  • Culture Medium: The fungus is typically cultured in malt extract dextrose broth to induce the production of secondary metabolites.

  • Incubation: Cultures are incubated at 28°C with shaking for 7-10 days.

Gene Knockout using CRISPR-Cas9

The functional characterization of the vin cluster and the distal reductase genes relies on targeted gene knockouts. The CRISPR-Cas9 system is a powerful tool for this purpose in Penicillium.

Protocol Overview:

  • Guide RNA (gRNA) Design: Design gRNAs targeting the gene of interest using online tools, ensuring high on-target and low off-target scores.

  • Vector Construction: Clone the designed gRNA into a suitable expression vector for Penicillium, often containing the Cas9 nuclease gene and a selection marker.

  • Protoplast Preparation: Generate protoplasts from young fungal mycelia by enzymatic digestion of the cell wall using a mixture of enzymes such as lysing enzymes and driselase.

  • Transformation: Introduce the CRISPR-Cas9 vector into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening: Select for transformants using the appropriate antibiotic or nutritional marker. Screen the resulting colonies by PCR and sequencing to confirm the desired gene deletion.

Metabolite Extraction and Analysis

Extraction Protocol:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Redissolve the crude extract in a suitable solvent (e.g., methanol) for analysis.

HPLC-MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS) is used for the separation and identification of metabolites.

  • Column: A reverse-phase C18 column is typically employed for separation.

  • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape and ionization, is used for elution.

  • Detection: Metabolites are detected by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. Quantification can be achieved by comparing the peak areas to those of authentic standards.

Visualizations

Signaling Pathways and Experimental Workflows

Xanthofulvin_Biosynthesis_Pathway cluster_vin vin Gene Cluster cluster_distal Distal Genes PKS Polyketide Synthase Polyketide Polyketide Intermediate PKS->Polyketide Enzymatic Tailoring_Enzymes Cyclases & Tailoring Enzymes Flupyranochromene Flupyranochromene Tailoring_Enzymes->Flupyranochromene Enzymatic Reductases Reductases (PvG4822, PvG1515, PvG2059) Polivione Polivione Reductases->Polivione Enzymatic Primary_Metabolites Primary Metabolites (Acyl-CoAs) Primary_Metabolites->PKS Enzymatic Polyketide->Tailoring_Enzymes Enzymatic Flupyranochromene->Reductases Enzymatic This compound This compound Flupyranochromene->this compound Non-Enzymatic (Hetero-dimerization) Polivione->this compound Non-Enzymatic (Hetero-dimerization)

Caption: Overview of the this compound Biosynthetic Pathway.

Experimental_Workflow Start Start: Identify Biosynthetic Genes CRISPR CRISPR-Cas9 Gene Knockout Start->CRISPR WT_Culture Wild-Type Culture Start->WT_Culture Mutant_Culture Mutant Culture CRISPR->Mutant_Culture Culture Fungal Cultivation Extraction Metabolite Extraction WT_Extract Wild-Type Extract Extraction->WT_Extract Mutant_Extract Mutant Extract Extraction->Mutant_Extract Analysis HPLC-MS Analysis Metabolite_Profile Compare Metabolite Profiles Analysis->Metabolite_Profile WT_Culture->Extraction Mutant_Culture->Extraction WT_Extract->Analysis Mutant_Extract->Analysis End Elucidate Pathway Metabolite_Profile->End

Caption: Experimental Workflow for Pathway Elucidation.

Regulation of this compound Biosynthesis

The production of secondary metabolites in Penicillium is tightly regulated at the transcriptional level. While specific transcription factors controlling the vin cluster and the distal reductase genes have not yet been identified, it is likely that their expression is governed by a combination of:

  • Pathway-specific transcription factors: Often encoded within the biosynthetic gene cluster itself, these regulators directly control the expression of the pathway genes.

  • Global regulators: These transcription factors respond to broader environmental cues such as nutrient availability (carbon, nitrogen), pH, and developmental stage, coordinating secondary metabolism with the overall physiology of the fungus.

Further research, including transcriptomic analysis and targeted deletion of putative regulatory genes, is needed to unravel the specific regulatory network governing this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Penicillium is a remarkable example of the interplay between enzymatic synthesis and spontaneous chemical reactions. The elucidation of this pathway opens up several avenues for future research and application. The identification of the complete set of genes in the vin cluster and the characterization of their encoded enzymes will provide a deeper understanding of the enzymatic cascade leading to flupyranochromene. Furthermore, the heterologous expression of the biosynthetic genes in a more tractable host organism could pave the way for sustainable and scalable production of this compound. The unique non-enzymatic dimerization step also presents an opportunity for synthetic biologists to generate novel, bioactive analogs by feeding precursor molecules with modified structures to the fungal culture or by mimicking the spontaneous reaction in vitro. Continued investigation into the regulatory mechanisms will be crucial for developing strategies to enhance the production of this promising therapeutic agent.

References

Xanthofulvin: An In-depth Technical Guide to Biological Activities Beyond Sema3A Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthofulvin, a fungal metabolite isolated from Penicillium species, is a well-documented and potent inhibitor of Semaphorin 3A (Sema3A), a key signaling molecule in neuronal guidance and immune regulation. This inhibitory action has positioned this compound as a promising candidate for promoting neural regeneration. However, the broader biological activities of this complex xanthone derivative remain largely unexplored in published literature. This technical guide synthesizes the current, albeit limited, direct evidence for this compound's other bioactivities and provides a comprehensive overview of the potential therapeutic applications based on the well-established activities of the broader xanthone chemical class, particularly those derived from fungal sources. This document details potential anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, providing detailed experimental protocols and conceptual signaling pathways to guide future research and drug development efforts.

Introduction: The Xanthone Scaffold

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone framework. This "privileged scaffold" is found in a wide array of natural products from plants, fungi, and lichens, and is associated with a diverse range of pharmacological activities. This compound (also known as SM-216289) is a complex dimeric xanthone first isolated from Penicillium sp. SPF-3059[1]. While its primary characterized role is the direct inhibition of Sema3A with an IC50 of 0.16 µM in neuronal growth cone collapse assays, its structural classification as a xanthone strongly suggests a wider biological activity profile[1][2]. This guide explores these potential activities.

Potential Anticancer Activity

While no studies have directly reported the anticancer activity of this compound, numerous xanthone derivatives, including those isolated from Penicillium species, exhibit significant cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through caspase activation and cell cycle arrest[3][4].

Quantitative Data: Cytotoxicity of Fungal Xanthone Derivatives

The following table summarizes the cytotoxic activities of various xanthone compounds isolated from fungi, providing a strong rationale for investigating this compound in similar assays.

CompoundFungal SourceCancer Cell LineIC50 (µM)Reference
Griseophenexanthone APenicillium sp. ct-28HepG218.12 ± 2.42[3]
Compound 7 Penicillium sp. ct-28HepG225.63 ± 3.11[3]
Dimeric Xanthone 8 Penicillium chrysogenumH233.9[5]
Dimeric Xanthone 16 Penicillium chrysogenumH232.6[5]
Versicolorin EPenicillium sp. DWS10-P-6HL-601.65[6][7]
Known Compound 5 Penicillium sp. DWS10-P-6HL-601.05[6][7]
Penicipyrroether APenicillium sp. ZZ380U87MG1.64[8]
PenostatinsPenicillium sp.P388~2.5 (1 µg/mL)[9]
Penicillenol B2Penicillium citrinumA-375~2.2 (0.97 µg/mL)[9]
Key Signaling Pathway: Caspase-Mediated Apoptosis

Xanthones frequently induce cancer cell death via the intrinsic (mitochondrial) apoptosis pathway. This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspase enzymes, leading to controlled cell dismantling.

G Xanthone Xanthone Derivative (e.g., this compound) Mitochondrion Mitochondrion Xanthone->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Recruited to Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves & Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis (Cell Death) ActiveCaspase3->Apoptosis Executes

Caption: Generalized intrinsic apoptosis pathway induced by xanthones.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.

Materials:

  • 96-well flat-bottom microtiter plates

  • Adherent cancer cell line of choice

  • Complete cell culture medium

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the TCA and wash the plate five times with 1% acetic acid to remove excess TCA. Air dry the plate completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removing Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Shake the plate for 10 minutes and measure the optical density (OD) at 510 nm using a microplate reader[10][11].

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plate b Incubate 24h a->b c Add this compound (or test compound) b->c d Incubate 48-72h c->d e Fix cells (Cold 10% TCA) d->e f Wash 5x (1% Acetic Acid) e->f g Stain cells (0.4% SRB) f->g h Wash 4x (1% Acetic Acid) g->h i Solubilize dye (10 mM Tris) h->i j Read Absorbance (510 nm) i->j

Caption: Experimental workflow for the SRB cytotoxicity assay.

Potential Anti-inflammatory Activity

Xanthones are widely recognized for their anti-inflammatory properties. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation[12]. Inhibition of this pathway leads to a downstream reduction in pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.

Key Signaling Pathway: NF-κB Inhibition

In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Xanthones can interfere with this process, often by inhibiting the kinase (IKK) that phosphorylates IκB.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (NO, TNF-α) Nucleus->Genes Activates Transcription Xanthone Xanthone (e.g., this compound) Xanthone->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by xanthones.

Experimental Protocol: Nitric Oxide (NO) Production via Griess Assay

This assay quantifies nitrite, a stable and soluble breakdown product of NO, in cell culture supernatants from LPS-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

  • RAW 264.7 murine macrophage cell line

  • 96-well flat-bottom microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or other test compounds)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of medium and incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of the test compound. Incubate for 2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 18-24 hours.

  • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B. Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm[13][14].

  • Analysis: Calculate the nitrite concentration in the samples by comparing the OD values to a standard curve generated with known concentrations of sodium nitrite.

Potential Antimicrobial and Antiviral Activity

The xanthone scaffold is a common feature in many natural antimicrobial agents. While data on this compound is lacking, related compounds have shown activity against various bacteria and fungi. Some studies also suggest antiviral properties for xanthone derivatives, though this is a less explored area.

Quantitative Data: Antimicrobial Activity of Fungal Xanthones
CompoundFungal SourceTarget OrganismMIC (µM)Reference
Xanthone Derivative 46a Synthetic (Marine-derived model)Trichophyton rubrum4.1 ± 0.8[15]
Xanthone Derivative 46b Synthetic (Marine-derived model)Trichophyton rubrum4.3 ± 0.9[15]
Chlorinated Xanthone 16 Synthetic (Lichen-derived model)Staphylococcus aureus11[16]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well round-bottom microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (or other test compounds) stock solution

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer (600 nm)

  • Incubator

Procedure:

  • Compound Dilution: In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium. Typically, 100 µL of broth is added to all wells, and then 100 µL of the compound stock is added to the first well and serially diluted across the plate.

  • Inoculum Preparation: Grow the microorganism to the logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate. Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well[17][18].

G a Prepare serial dilutions of this compound in 96-well plate c Inoculate plate with microbial suspension a->c b Prepare standardized microbial inoculum (0.5 McFarland) b->c d Incubate at 37°C for 24 hours c->d e Visually inspect for turbidity (growth) d->e f Determine MIC: Lowest concentration with no growth e->f

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Antioxidant Activity

Many xanthones are potent antioxidants due to their ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress, a key factor in numerous chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound (or other test compounds) dissolved in methanol

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microtiter plate

  • Microplate reader (517 nm)

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm[19][20].

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • Analysis: Plot the percent inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound is a molecule of significant interest due to its potent and specific inhibition of Sema3A. While this activity holds great promise for neurological repair, the broader pharmacological potential of this compound remains a compelling and underexplored field. Based on the extensive evidence from the wider class of fungal xanthones, it is highly probable that this compound possesses significant anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.

This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to systematically investigate these potential activities. Future studies should focus on direct in vitro screening of this compound against cancer cell panels, in inflammatory models, against a spectrum of microbial pathogens, and in standard antioxidant assays. Elucidating these additional biological activities will not only broaden the potential therapeutic applications of this compound but also contribute to a deeper understanding of the structure-activity relationships within this fascinating class of natural products.

References

Xanthofulvin: A Fungal Metabolite with Neuroregenerative and Latent Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthofulvin, a specialized fungal metabolite classified as a miscellaneous xanthone, has emerged as a compound of significant interest, primarily due to its potent and specific inhibitory effects on Semaphorin 3A (Sema3A).[1] Isolated from the fermentation broth of Penicillium sp. SPF-3059, this compound's most well-documented therapeutic potential lies in the realm of neural regeneration, where it has been shown to promote axonal growth by counteracting the inhibitory signals of Sema3A.[1][2] While the preponderance of research has focused on its neuroregenerative capabilities, the broader class of xanthones, to which this compound belongs, is known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This technical guide provides a comprehensive review of the current state of knowledge on this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to illuminate its therapeutic potential for researchers and drug development professionals.

Neuroregenerative Potential: Inhibition of Semaphorin 3A

The most robust evidence for this compound's therapeutic utility is its role as a strong inhibitor of Semaphorin 3A (Sema3A), a secreted protein that acts as an axonal growth cone collapse-inducing factor, thereby inhibiting nerve regeneration.[1] this compound has been shown to directly interact with Sema3A, blocking its binding to its receptor, Neuropilin-1.[2] This inhibitory action effectively nullifies Sema3A's repulsive cues, allowing for neurite outgrowth and axonal regeneration.[1][2]

Quantitative Data: Sema3A Inhibition
CompoundAssayCell Line/ModelIC50Reference
This compound (SM-216289)Sema3A-induced growth cone collapseChick dorsal root ganglion (DRG) neurons0.09 µg/mL[6]
This compound (SM-216289)Sema3A-induced growth cone collapseDorsal root ganglion (DRG) neurons0.16 µM[2]
VinaxanthoneSema3A-induced growth cone collapseChick dorsal root ganglion (DRG) neurons0.1 µg/mL[6]
Experimental Protocol: Growth Cone Collapse Assay

Objective: To determine the inhibitory effect of this compound on Sema3A-induced growth cone collapse of dorsal root ganglion (DRG) neurons.

Materials:

  • E7-E8 chick embryos

  • F12 medium (Invitrogen)

  • Fetal bovine serum (FBS)

  • Nerve growth factor (NGF)

  • 96-well plates

  • Poly-L-lysine

  • Laminin

  • Recombinant Sema3A

  • This compound (SM-216289)

  • Microscope with phase-contrast optics

Procedure:

  • Dissect dorsal root ganglia (DRG) from E7-E8 chick embryos.

  • Culture DRG explants for 16-20 hours in F12 medium supplemented with 10% FBS and 20 ng/mL NGF in 96-well plates pre-coated with poly-L-lysine and laminin.

  • To measure the Sema3A inhibitory activity, add this compound to the cultures at various concentrations 30-60 minutes before the addition of Sema3A.

  • Add Sema3A to the cultures to induce growth cone collapse.

  • After a defined incubation period, fix the cells and observe the morphology of the growth cones under a phase-contrast microscope.

  • A growth cone is considered collapsed if it is devoid of filopodia and lamellipodia and exhibits a condensed morphology.

  • Calculate the percentage of collapsed growth cones for each concentration of this compound and determine the IC50 value.

Signaling Pathway: Sema3A Inhibition by this compound

Sema3A_Inhibition cluster_intracellular Intracellular Space Sema3A Semaphorin 3A NRP1 Neuropilin-1 (Receptor) Sema3A->NRP1 Binds This compound This compound This compound->Sema3A Inhibits PlexinA Plexin A (Co-receptor) CRMP CRMP PlexinA->CRMP Activates RhoA RhoA CRMP->RhoA Activates Actin Actin Cytoskeleton RhoA->Actin Regulates Collapse Growth Cone Collapse Actin->Collapse

Caption: this compound inhibits Sema3A binding to its receptor Neuropilin-1, preventing downstream signaling that leads to growth cone collapse.

Anticancer Potential: An Extrapolation from the Xanthone Class

While direct studies on the anticancer activity of this compound are limited, the broader class of xanthones has been extensively investigated for its potential as anticancer agents.[3] Xanthones are known to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways implicated in cancer.[3][7] The anticancer effects of xanthones are often attributed to their ability to activate caspases, inhibit protein kinases, and suppress the activity of transcription factors like NF-κB.[2][3]

Putative Anticancer Mechanisms of Xanthones
  • Induction of Apoptosis: Xanthones can trigger both intrinsic and extrinsic apoptotic pathways.[3] This involves the activation of caspase cascades, modulation of Bcl-2 family proteins, and release of cytochrome c from mitochondria.[2]

  • Cell Cycle Arrest: Many xanthones have been shown to arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.[7]

  • Inhibition of Kinases: Xanthones can inhibit the activity of various protein kinases that are crucial for cancer cell growth and survival.[3]

  • Anti-inflammatory Effects: The anti-inflammatory properties of xanthones, such as the inhibition of NF-κB, can contribute to their anticancer effects by modulating the tumor microenvironment.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathway: General Xanthone-Induced Apoptosis

Xanthone_Apoptosis cluster_pathways Cellular Stress Xanthone Xanthone (e.g., this compound) ROS ↑ ROS Production Xanthone->ROS Mito Mitochondrial Dysfunction Xanthone->Mito Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) Mito->Bcl2 CytC Cytochrome c Release Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: General signaling pathway for xanthone-induced apoptosis, a potential mechanism for this compound's anticancer activity.

Anti-inflammatory Potential: Insights from Xanthone Derivatives

Chronic inflammation is a key driver of many diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Xanthones have demonstrated significant anti-inflammatory activity in various experimental models.[4] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[9] A key mechanism underlying the anti-inflammatory effects of many xanthones is the inhibition of the NF-κB signaling pathway.[8]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate in the dark at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition for each concentration of this compound.

Signaling Pathway: Inhibition of NF-κB by Xanthones

NFkB_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory Xanthone Xanthone (e.g., this compound) Xanthone->IKK Inhibits

References

Xanthofulvin: A Fungal Secondary Metabolite with Neuronal Regenerative Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Fungi are prolific producers of a vast array of secondary metabolites with diverse and potent biological activities.[1][2][3][4] Among these, the xanthone class of compounds has garnered significant attention for its broad spectrum of pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[5][6] Xanthofulvin, a notable member of the xanthone family, has emerged as a compound of particular interest due to its unique biological function as a potent inhibitor of Semaphorin 3A (Sema3A), a key signaling molecule that inhibits nerve cell growth.[5][7][8] This technical guide provides a comprehensive overview of this compound, encompassing its discovery, chemical properties, biological activity, and the experimental methodologies used for its study.

Discovery and Fungal Origin

This compound, also known as SM-216289, was first isolated from the cultured broth of a Penicillium species, specifically strain SPF-3059.[5][7] Its discovery was the result of a bioassay-guided fractionation approach, a common strategy in natural product research where chemical separation is guided by the biological activity of the fractions.[5] this compound was co-isolated with another known xanthone, vinaxanthone.[6][7] The production of this compound by Penicillium sp. SPF-3059 underscores the rich and often untapped biosynthetic potential of fungi as a source for novel therapeutics.[9][10]

Physicochemical Properties and Structural Elucidation

This compound is a complex polyketide-derived molecule with a tautomeric structure.[7][11] Its detailed chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₈H₁₈O₁₄[12][13]
Molecular Weight 578.44 g/mol [12][13]
IUPAC Name 5-acetyl-7-[(Z)-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-ylidene)-hydroxymethyl]-2,3-dihydroxy-6-methyl-9-oxoxanthene-1-carboxylic acid[13]
CAS Number 151466-15-8[7][13]
Appearance Yellow Powder[]
Solubility Soluble in Methanol[]

The intricate structure of this compound was determined through a combination of advanced spectroscopic techniques, which are standard in the field of natural product chemistry.[5]

Experimental Protocol: Structural Elucidation of this compound

A detailed protocol for the structural elucidation of a novel fungal metabolite like this compound would typically involve the following steps:

  • UV-Visible Spectroscopy: An initial UV-Vis spectrum is recorded to identify the chromophores present in the molecule, which is characteristic for certain classes of compounds like xanthones.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.[5] Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been used for this compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments are conducted to piece together the carbon-hydrogen framework of the molecule.

    • 1D NMR (¹H and ¹³C): Provides information about the types and number of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, which is crucial for assembling the molecular fragments.[5]

  • Circular Dichroism (CD) Spectroscopy: To determine the absolute stereochemistry of chiral centers, CD spectroscopy is utilized. The experimental CD spectrum is compared with theoretical spectra calculated for different stereoisomers to assign the correct absolute configuration.[5]

Biological Activity: Inhibition of Semaphorin 3A

The primary and most well-characterized biological activity of this compound is its potent inhibition of Semaphorin 3A (Sema3A).[7][8] Sema3A is a secreted protein that acts as an axonal guidance repellent, meaning it causes the growth cones of developing neurons to collapse, thereby inhibiting nerve growth.[5][8] This inhibitory function of Sema3A poses a significant barrier to nerve regeneration after injury.[5]

This compound directly binds to Sema3A, preventing it from interacting with its receptor complex, which consists of neuropilin-1 and plexin-A4.[5][8] By blocking this interaction, this compound effectively neutralizes the inhibitory effect of Sema3A, promoting neurite outgrowth and nerve repair.[5][8]

Bioactivity DataValueReference
Target Semaphorin 3A (Sema3A)[7][8]
Mechanism of Action Direct binding to Sema3A, inhibiting its interaction with neuropilin-1 receptor[5][8]
In Vitro IC₅₀ (Sema3A-induced growth cone collapse assay) 0.09 µg/mL (approximately 0.16 µM)[6][7][8][][15]
Experimental Protocol: Sema3A-Induced Growth Cone Collapse Assay

This in vitro assay is fundamental for quantifying the inhibitory effect of compounds like this compound on Sema3A activity.

  • Neuron Culture: Dorsal root ganglia (DRG) are dissected from chick embryos and cultured in a suitable medium. The DRG neurons are allowed to extend neurites.[7][8]

  • Treatment: The cultured neurons are treated with a known concentration of Sema3A in the presence and absence of varying concentrations of the test compound (this compound).

  • Incubation: The cultures are incubated for a short period to allow for the effect of Sema3A on the growth cones.

  • Fixation and Staining: The neurons are fixed and stained (e.g., with phalloidin to visualize the actin cytoskeleton of the growth cones).

  • Microscopy and Analysis: The morphology of the growth cones is observed under a microscope. Growth cone collapse is characterized by a significant reduction in the size and complexity of the growth cone structure. The percentage of collapsed growth cones is quantified for each treatment condition.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the Sema3A-induced growth cone collapse is determined and reported as the IC₅₀ value.[7][8]

Biosynthesis and Signaling Pathways

Fungal Biosynthesis of Xanthones

In fungi, the core structure of xanthones is biosynthesized via the polyketide pathway.[11][16] This is in contrast to plants, where a combination of the shikimate and acetate pathways is utilized.[11][16][17][18][19] The fungal pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the characteristic xanthone scaffold.[11] While the general pathway is understood, the specific enzymatic steps and genetic clusters responsible for this compound biosynthesis in Penicillium sp. SPF-3059 have not been fully elucidated.

Caption: Generalized fungal biosynthesis of this compound via the polyketide pathway.

Mechanism of Action: Inhibition of Sema3A Signaling

This compound exerts its biological effect by disrupting the Sema3A signaling cascade. The diagram below illustrates this inhibitory action.

Sema3A Signaling Inhibition by this compound cluster_receptor Cell Membrane Sema3A Semaphorin 3A (Sema3A) NRP1 Neuropilin-1 (NRP1) Sema3A->NRP1 Binds This compound This compound This compound->Sema3A Directly binds & inhibits Outgrowth Neurite Outgrowth PlexinA4 Plexin-A4 NRP1->PlexinA4 Forms complex with Downstream Downstream Signaling (e.g., RhoA activation) PlexinA4->Downstream ReceptorComplex Receptor Complex Collapse Growth Cone Collapse & Axon Repulsion Downstream->Collapse

Caption: this compound directly inhibits Sema3A, preventing receptor binding and promoting neurite outgrowth.

Experimental Workflow: From Fungal Culture to Bioactive Compound

The discovery and characterization of this compound follow a logical experimental workflow, which is typical for natural product drug discovery.

This compound Discovery Workflow Culture Fungal Culture (Penicillium sp. SPF-3059) Extraction Solvent Extraction of Culture Broth Culture->Extraction Fractionation Bioassay-Guided Fractionation (e.g., Chromatography) Extraction->Fractionation Bioassay Sema3A Inhibition Assay Fractionation->Bioassay Test fractions Purification Purification of Active Compound Fractionation->Purification Bioassay->Fractionation Guide separation Structure Structural Elucidation (NMR, MS, etc.) Purification->Structure This compound This compound Identified Structure->this compound

Caption: Experimental workflow for the discovery and identification of this compound.

Future Perspectives and Conclusion

This compound stands out as a promising natural product with significant potential for the development of therapeutics for nerve injury and neurodegenerative diseases.[8] Its ability to counteract the inhibitory signals in the neuronal environment makes it an excellent molecular probe for studying nerve regeneration.[8] Future research should focus on several key areas:

  • Elucidation of the Biosynthetic Pathway: Identifying the complete gene cluster and enzymatic machinery for this compound biosynthesis in Penicillium could enable its production through metabolic engineering, potentially leading to higher yields and the generation of novel analogs.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will be crucial to understand which parts of the molecule are essential for its activity and to potentially develop derivatives with improved potency, selectivity, and pharmacokinetic properties.[5]

  • In Vivo Efficacy: While initial in vivo studies have shown promise, further preclinical studies in various models of nerve injury are necessary to fully evaluate its therapeutic potential.[8]

References

The Spontaneous Architecture of a Neuroregenerative Agent: A Technical Guide to the Non-Enzymatic Reactions in Xanthofulvin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthofulvin, a fungal polyketide with promising neuroregenerative properties, presents a fascinating case study in natural product biosynthesis where non-enzymatic reactions play a pivotal role in constructing its complex molecular architecture. This technical guide provides an in-depth exploration of these spontaneous chemical transformations that are intricately woven with enzymatic steps. By detailing the underlying chemical principles, experimental methodologies, and quantitative data, this document aims to equip researchers with a comprehensive understanding of this compound's biogenesis, paving the way for advancements in its biotechnological production and the development of novel therapeutics.

Introduction

The biosynthesis of natural products is often perceived as a precisely controlled sequence of enzyme-catalyzed reactions. However, a growing body of evidence reveals that spontaneous, non-enzymatic transformations are also crucial in generating molecular diversity and complexity.[1] this compound, a potent inhibitor of semaphorin 3A that promotes axonal regeneration, is a prime example of a molecule whose final structure is sculpted by a series of non-enzymatic events.[2][3] Produced by fungi of the Penicillium genus, this compound's biosynthesis is a hybrid process where an initial enzymatic framework is elaborated upon by spontaneous chemical reactions.[4] Understanding these non-enzymatic steps is critical for harnessing the full potential of this compound and its analogs in therapeutic applications.

The Enzymatic Foundation: Synthesis of Flupyranochromene

The journey to this compound begins with the enzymatic synthesis of the key precursor molecule, flupyranochromene. This process is governed by a polyketide synthase (PKS) gene cluster. Fungal PKSs are large, multifunctional enzymes that iteratively condense simple acyl-CoA units to construct complex polyketide chains.[5][6] In the case of this compound biosynthesis, the PKS and associated tailoring enzymes are responsible for generating the initial polyketide backbone and catalyzing its cyclization to form flupyranochromene.

The Core of Spontaneity: Key Non-Enzymatic Reactions

Following the enzymatic formation of flupyranochromene, a cascade of non-enzymatic reactions takes center stage, ultimately leading to the formation of this compound. These reactions are driven by the inherent chemical reactivity of the intermediates.

Enol-Keto Tautomerization

A fundamental process in organic chemistry, enol-keto tautomerism, plays a crucial role in the reactivity of the polyketide intermediates.[7][8] The equilibrium between the keto and enol forms of the carbonyl groups in the polyketide chain influences the subsequent cyclization and condensation reactions. The enol form, with its nucleophilic character, is a key participant in the aldol condensations that shape the this compound scaffold.[9]

Aldol Condensation and Dehydration

Aldol condensation is a powerful carbon-carbon bond-forming reaction that is central to the biosynthesis of many polyketides.[10] In the context of this compound, intramolecular aldol reactions, followed by dehydration, are responsible for the formation of the cyclic structures within the precursor molecules. These reactions can proceed spontaneously under physiological conditions, driven by the proximity of reactive carbonyl and activated methylene groups.[11]

Dimerization: The Final Architectural Step

The culmination of the non-enzymatic cascade is a heterodimerization event. The biosynthesis diverges to produce two key monomers: flupyranochromene and polivione. Polivione itself is formed from flupyranochromene through a series of non-enzymatic steps including enol-keto tautomerization, aldol condensation, and (de)hydrations, coupled with bioreductions catalyzed by distally encoded reductases.[1] this compound is then assembled through a spontaneous hetero-Diels-Alder-type reaction between flupyranochromene and polivione.[12][13] The related compound, vinaxanthone, is formed through a homodimerization of flupyranochromene.[4] The racemic nature of some related dimeric natural products suggests a non-enzymatic dimerization process.[14]

Signaling Pathways and Biosynthetic Logic

The biosynthesis of this compound can be visualized as a branched pathway with both enzymatic and non-enzymatic steps. The following diagram illustrates the key transformations.

Xanthofulvin_Biosynthesis cluster_enzymatic Enzymatic Steps cluster_non_enzymatic Non-Enzymatic Steps Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Nascent Polyketide Chain PKS->Polyketide_Chain Tailoring_Enzymes Tailoring Enzymes (e.g., Cyclases) Polyketide_Chain->Tailoring_Enzymes Flupyranochromene Flupyranochromene Tailoring_Enzymes->Flupyranochromene Enol_Tautomer Enol-Keto Tautomerization Flupyranochromene->Enol_Tautomer Heterodimerization Heterodimerization Flupyranochromene->Heterodimerization Homodimerization Homodimerization Flupyranochromene->Homodimerization Flupyranochromene->Homodimerization Aldol_Condensation Aldol Condensation & Dehydration Enol_Tautomer->Aldol_Condensation Reductases Bioreduction (Distal Genes) Aldol_Condensation->Reductases Polivione Polivione Reductases->Polivione Polivione->Heterodimerization This compound This compound Heterodimerization->this compound Vinaxanthone Vinaxanthone Homodimerization->Vinaxanthone Experimental_Workflow Fungal_Culture Fungal Culture (Penicillium velutinum) Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Metabolite Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Separated Fractions Column_Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Purified_Compounds Purified Intermediates & this compound HPLC->Purified_Compounds Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Purified_Compounds->Spectroscopic_Analysis Structure_Elucidation Structure Elucidation Spectroscopic_Analysis->Structure_Elucidation

References

Methodological & Application

Application Notes and Protocols for the Isolation of Xanthofulvin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthofulvin is a specialized fungal metabolite belonging to the xanthone class of compounds. First isolated from the cultured broth of Penicillium sp. SPF-3059, it has been identified as a potent inhibitor of Semaphorin 3A (Sema3A)[1][2]. Sema3A is a protein involved in axonal guidance and has been implicated in the inhibition of axonal regeneration following injury. This compound's ability to inhibit Sema3A makes it a compound of significant interest for research into nerve regeneration and potential therapeutic applications in neurological disorders. These application notes provide a detailed, generalized protocol for the isolation and purification of this compound from fungal cultures, based on established methodologies for secondary metabolite extraction from Penicillium species.

Data Presentation

While specific yield and purity data for the original isolation of this compound have not been extensively published, the biological activity has been quantified. The following table summarizes the available quantitative data.

CompoundFungal SourceBiological TargetIC50 ValueYield (mg/L)Purity
This compoundPenicillium sp. SPF-3059Semaphorin 3A0.09 µg/mLNot ReportedNot Reported
VinaxanthonePenicillium sp. SPF-3059Semaphorin 3A0.1 µg/mLNot ReportedNot Reported

Experimental Protocols

The following protocols are based on general methods for the isolation of secondary metabolites from Penicillium species and should be optimized for the specific strain and laboratory conditions.

Protocol 1: Fungal Culture and Fermentation
  • Fungal Strain: Penicillium sp. SPF-3059.

  • Culture Medium: A suitable medium for the production of secondary metabolites by Penicillium is Potato Dextrose Broth (PDB) or a yeast extract-sucrose medium.

    • Yeast Extract Sucrose Medium Example: 3g yeast extract and 21g sucrose per 1 liter of distilled water[3].

  • Inoculation and Fermentation: a. Prepare a seed culture by inoculating a small volume of the selected medium with spores or mycelial fragments of Penicillium sp. SPF-3059. Incubate at 25-28°C with shaking (e.g., 120 rpm) for 2-3 days[3]. b. Inoculate the production culture medium (in larger flasks or a fermenter) with the seed culture. c. Incubate the production culture under static or agitated conditions at 25-28°C for 7-14 days. Optimal production time for secondary metabolites in Penicillium can range from 6 to 8 days[3].

Protocol 2: Extraction of this compound from Culture Broth
  • Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration or centrifugation. The broth is the primary source of extracellular this compound.

  • Solvent Extraction: a. Adjust the pH of the culture broth to an acidic level (e.g., pH 2) to enhance the extraction of acidic compounds[3]. b. Extract the broth with an equal volume of an organic solvent such as ethyl acetate (EtOAc)[4]. Repeat the extraction process three times to ensure complete recovery of the metabolites. c. Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Chromatographic Purification of this compound
  • Silica Gel Column Chromatography (Initial Fractionation): a. Prepare a silica gel column. b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. c. Apply the adsorbed sample to the top of the column. d. Elute the column with a gradient of solvents of increasing polarity. A common solvent system is a gradient of ethyl acetate in petroleum ether or methanol in dichloromethane[4]. e. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). f. Combine fractions containing compounds with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography (Size-Exclusion): a. Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol or acetone as the mobile phase to separate compounds based on size and polarity[5]. b. Collect and analyze fractions as described above.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification): a. Perform final purification of the this compound-rich fraction using semi-preparative HPLC[6]. b. A C18 column is commonly used for reverse-phase separation. c. The mobile phase typically consists of a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or TFA) to improve peak shape. d. Monitor the elution with a UV detector and collect the peak corresponding to this compound. e. Evaporate the solvent to obtain pure this compound.

Protocol 4: Structural Characterization

The structure of the purified this compound can be confirmed using standard spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D NMR): To elucidate the detailed chemical structure[1].

Visualizations

The following diagrams illustrate the experimental workflow for this compound isolation and the signaling pathway it inhibits.

experimental_workflow cluster_culture Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Penicillium sp. SPF-3059 culture Culture in PDB or Yeast-Sucrose Medium (25-28°C, 7-14 days) start->culture harvest Harvest & Separate Broth from Mycelium culture->harvest extraction Solvent Extraction of Broth (e.g., Ethyl Acetate) harvest->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Semi-Preparative HPLC sephadex->hplc pure_this compound Pure this compound hplc->pure_this compound analysis Structural Characterization (NMR, MS) pure_this compound->analysis

Caption: Experimental workflow for the isolation of this compound.

sema3a_pathway Sema3A Semaphorin 3A (Sema3A) ReceptorComplex Neuropilin-1 (NRP1) & Plexin-A Receptor Complex Sema3A->ReceptorComplex Binds This compound This compound This compound->Sema3A Inhibits Downstream Downstream Signaling (e.g., CRMP, RhoA) ReceptorComplex->Downstream Activates Cytoskeleton Cytoskeletal Reorganization (Actin & Microtubules) Downstream->Cytoskeleton GrowthConeCollapse Growth Cone Collapse & Axon Repulsion Cytoskeleton->GrowthConeCollapse

References

Application Notes and Protocols for Bioassay-Guided Fractionation of Xanthofulvin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioassay-guided fractionation of Xanthofulvin, a potent semaphorin 3A inhibitor, from the fungal strain Penicillium sp. SPF-3059. The described workflow is essential for the isolation and purification of this compound for further pharmacological and developmental studies.

Introduction

This compound is a fungal metabolite that has been identified as a novel and potent inhibitor of semaphorin 3A (Sema3A).[1][2][3] Sema3A is a secreted protein that plays a crucial role in axonal guidance during neuronal development and has been implicated in the inhibition of nerve regeneration after injury. By inhibiting the interaction between Sema3A and its receptor, neuropilin-1, this compound promotes neurite outgrowth and has potential therapeutic applications in nerve repair and neurodegenerative diseases.[4] This document outlines the bioassay-guided fractionation protocol used to isolate this compound from the culture broth of Penicillium sp. SPF-3059.

Data Presentation

The bioactivity of the isolated compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) in the Sema3A-induced growth cone collapse assay.

CompoundBioassayIC50 (µg/mL)IC50 (µM)
This compoundSema3A-induced growth cone collapse0.09[1][5]0.16[4]
VinaxanthoneSema3A-induced growth cone collapse0.1[1][5]Not Reported

Experimental Protocols

The isolation of this compound is achieved through a multi-step process involving fungal fermentation, solvent extraction, and a series of chromatographic separations, with each fractionation step being guided by the Sema3A bioassay.

Fermentation of Penicillium sp. SPF-3059

A pure culture of Penicillium sp. SPF-3059 is required for the production of this compound.

  • Culture Medium: Prepare a suitable liquid medium for fungal growth, such as a potato dextrose broth or a custom medium containing sucrose, peptone, yeast extract, and other essential nutrients.

  • Inoculation: Inoculate the sterile medium with a viable culture of Penicillium sp. SPF-3059.

  • Fermentation: Incubate the culture under appropriate conditions of temperature (e.g., 28°C) and agitation for a sufficient period (e.g., 7-14 days) to allow for the production of secondary metabolites.

Extraction of Fungal Metabolites

Following fermentation, the culture broth is harvested to extract the crude mixture of metabolites.

  • Filtration: Separate the fungal mycelium from the culture broth by filtration.

  • Solvent Extraction: Extract the filtered broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process three times to ensure a high yield of the target compounds.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Bioassay-Guided Chromatographic Fractionation

The crude extract is subjected to a series of chromatographic steps to separate its components. The bioactivity of each resulting fraction is tested using the Sema3A-induced growth cone collapse assay to guide the purification process.

  • Initial Fractionation (e.g., Silica Gel Chromatography):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of solvents with increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • Fraction Collection: Collect fractions of a defined volume.

    • Bioassay: Test each fraction for its ability to inhibit Sema3A-induced growth cone collapse.

  • Further Purification of Active Fractions (e.g., Sephadex LH-20 and/or RP-18 Chromatography):

    • Pool the most active fractions from the initial separation.

    • Subject the pooled active fractions to further chromatographic separation using different stationary phases like Sephadex LH-20 (size-exclusion chromatography) or C18-reversed-phase silica gel (RP-18).

    • Sephadex LH-20 Mobile Phase: Methanol or a mixture of chloroform and methanol.

    • RP-18 Mobile Phase: A gradient of water and methanol or acetonitrile.

    • Bioassay and Iteration: Continue to test the resulting fractions in the bioassay and repeat the purification steps until a pure, active compound (this compound) is isolated.

Bioassay: Semaphorin 3A-Induced Growth Cone Collapse Assay

This bioassay is critical for identifying the fractions containing the active compound.

  • Preparation of Dorsal Root Ganglia (DRG) Neurons:

    • Dissect dorsal root ganglia from chick embryos (e.g., E7-E9).

    • Culture the DRG explants on a suitable substrate (e.g., collagen-coated dishes) in a defined medium containing a low concentration of nerve growth factor (NGF) to promote neurite outgrowth.

  • Growth Cone Collapse Assay:

    • After 24 hours of culture, treat the DRG neurons with Sema3A in the presence or absence of the fractions to be tested.

    • Incubate for a short period (e.g., 30-60 minutes).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or 0.5% glutaraldehyde).

  • Scoring and Analysis:

    • Examine the morphology of the growth cones under a phase-contrast or fluorescence microscope.

    • A growth cone is considered "collapsed" if it lacks lamellipodia and has fewer than three filopodia.

    • Calculate the percentage of collapsed growth cones for each treatment condition.

    • The fractions that significantly inhibit Sema3A-induced growth cone collapse are selected for further purification.

Visualizations

Experimental Workflow

Bioassay_Guided_Fractionation cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_fractionation 3. Bioassay-Guided Fractionation Fungus Penicillium sp. SPF-3059 Medium Liquid Culture Medium Fungus->Medium Inoculation Fermentation Incubation Medium->Fermentation CultureBroth Culture Broth Extraction Solvent Extraction CultureBroth->Extraction Solvent Ethyl Acetate Solvent->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Chromatography Fractions Fractions SilicaGel->Fractions Bioassay1 Sema3A Bioassay Fractions->Bioassay1 ActiveFractions Active Fractions Bioassay1->ActiveFractions Identify Active Fractions Sephadex Sephadex LH-20 / RP-18 Chromatography ActiveFractions->Sephadex PureFractions Purified Fractions Sephadex->PureFractions Bioassay2 Sema3A Bioassay PureFractions->Bioassay2 This compound Pure this compound Bioassay2->this compound Isolate Pure Compound

Caption: Workflow for the bioassay-guided fractionation of this compound.

Signaling Pathway of this compound Action

Sema3A_Inhibition cluster_inhibition Effect of this compound Sema3A Semaphorin 3A Neuropilin1 Neuropilin-1 Receptor Sema3A->Neuropilin1 Binds This compound This compound This compound->Sema3A Inhibits Binding Plexin Plexin Co-receptor Neuropilin1->Plexin Activates Signaling Downstream Signaling Cascade Plexin->Signaling Collapse Growth Cone Collapse Signaling->Collapse Growth Neurite Outgrowth

Caption: Inhibition of the Sema3A signaling pathway by this compound.

References

Application Notes and Protocols: Total Synthesis of Xanthofulvin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of Xanthofulvin, a potent neuroregenerative natural product, and its derivatives. The protocols outlined are based on seminal works in the field and are intended to serve as a comprehensive guide for researchers in synthetic chemistry and drug development.

Introduction

This compound is a fungal metabolite that has garnered significant interest due to its remarkable biological activity. It has been identified as a potent inhibitor of Semaphorin 3A (Sema3A), a protein that inhibits axonal regeneration.[1] By blocking the action of Sema3A, this compound promotes nerve repair, making it a promising therapeutic lead for conditions such as spinal cord injury. The complex molecular architecture of this compound has presented a significant challenge for synthetic chemists. The first total synthesis was accomplished by the Siegel group, providing a crucial pathway for accessing this molecule and its analogs for further biological evaluation.[1][2]

Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that involves the strategic construction of its complex polycyclic core. The synthesis developed by Siegel and co-workers is a convergent approach, allowing for the preparation of various analogs.[1][2]

Summary of Synthetic Steps and Yields

The following table summarizes the key steps and reported yields for the total synthesis of this compound.

StepReactionReagents and ConditionsYield (%)
1Furan Diels-Alder CycloadditionFuran, YnoneNot Reported
2AromatizationNot ReportedNot Reported
3Elaboration to Vinylogous AmideNot ReportedNot Reported
............
15Final Cyclization and DeprotectionNot ReportedNot Reported
Overall Total Synthesis of this compound 15 Steps ~1.77% [3]

Note: Detailed step-by-step yields are often found in the supplementary information of the primary publications and may vary between synthetic campaigns.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Reagents should be of high purity and solvents should be dried according to standard procedures.

(Protocol details for key steps will be based on the detailed experimental procedures found in the primary literature and associated supporting information. Below is a representative, generalized example.)

Step 1: Furan Diels-Alder Cycloaddition and Aromatization

A solution of the appropriate furan and ynone starting materials in a suitable solvent (e.g., toluene) is heated under reflux for the specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the catechol fragment.

(Further detailed protocols for each of the 15 steps would be included here, with specific stoichiometries, reaction times, temperatures, and purification procedures.)

Synthesis of this compound Derivatives

The convergent nature of the total synthesis allows for the preparation of various derivatives and analogs of this compound for structure-activity relationship (SAR) studies.[2] By modifying the starting materials for the key coupling reactions, a diverse library of compounds can be generated.

Representative Protocol for a this compound Analog

(Based on the general strategies outlined in the patent literature, a representative protocol for a derivative would be detailed here. This would include the synthesis of a modified building block and its incorporation into the main synthetic sequence.)

Spectroscopic Data

The structural elucidation of this compound and its synthetic intermediates relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

(A table summarizing key 1H and 13C NMR chemical shifts for this compound and its precursors would be presented here, compiled from the primary literature.)

Biological Activity and Mechanism of Action

This compound's primary biological activity stems from its ability to inhibit the Semaphorin 3A (Sema3A) signaling pathway. Sema3A is a secreted protein that acts as an axonal guidance cue, causing the collapse of neuronal growth cones and inhibiting nerve regeneration.[1]

Semaphorin 3A Signaling Pathway

Sema3A exerts its effect by binding to a receptor complex on the neuronal cell surface, consisting of Neuropilin-1 (NRP1) and Plexin-A1. This binding initiates a downstream signaling cascade that ultimately leads to cytoskeletal rearrangements and growth cone collapse.

Semaphorin3A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Sema3A Semaphorin 3A This compound->Sema3A Inhibition NRP1 Neuropilin-1 Sema3A->NRP1 Binding PlexinA1 Plexin-A1 NRP1->PlexinA1 Complex Formation Downstream Downstream Signaling (CRMP, GSK3, RhoA) PlexinA1->Downstream Cytoskeleton Cytoskeletal Reorganization Downstream->Cytoskeleton Collapse Growth Cone Collapse & Axon Repulsion Cytoskeleton->Collapse Xanthofulvin_Activity_Assay start Isolate and Culture Primary Neurons (e.g., DRG) treatment Treat Neurons with this compound or Vehicle Control start->treatment induction Induce Growth Cone Collapse with Recombinant Sema3A treatment->induction imaging Fix and Stain Neurons (e.g., with Phalloidin) induction->imaging analysis Quantify Growth Cone Collapse via Microscopy imaging->analysis result Compare Collapse Rates between Treated and Control analysis->result

References

Application Notes and Protocols for the Analytical Quantification of Xanthofulvin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthofulvin is a fungal metabolite belonging to the xanthone class, originally isolated from Penicillium sp. SPF-3059.[1][2] It has garnered significant interest in the scientific community due to its activity as a semaphorin 3A (Sema3A) inhibitor, suggesting its potential in therapeutic areas such as nerve regeneration and oncology.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry. Additionally, a general framework for developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented, which offers higher sensitivity and selectivity.

Analytical Methods Overview

A summary of analytical methods for this compound quantification is presented below, with detailed protocols provided in the subsequent sections.

Method Principle Advantages Considerations
HPLC-UV Chromatographic separation based on polarity, followed by quantification using UV absorbance.Robust, widely available, good for moderately complex samples.Lower sensitivity compared to LC-MS/MS.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio.High sensitivity and selectivity, suitable for complex matrices.Requires specialized equipment and method development.
UV-Vis Spectrophotometry Direct measurement of light absorbance by the sample at a specific wavelength.Simple, rapid, and cost-effective for pure samples or simple mixtures.Prone to interference from other absorbing compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a reliable and widely used technique for the quantification of xanthones in various matrices. The following protocol is a starting point and may require optimization based on the specific sample matrix and available instrumentation.

Experimental Protocol

1. Sample Preparation (from Fungal Culture)

  • Extraction:

    • Culture Penicillium sp. in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under appropriate conditions for this compound production.

    • Separate the mycelia from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate and/or mycelia with an organic solvent such as ethyl acetate or methanol.[3] The choice of solvent should be optimized for extraction efficiency.

    • Evaporate the organic solvent under reduced pressure to obtain the crude extract.

  • Purification (Optional, for generating a standard):

    • The crude extract can be further purified using techniques like column chromatography or preparative HPLC to isolate pure this compound, which can then be used as a reference standard.

  • Sample for Analysis:

    • Dissolve a known weight of the crude or purified extract in the mobile phase or a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column is commonly used for xanthone separation. A typical column dimension is 4.6 x 150 mm with a 5 µm particle size.

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[4]

    • Example Gradient: Start with a lower percentage of organic solvent and gradually increase it over the run time to elute compounds with increasing hydrophobicity.

  • Flow Rate: Typically set between 0.8 and 1.2 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30 °C) for better reproducibility.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound. Based on data for similar xanthones, a wavelength between 240-320 nm is likely to be appropriate.[2][5] A PDA detector can be used to scan a range of wavelengths to determine the optimal one.

3. Quantification

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solution and determine the peak area corresponding to this compound.

  • Calculation: Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Quantitative Data for a Representative Xanthone (for reference)

The following table summarizes typical validation parameters for an HPLC-UV method for a xanthone, which can be used as a target for method development for this compound.

Parameter Typical Value Reference
Linearity Range 0.5 - 50 µg/mL[4]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) ~0.1 µg/mL[5]
Limit of Quantification (LOQ) ~0.3 µg/mL[5]
Accuracy (% Recovery) 98 - 102%[2]
Precision (% RSD) < 2%[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound, especially in complex biological matrices, LC-MS/MS is the method of choice. The development of an LC-MS/MS method involves optimizing the chromatographic separation and the mass spectrometric detection parameters.

Experimental Protocol (General Framework)

1. Sample Preparation

  • Sample preparation will be similar to that for HPLC-UV, but may require additional clean-up steps like solid-phase extraction (SPE) to minimize matrix effects.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.

  • Ionization Source: Electrospray ionization (ESI) is a common choice for fungal metabolites. Both positive and negative ion modes should be evaluated.

  • Chromatography: Similar to the HPLC-UV method, a C18 column with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid is a good starting point.

  • Mass Spectrometry Parameters:

    • Full Scan: Initially, run a full scan to determine the precursor ion (the [M+H]⁺ or [M-H]⁻) of this compound.

    • Product Ion Scan: Fragment the precursor ion to identify the most stable and abundant product ions.

    • Multiple Reaction Monitoring (MRM): For quantification, select at least two MRM transitions (precursor ion -> product ion). One transition is used for quantification (quantifier) and the other for confirmation (qualifier).

    • Optimization: Optimize the collision energy (CE) and other MS parameters for each MRM transition to maximize the signal intensity.

3. Quantification

  • Quantification is performed using a calibration curve constructed with a series of known concentrations of a this compound standard, similar to the HPLC-UV method. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Hypothetical LC-MS/MS Parameters for this compound
Parameter To be Determined
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ of this compound
Product Ions (m/z) At least two stable fragment ions
Collision Energy (eV) Optimized for each transition
Ionization Mode ESI Positive or Negative

UV-Vis Spectrophotometry

This method is suitable for the rapid quantification of total xanthone content or for the analysis of relatively pure this compound samples.

Experimental Protocol

1. Sample Preparation

  • Dissolve a known weight of the extract or purified compound in a suitable solvent (e.g., methanol).

  • Ensure the concentration falls within the linear range of the calibration curve.

2. Instrumentation and Measurement

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound. For other xanthones, λmax values are often observed around 243 nm and 316 nm.[5]

  • Measurement: Measure the absorbance of the sample at the determined λmax.

3. Quantification

  • Calibration Curve: Prepare a series of standard solutions of this compound and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Calculation: Use the Beer-Lambert law and the calibration curve to determine the concentration of this compound in the sample.

Quantitative Data for a Representative Xanthone (for reference)
Parameter Typical Value Reference
Linearity Range 0.5 - 20 µg/mL[5]
Correlation Coefficient (r²) > 0.999
LOD ~0.1 µg/mL[5]
LOQ ~0.3 µg/mL[5]

Signaling Pathway and Experimental Workflow Diagrams

Semaphorin 3A Signaling Pathway

This compound is an inhibitor of Semaphorin 3A (Sema3A) signaling. Sema3A is a secreted protein that plays a crucial role in neuronal guidance and has been implicated in cancer progression. It binds to a receptor complex consisting of Neuropilin-1 (NRP1) and Plexin-A, triggering a downstream signaling cascade.

Semaphorin3A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Sema3A Semaphorin 3A This compound->Sema3A Inhibits NRP1 Neuropilin-1 (NRP1) Sema3A->NRP1 Binds PlexinA Plexin-A NRP1->PlexinA Complex Formation Cdk5 Cdk5 PlexinA->Cdk5 RhoA RhoA PlexinA->RhoA Activates CRMP CRMP Actin Actin Cytoskeleton (Growth Cone Collapse) CRMP->Actin Regulates GSK3b GSK3β GSK3b->CRMP Phosphorylates Cdk5->GSK3b ROCK ROCK RhoA->ROCK ROCK->Actin Regulates

Caption: Semaphorin 3A signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a fungal culture.

Xanthofulvin_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis FungalCulture Fungal Culture (Penicillium sp.) Filtration Filtration/Centrifugation FungalCulture->Filtration Extraction Solvent Extraction Evaporation Evaporation Extraction->Evaporation Filtration->Extraction CrudeExtract Crude Extract Evaporation->CrudeExtract Dissolution Dissolution & Filtration CrudeExtract->Dissolution HPLC HPLC-UV Dissolution->HPLC LCMS LC-MS/MS Dissolution->LCMS UVVis UV-Vis Dissolution->UVVis Calibration Calibration Curve HPLC->Calibration LCMS->Calibration UVVis->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the extraction and quantification of this compound.

References

Application Notes and Protocols: Utilizing Xanthofulvin in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Xanthofulvin in primary neuronal cell culture, outlining its potential applications, detailed experimental protocols, and data presentation guidelines.

Introduction to this compound

This compound is a natural product that has garnered interest for its potential neuro-regenerative properties. In vivo studies have indicated that this compound can promote neural regeneration following spinal cord injury.[1] Its mechanism of action is thought to involve the modulation of signaling pathways that are critical for axonal growth and survival. A key target of this compound is Semaphorin3A (Sema3A), a protein that typically acts as a repellent for developing neurons and an inhibitor of regeneration after nervous system trauma.[1][2] By interacting with Sema3A, this compound may prevent its binding to its receptor, Neuropilin-1 (NRP-1), thereby inhibiting Sema3A-induced growth cone collapse and promoting neurite outgrowth.[2]

The following protocols provide a framework for investigating the effects of this compound on primary neuronal cell cultures, a valuable in vitro model for studying neuronal function and pathophysiology.

Key Experiments and Methodologies

To thoroughly characterize the effects of this compound on primary neurons, a series of key experiments are recommended, focusing on cell viability, apoptosis, and neurite outgrowth.

I. Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary cortical neurons from rodent embryos, a widely used model system for neurobiological research.[3]

Protocol: Primary Cortical Neuron Culture

  • Preparation:

    • Coat culture plates or coverslips with Poly-L-lysine (10 mg/ml stock diluted in sterile PBS) for at least 1 hour in a 37°C incubator.[3]

    • Wash the coated surfaces twice with sterile PBS before use.[3]

    • Prepare dissection medium (e.g., Hibernate-E) and culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).[4][5]

  • Dissection and Dissociation:

    • Dissect cerebral cortices from embryonic day 18 (E18) rat or mouse pups in cold dissection medium.

    • Carefully remove the meninges.

    • Mince the tissue into small pieces.

    • enzymatically digest the tissue with trypsin (0.25%) and DNase I (100 µg/ml) at 37°C for 15 minutes.[3]

    • Stop the digestion by adding an equal volume of culture medium containing 10% Fetal Bovine Serum (FBS).[3]

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at a desired density (e.g., 5 x 10^4 cells/well in a 24-well plate) in the prepared culture vessels.[3]

    • Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

    • For long-term cultures, perform partial media changes every 3-4 days.

II. Assessment of Neuronal Viability and Cytotoxicity

Several assays can be employed to determine the effect of this compound on neuronal viability and to identify potential cytotoxic effects.

Table 1: Assays for Neuronal Viability and Cytotoxicity

AssayPrincipleDetection MethodAdvantages
MTS Assay Reduction of a tetrazolium compound by viable, metabolically active cells into a colored formazan product.[6]Colorimetric (Absorbance)Simple, rapid, and suitable for high-throughput screening.[6]
LDH Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[6]Colorimetric (Absorbance)A reliable indicator of plasma membrane damage and cytotoxicity.[6]
ATP Assay Quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction.[6][7]LuminescenceHighly sensitive and provides a direct measure of cell health.[6][7]
Live/Dead Assay Uses fluorescent dyes to simultaneously identify live (calcein-AM) and dead (ethidium homodimer-1) cells.[8]Fluorescence MicroscopyAllows for visualization and quantification of viable and non-viable cells in the same population.

Protocol: MTS Assay for Neuronal Viability

  • Plate primary neurons in a 96-well plate and allow them to adhere and extend neurites.

  • Treat the neurons with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Add the MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).[6]

  • Incubate the plate at 37°C for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

III. Evaluation of Apoptosis

To determine if this compound has pro- or anti-apoptotic effects, specific assays that detect hallmarks of programmed cell death are necessary.

Table 2: Assays for Apoptosis Detection

AssayPrincipleDetection MethodKey Features
TUNEL Assay Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs.[9]Fluorescence Microscopy or Flow CytometryA sensitive method to visualize and quantify apoptotic cells.[9]
Annexin V Staining Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect the externalization of PS on the outer leaflet of the plasma membrane during early apoptosis.[7]Fluorescence Microscopy or Flow CytometryAllows for the differentiation between early apoptotic, late apoptotic, and necrotic cells when used with a viability dye like propidium iodide.[7]
Caspase-3 Activity Assay Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a fluorogenic or colorimetric substrate.[7][10]Fluorometric or ColorimetricProvides a biochemical measure of apoptosis induction.

Protocol: TUNEL Assay for Apoptosis

  • Culture and treat primary neurons with this compound as described previously.

  • Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.

  • Perform the TUNEL staining according to the manufacturer's protocol (e.g., using a commercial kit). This typically involves an incubation step with terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.

  • Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

  • Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

IV. Analysis of Neurite Outgrowth

A key aspect of assessing the neuro-regenerative potential of this compound is to measure its effect on neurite outgrowth.

Table 3: Methods for Neurite Outgrowth Analysis

MethodPrincipleAnalysisMarkers
Immunocytochemistry and Imaging Neurons are fixed and stained with antibodies against specific neuronal markers. High-content imaging systems can then be used for automated analysis.Quantification of neurite length, number of primary neurites, branching points, and total neurite area per neuron.β-III tubulin (Tuj1), Microtubule-Associated Protein 2 (MAP2).[11]
Live-Cell Imaging Time-lapse microscopy of live neurons allows for the dynamic tracking of neurite extension and retraction over time.[11]Measurement of growth cone dynamics and the rate of neurite elongation.Fluorescent protein expression or live-cell dyes.
Sholl Analysis A quantitative method that analyzes the dendritic arborization by counting the number of neurites that intersect a series of concentric circles drawn around the cell body.[8][11]Provides a measure of dendritic complexity and branching.Any neurite marker.

Protocol: Immunocytochemistry for Neurite Outgrowth Analysis

  • Plate primary neurons on coverslips and treat with this compound.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS).

  • Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin) overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488).

  • Counterstain nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Analyze the images using software such as ImageJ with the NeuronJ plugin or specialized high-content analysis software to quantify neurite parameters.[8]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example of how to present neurite outgrowth data is provided below.

Table 4: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons

Treatment GroupTotal Neurite Length per Neuron (µm)Number of Primary Neurites per NeuronNumber of Branch Points per Neuron
Vehicle Control 150 ± 123.2 ± 0.42.1 ± 0.3
This compound (1 µM) 210 ± 184.1 ± 0.53.5 ± 0.4
This compound (10 µM) 250 ± 22 4.8 ± 0.64.2 ± 0.5
Sema3A (100 ng/mL) 80 ± 91.8 ± 0.3 1.0 ± 0.2
This compound (10 µM) + Sema3A (100 ng/mL) 235 ± 20#4.5 ± 0.5#3.9 ± 0.4#
Data are presented as mean ± SEM. Statistical significance is denoted by *p < 0.05 and *p < 0.01 compared to the vehicle control, and #p < 0.01 compared to the Sema3A alone group.

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothesized signaling pathways.

experimental_workflow cluster_culture Primary Neuron Culture cluster_treatment This compound Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis culture Isolate and culture primary cortical neurons treat Treat neurons with this compound (dose-response and time-course) culture->treat viability Neuronal Viability Assays (MTS, LDH, ATP) treat->viability apoptosis Apoptosis Assays (TUNEL, Annexin V) treat->apoptosis outgrowth Neurite Outgrowth Analysis (ICC for β-III tubulin/MAP2) treat->outgrowth analysis Quantify and statistically analyze results viability->analysis apoptosis->analysis outgrowth->analysis

Caption: Experimental workflow for assessing this compound's effects.

signaling_pathway This compound This compound Sema3A Semaphorin3A This compound->Sema3A Inhibits Neurite_Outgrowth Neurite Outgrowth (Promotion) This compound->Neurite_Outgrowth NRP1_PlexinA1 NRP-1/Plexin A1 Receptor Complex Sema3A->NRP1_PlexinA1 Binds and Activates RhoA RhoA Activation NRP1_PlexinA1->RhoA Actin_Dynamics Actin Cytoskeleton Reorganization RhoA->Actin_Dynamics Growth_Cone_Collapse Growth Cone Collapse (Inhibition of Neurite Outgrowth) Actin_Dynamics->Growth_Cone_Collapse

Caption: Hypothesized this compound signaling pathway.

References

Application Notes: Xanthofulvin in Spinal Cord Injury (SCI) Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spinal cord injury (SCI) initiates a complex cascade of secondary injury events that hinder neural repair, a major component of which is the upregulation of axon growth inhibitors at the lesion site. One such potent inhibitor is Semaphorin 3A (Sema3A), a secreted protein that plays a crucial role in developmental axon guidance by inducing growth cone collapse and repulsion.[1][2][3] Following SCI, Sema3A is expressed by cells in the glial scar, creating a formidable barrier to axonal regeneration.[4] Xanthofulvin (also known as SM-216289) is a potent, small-molecule inhibitor of Sema3A.[4] It has been shown to block Sema3A's inhibitory effects, thereby promoting neurite outgrowth and enhancing regenerative responses in models of central nervous system (CNS) injury.[4] These application notes provide an overview of this compound's mechanism, quantitative data on its efficacy, and detailed protocols for its use in both in vitro and in vivo SCI models.

Mechanism of Action

This compound exerts its pro-regenerative effects by directly targeting and inhibiting Semaphorin 3A.

  • Sema3A Signaling: In the context of SCI, Sema3A binds to a receptor complex on the axonal growth cone, primarily composed of Neuropilin-1 (NRP-1) and a Plexin-A family member.[3][5]

  • Growth Cone Collapse: This binding event triggers a downstream intracellular signaling cascade involving the activation of small GTPases (e.g., RhoA) and Collapsin Response Mediator Proteins (CRMPs). This cascade leads to rapid reorganization and depolymerization of the actin cytoskeleton within the growth cone, causing it to collapse and retract, thereby halting axonal extension.[1]

  • Inhibition by this compound: this compound is thought to directly interact with the Sema3A protein. This interaction prevents Sema3A from binding to its NRP-1 receptor. By blocking this initial step, this compound effectively neutralizes the entire inhibitory signaling cascade, allowing axons to maintain their growth cones and extend through the otherwise repulsive environment.

Sema3A_Pathway cluster_0 Normal SCI Pathophysiology cluster_1 Intervention with this compound Sema3A Sema3A NRP1_PlexinA NRP-1 / Plexin-A Receptor Complex Sema3A->NRP1_PlexinA Binds RhoA_CRMP Downstream Signaling (RhoA, CRMPs) NRP1_PlexinA->RhoA_CRMP Activates Collapse Growth Cone Collapse & Axon Repulsion RhoA_CRMP->Collapse Leads to This compound This compound Sema3A_Inhibited Sema3A This compound->Sema3A_Inhibited Inhibits Growth Axon Growth Permitted Sema3A_Inhibited->Growth No Binding to Receptor

Figure 1: this compound's inhibition of the Sema3A signaling pathway.

Quantitative Data

This compound has been characterized primarily through in vitro assays that measure its ability to prevent Sema3A-induced growth cone collapse of dorsal root ganglion (DRG) neurons. The 50% inhibitory concentration (IC50) is a key metric for its potency.

CompoundAssayCell TypeIC50 ValueReference
This compound Sema3A-induced growth cone collapseChick DRG Neurons0.09 µg/mL[4]
Vinaxanthone Sema3A-induced growth cone collapseChick DRG Neurons0.1 µg/mL[4]

Note: Vinaxanthone is a closely related compound often studied alongside this compound.[4] While specific quantitative data from in vivo SCI models (e.g., Basso Mouse Scale scores) for this compound are not detailed in the initial search, related studies using Sema3A inhibitors show significant improvements in locomotor mobility and axonal regeneration.[6]

Experimental Protocols

Protocol 1: In Vitro Growth Cone Collapse Assay

This protocol is used to quantify the inhibitory effect of this compound on Sema3A-induced growth cone collapse.[7][8][9]

Objective: To determine the IC50 of this compound in preventing Sema3A-mediated collapse of DRG neuron growth cones.

Materials:

  • Dorsal Root Ganglia (DRGs) from E13-E15 mouse or E7 chick embryos.[8][10]

  • Neuronal culture medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and NGF).

  • Coating substrate (e.g., Poly-L-lysine and laminin).

  • Recombinant Sema3A protein.

  • This compound (dissolved in DMSO, then diluted in culture medium).

  • Fixative solution (e.g., 4% paraformaldehyde or 0.5% glutaraldehyde).[8]

  • Phalloidin conjugated to a fluorescent probe (e.g., Rhodamine-phalloidin) for F-actin staining.[11]

  • Fluorescence microscope.

Procedure:

  • Cell Culture:

    • Dissect DRGs from embryos and plate them on coated coverslips.

    • Culture overnight in neuronal culture medium containing a low concentration of Nerve Growth Factor (NGF) to promote neurite outgrowth.[8]

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate the DRG cultures with the different concentrations of this compound (or vehicle control) for 1 hour.[12]

    • Add a concentration of Sema3A known to cause collapse in ~70-80% of growth cones.

    • Incubate for 30 minutes at 37°C.[8]

  • Fixation and Staining:

    • Fix the cells with the fixative solution for 20-30 minutes.[8]

    • Permeabilize the cells and stain with fluorescently-labeled phalloidin to visualize the actin cytoskeleton of the growth cones.[11]

  • Imaging and Analysis:

    • Image the growth cones using a fluorescence microscope.

    • A growth cone is defined as "collapsed" if it lacks lamellipodia and has fewer than three filopodia, appearing tapered or club-shaped.[8][13]

    • For each concentration, count at least 100 growth cones and calculate the percentage of collapsed cones.

    • Plot the percentage of collapse against the this compound concentration to determine the IC50 value.

InVitro_Workflow cluster_workflow In Vitro Growth Cone Collapse Assay Workflow A 1. Culture DRG Neurons (Overnight) B 2. Pre-incubate with this compound (Varying concentrations, 1 hr) A->B C 3. Add Sema3A (30 min) B->C D 4. Fix and Stain (e.g., Phalloidin) C->D E 5. Image and Quantify (% Collapsed Growth Cones) D->E F 6. Calculate IC50 E->F

Figure 2: Experimental workflow for the in vitro growth cone collapse assay.

Protocol 2: In Vivo Spinal Cord Injury Model (Rat Contusion)

This protocol describes a general framework for testing the efficacy of this compound in promoting functional recovery after SCI in a rodent model.[6][14]

Objective: To evaluate the effect of local this compound administration on axonal regeneration and locomotor recovery following a contusive SCI.

Materials:

  • Adult female Wistar or Sprague-Dawley rats (250-300g).

  • Surgical instruments for laminectomy.

  • Spinal cord impactor device (e.g., Infinite Horizon Impactor).[6]

  • This compound delivery vehicle (e.g., embedded in a continuous-releasing silicone sheet, or dissolved in a biocompatible gel/solution).[6]

  • Anesthetics, analgesics, and antibiotics.[15][16]

  • Behavioral assessment tools (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).

  • Histology reagents (e.g., for immunofluorescence staining of axons).

Procedure:

  • Pre-Operative Care & Anesthesia:

    • Acclimate animals and administer pre-operative analgesics.

    • Anesthetize the rat (e.g., isoflurane or Ketamine/Xylazine cocktail). Maintain body temperature on a heating pad.

  • Surgical Procedure (T10 Laminectomy & SCI):

    • Make a midline incision over the thoracic spine.

    • Carefully dissect the paraspinous muscles to expose the vertebral column.

    • Perform a laminectomy at the T10 level to expose the dura mater.[6]

    • Stabilize the spine using vertebral clamps.

    • Induce a moderate contusion injury using a spinal cord impactor device with standardized parameters (e.g., 200-220 kilodyne force).[6]

  • This compound Administration (Local Delivery):

    • Immediately following the injury, place the this compound-loaded silicone sheet (e.g., a 2.5 mm square piece) directly over the injury epicenter, on top of the dura.[6]

    • For the control group, place a vehicle-only sheet.

    • Alternative: Inject a small volume of this compound in a gel-based vehicle directly into the lesion site using a microsyringe.[17]

  • Post-Operative Care:

    • Suture the muscle layers and skin.

    • Administer post-operative analgesics for 48-72 hours and antibiotics as per institutional guidelines.[15]

    • Provide manual bladder expression 2-3 times daily until bladder function returns.

    • Monitor for general health, weight, and signs of distress.

  • Functional Assessment:

    • Perform weekly behavioral testing using the BBB scale for at least 8 weeks post-injury. This assesses hindlimb locomotor recovery.[6]

    • Two independent, blinded observers should score the animals.

  • Histological Analysis (Endpoint):

    • At the study endpoint (e.g., 8 weeks), perfuse the animals and dissect the spinal cord.

    • Process the tissue for cryosectioning and perform immunofluorescence staining for markers of axonal tracts (e.g., 5-HT for serotonergic axons, GFAP for glial scar) to assess axonal sprouting/regeneration across the lesion.[18][19]

InVivo_Workflow cluster_workflow In Vivo SCI Model Workflow A 1. Anesthesia & T10 Laminectomy B 2. Induce Contusion Injury (Impactor Device) A->B C 3. Local Administration (this compound vs. Vehicle) B->C D 4. Post-Operative Care (Analgesia, Bladder Care) C->D E 5. Weekly Behavioral Testing (BBB Score for 8 weeks) D->E F 6. Endpoint Histology (Axon Staining) E->F

Figure 3: General workflow for an in vivo spinal cord injury study.

References

Application Notes and Protocols for Xanthofulvin Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthofulvin, also known as SM-216289, is a potent inhibitor of Semaphorin 3A (Sema3A), a key signaling molecule involved in neuronal guidance and regeneration.[1] Its therapeutic potential, particularly in the context of neural injuries, has been demonstrated in preclinical animal models.[1] This document provides detailed application notes and protocols for the delivery of this compound in animal studies, based on available literature. Due to the limited public data on various delivery routes for this compound, this guide also includes protocols and data for the structurally related and well-studied prenylflavonoid, Xanthohumol, as a reference for researchers exploring alternative administration methods.

Delivery Methods and Protocols

Local Administration of this compound (Established Protocol)

Local administration has been successfully used to deliver this compound directly to the site of injury, maximizing its therapeutic effect while minimizing potential systemic toxicity.[1]

Experimental Protocol: Local Administration in a Rat Olfactory Nerve Axotomy Model [1]

This protocol is adapted from a study demonstrating the efficacy of this compound in promoting olfactory nerve regeneration.[1]

Objective: To deliver this compound continuously to the site of olfactory nerve injury.

Materials:

  • This compound (SM-216289)

  • Vehicle (e.g., sterile saline or a suitable buffer)

  • Osmotic pumps (e.g., Alzet osmotic pumps)

  • Cannula

  • Surgical instruments for olfactory nerve axotomy

  • Anesthetic (e.g., pentobarbital)

  • Analgesics

Procedure:

  • Animal Model: Adult male Wistar rats are used.

  • Anesthesia and Surgery:

    • Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of pentobarbital).

    • Perform an olfactory nerve axotomy. This involves exposing the olfactory bulb and transecting the olfactory nerves.

  • Pump and Cannula Preparation:

    • Prepare the this compound solution in the chosen vehicle at the desired concentration.

    • Fill the osmotic pump with the this compound solution according to the manufacturer's instructions. The pump is chosen based on the desired delivery rate and duration. In the cited study, a rate of 6 μl/day was used.[1]

    • Attach the cannula to the osmotic pump.

  • Implantation:

    • Implant the osmotic pump subcutaneously in the dorsal region of the rat.

    • Position the tip of the cannula at the site of the olfactory nerve lesion.

  • Post-operative Care:

    • Administer analgesics to manage post-surgical pain.

    • Monitor the animals for any signs of distress or infection.

  • Study Duration and Analysis:

    • The continuous delivery of this compound is maintained for the desired period (e.g., 2-3 weeks).[1]

    • At the end of the study, animals are euthanized, and the olfactory bulb and surrounding tissues are collected for histological analysis to assess nerve regeneration.

Experimental Workflow: Local Administration

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative Phase A Prepare this compound Solution B Fill Osmotic Pump A->B C Attach Cannula B->C F Implant Pump & Position Cannula C->F D Anesthetize Animal E Perform Olfactory Nerve Axotomy D->E E->F G Continuous Local Delivery F->G H Monitor Animal G->H I Tissue Collection & Analysis H->I

Caption: Workflow for local delivery of this compound.

Alternative Delivery Methods (Based on Xanthohumol Data)

Due to the lack of specific published protocols for oral, intravenous, or subcutaneous administration of this compound, the following protocols are adapted from studies on Xanthohumol. Researchers should use this information as a starting point and perform necessary formulation and dose-finding studies for this compound.

1.2.1. Oral Administration (Gavage)

Protocol adapted from Xanthohumol studies in rats. [2][3]

Objective: To administer a precise oral dose of the compound.

Materials:

  • Compound (Xanthohumol as a reference)

  • Vehicle: A self-emulsifying isotropic mixture of oleic acid, propylene glycol, and Tween 80 has been used for Xanthohumol.[2]

  • Oral gavage needles

  • Syringes

Procedure:

  • Formulation: Dissolve the compound in the vehicle to the desired concentration.

  • Dosing:

    • Weigh the animal to determine the correct dose volume.

    • Administer the solution via oral gavage. Doses for Xanthohumol in rats have ranged from 1.86 mg/kg to 200 mg/kg.[2][3]

  • Blood Sampling (for pharmacokinetic studies):

    • If required, blood samples can be collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 12, 24, 48, 72, and 96 hours) via a cannulated vein.[2][3]

1.2.2. Intravenous Administration

Protocol adapted from Xanthohumol studies in rats. [2][3]

Objective: To achieve rapid and complete systemic exposure to the compound.

Materials:

  • Compound (Xanthohumol as a reference)

  • Vehicle: Xanthohumol has been dissolved in propylene glycol[2] or DMSO diluted in 0.9% saline solution for intravenous injection.[3]

  • Syringes and needles suitable for intravenous injection

  • Animal restrainer (if necessary)

Procedure:

  • Formulation: Prepare a sterile solution of the compound in the chosen vehicle.

  • Dosing:

    • Administer the solution via intravenous injection (e.g., into the tail vein). Doses for Xanthohumol in rats have been around 1.86 mg/kg to 10 mg/kg.[2][3]

  • Blood Sampling (for pharmacokinetic studies):

    • Collect blood samples at predetermined time points, similar to the oral administration protocol.

Quantitative Data

In Vitro Efficacy of this compound
CompoundAssayIC50Reference
This compound (SM-216289)Sema3A-induced growth cone collapse0.16 µM[1]
Pharmacokinetic Parameters of Xanthohumol in Rats (Reference Data)

As pharmacokinetic data for this compound is not currently available, the following tables summarize data for Xanthohumol in Sprague-Dawley and Wistar rats. This information can serve as a valuable reference for designing pharmacokinetic studies for this compound.

Table 2.1: Pharmacokinetic Parameters of Xanthohumol in Male Sprague-Dawley Rats after a Single Dose [2]

Administration RouteDose (mg/kg)Cmax (mg/L)Tmax (h)AUC0-96h (h*mg/L)Bioavailability (%)
Intravenous1.862.9 ± 0.1-2.5 ± 0.3-
Oral (Low)1.860.019 ± 0.002~40.84 ± 0.17~33
Oral (Medium)5.640.043 ± 0.002~41.03 ± 0.12~13
Oral (High)16.90.15 ± 0.01~42.49 ± 0.10~11

Table 2.2: Pharmacokinetic Parameters of Xanthohumol in Wistar Rats after a Single Dose [3]

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC0→t (µg·h/mL)Bioavailability (%)
Intravenous10--13.5 ± 2.9-
Oral400.06 ± 0.024.01.3 ± 0.51.16
Oral1000.12 ± 0.066.02.9 ± 1.60.96
Oral2000.16 ± 0.076.03.2 ± 1.90.53
Toxicity of Xanthohumol (Reference Data)

Specific MTD and LD50 values for this compound are not available in the reviewed literature. However, studies on Xanthohumol suggest it is well-tolerated at high doses. Daily oral administration of up to 1000 mg/kg in rats for 4 weeks showed only mild hepatotoxicity.[4]

Signaling Pathway

This compound functions as an inhibitor of Semaphorin 3A (Sema3A).[1] Sema3A is a secreted protein that binds to a receptor complex composed of Neuropilin-1 (NRP1) and Plexin-A.[5][6] This interaction triggers a downstream signaling cascade that ultimately leads to the collapse of the neuronal growth cone, inhibiting axon extension.[7] this compound is thought to directly interact with Sema3A, preventing its binding to NRP1.[1]

Semaphorin 3A Signaling Pathway and Inhibition by this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sema3A Semaphorin 3A Receptor Neuropilin-1 (NRP1) Plexin-A Sema3A->Receptor:f0 Binds This compound This compound This compound->Sema3A Inhibits Downstream Downstream Signaling (e.g., CRMP, RhoA) Receptor:f1->Downstream Activates Collapse Growth Cone Collapse Axon Repulsion Downstream->Collapse

Caption: Inhibition of Sema3A signaling by this compound.

Conclusion

The available data strongly supports the use of local administration for delivering this compound in animal models of neural injury. For researchers interested in exploring systemic delivery routes, the provided protocols and pharmacokinetic data for the related compound Xanthohumol offer a valuable starting point for experimental design. It is crucial to conduct thorough dose-finding and toxicity studies for this compound when using these alternative administration routes. The elucidation of this compound's pharmacokinetic and toxicological profiles will be essential for its further development as a therapeutic agent.

References

Application Notes and Protocols: A Framework for Investigating the Neuroprotective Effects of Xanthofulvin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Xanthofulvin, a compound isolated from Penicillium sp., has been identified as a potent inhibitor of Semaphorin 3A (Sema3A), a molecule known to hinder nerve growth and regeneration.[1] This inhibitory action suggests a potential therapeutic role for this compound in neurological disorders characterized by neuronal damage and degeneration. Neuroprotective agents act through various mechanisms, including anti-apoptotic, antioxidant, and anti-inflammatory pathways, to preserve neuronal structure and function.[2][3] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the neuroprotective properties of this compound, progressing from initial in vitro screening to in vivo validation and mechanistic studies.

Overall Experimental Workflow

The proposed research plan follows a logical progression from foundational in vitro assays to more complex in vivo models. This tiered approach allows for efficient screening and detailed mechanistic investigation while adhering to the principles of reducing animal use in research.[4][5]

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Mechanistic Elucidation A Neuronal Culture & Injury Model (e.g., H₂O₂ or Glutamate-induced) B Assess Cell Viability & Apoptosis (MTT, LDH, Caspase-3/7 Assays) A->B C Evaluate Oxidative Stress (ROS, MDA, SOD, GPx Assays) A->C D Measure Neuroinflammation (Co-culture with Microglia; Cytokine ELISA) A->D E Animal Model of Neurodegeneration (e.g., MCAO-induced Ischemia) B->E Promising Results C->E Promising Results D->E Promising Results F Administer this compound E->F G Behavioral Assessments (Neurological Deficit Score) F->G H Histological & Biochemical Analysis (Infarct Volume, Brain Homogenates) G->H I Western Blot & PCR Analysis H->I J Identify Key Signaling Pathways (e.g., Sema3A, Nrf2, Apoptosis Pathways) I->J

Caption: High-level workflow for this compound neuroprotection studies.

Part 1: In Vitro Assessment of Neuroprotective Potential

In vitro models provide a controlled environment for the initial screening of this compound's efficacy and for elucidating its cellular mechanisms of action.[4] These assays are crucial for establishing proof-of-concept before proceeding to more complex animal studies.[6]

Protocol 1.1: Neuronal Cell Culture and Oxidative Stress-Induced Injury
  • Cell Culture:

    • Use a relevant neuronal cell line (e.g., human neuroblastoma SH-SY5Y) or primary cortical neurons harvested from embryonic rodents.

    • Culture cells in appropriate media (e.g., DMEM/F12 supplemented with B27, N2, and fetal bovine serum) at 37°C in a humidified 5% CO₂ incubator.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Two hours prior to inducing injury, treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) to determine a dose-response relationship. Include a vehicle control (DMSO).

  • Induction of Injury:

    • To model oxidative stress, expose the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or glutamate for a predetermined duration (e.g., 24 hours). The optimal concentration of the toxin should be determined beforehand to induce approximately 50% cell death.

Protocol 1.2: Cell Viability and Apoptosis Assays

These assays quantify the extent of cell death and determine if this compound can prevent it.[7]

  • MTT Assay (Metabolic Activity):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure absorbance at 570 nm. Cell viability is proportional to the absorbance.

  • LDH Assay (Membrane Integrity):

    • Collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity kit (e.g., CyQUANT) to measure the activity of lactate dehydrogenase released from damaged cells.[8]

    • Measure absorbance according to the manufacturer's protocol.

  • Caspase-Glo 3/7 Assay (Apoptosis):

    • Use a luminescent assay (e.g., Promega's Caspase-Glo® 3/7) to measure the activity of caspases 3 and 7, key executioners of apoptosis.[9]

    • Add the reagent directly to the cells and measure luminescence after a 1-hour incubation.

Data Presentation: Table 1. Expected Outcomes of Cytotoxicity and Apoptosis Assays

GroupToxinThis compound (µM)Expected Cell Viability (% of Control)Expected LDH Release (% of Max)Expected Caspase 3/7 Activity (RLU)
1. ControlNone0 (Vehicle)100%~5%Low
2. Toxin-OnlyH₂O₂0 (Vehicle)~50%~80%High
3. TreatmentH₂O₂0.1>50%<80%Reduced
4. TreatmentH₂O₂1.0>>50%<<80%Significantly Reduced
5. TreatmentH₂O₂10.0Near 100%Near baselineNear baseline
Protocol 1.3: Assessment of Oxidative Stress

These protocols measure the generation of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems.

  • Intracellular ROS Measurement:

    • Load cells with a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).[10]

    • After inducing injury, measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

  • Lipid Peroxidation (MDA) Assay:

    • Measure malondialdehyde (MDA), a key product of lipid peroxidation, in cell lysates using a Thiobarbituric Acid Reactive Substances (TBARS) assay.[10]

  • Antioxidant Enzyme Activity:

    • Prepare cell lysates and measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) using commercially available colorimetric assay kits.[11]

Data Presentation: Table 2. Expected Outcomes of Oxidative Stress Markers

GroupToxinThis compound (µM)Intracellular ROS (Fold Change)MDA Levels (nmol/mg protein)SOD Activity (% of Control)
1. ControlNone0 (Vehicle)1.0Low100%
2. Toxin-OnlyH₂O₂0 (Vehicle)High (>5.0)HighDecreased (<60%)
3. TreatmentH₂O₂1.0ReducedReducedPartially Restored
4. TreatmentH₂O₂10.0Near baselineNear baselineNear 100%

Part 2: In Vivo Validation in an Animal Model

Successful in vitro results must be validated in a living organism to assess the compound's broader physiological effects, including its ability to cross the blood-brain barrier.[4] The middle cerebral artery occlusion (MCAO) model in rats is a widely used and relevant model for studying ischemic stroke and neuroprotection.

Protocol 2.1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
  • Animals: Use adult male Sprague-Dawley rats (250-300g). All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Anesthesia and Surgery: Anesthetize the rat. Induce focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose either before or immediately after the ischemic event. The experimental design should be randomized and blinded.[12][13]

  • Reperfusion: After a set period (e.g., 90 minutes), withdraw the filament to allow reperfusion. A sham-operated group should undergo the same surgical procedure without vessel occlusion.

Protocol 2.2: Behavioral and Histological Assessment
  • Neurological Deficit Scoring (24 hours post-MCAO):

    • Evaluate motor deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement (48 hours post-MCAO):

    • Euthanize the animals and perfuse the brains.

    • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) area remains white.

    • Quantify the infarct volume using image analysis software.

  • Biochemical Analysis of Brain Tissue:

    • Collect brain tissue from the ischemic hemisphere.

    • Prepare brain homogenates to measure markers of oxidative stress (MDA, SOD) and inflammation (e.g., TNF-α, IL-1β via ELISA) as described in the in vitro section.[14]

Data Presentation: Table 3. Expected Outcomes of In Vivo MCAO Study

GroupTreatmentNeurological Score (0-4)Infarct Volume (% of Hemisphere)Brain MDA (nmol/mg protein)Brain TNF-α (pg/mg protein)
1. ShamVehicle00%LowLow
2. MCAOVehicleHigh (~3.5)High (~40%)HighHigh
3. MCAOThis compoundSignificantly ReducedSignificantly ReducedReducedReduced

Part 3: Mechanistic Insights and Signaling Pathways

Understanding the molecular pathways modulated by this compound is critical for drug development.

Inhibitory Action on Semaphorin 3A Signaling

This compound is a known inhibitor of Sema3A.[1] In a damaged nervous system, Sema3A can inhibit axonal regeneration. By blocking this pathway, this compound may promote neuronal repair and survival.

Sema3A_Pathway Sema3A Semaphorin 3A Receptor Plexin/Neuropilin Receptor Complex Sema3A->Receptor Binds This compound This compound This compound->Sema3A Inhibits Survival Neuronal Survival Axon Growth This compound->Survival Promotes CRMP CRMP (Collapsin Response Mediator Protein) Receptor->CRMP Activates Cytoskeleton Actin Cytoskeleton Reorganization CRMP->Cytoskeleton Collapse Growth Cone Collapse Axon Repulsion Cytoskeleton->Collapse

Caption: this compound inhibits the Sema3A pathway to prevent growth cone collapse.

Modulation of Apoptotic and Antioxidant Pathways

Many neuroprotective compounds exert their effects by inhibiting cell death pathways and/or activating the cell's own defense mechanisms.[15]

Protective_Pathways cluster_apoptosis Apoptosis Pathway cluster_nrf2 Antioxidant Response Pathway Stress Oxidative Stress Neurotoxins Bax Bax Activation Stress->Bax CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Nrf2 Nrf2 Activation ARE ARE Binding Nrf2->ARE AntioxidantGenes Antioxidant Gene Expression (e.g., SOD, GPx) ARE->AntioxidantGenes Protection Cell Protection AntioxidantGenes->Protection This compound This compound This compound->Casp3 Inhibits This compound->Nrf2 Potentially Activates

Caption: Potential mechanisms: this compound may inhibit apoptosis and boost antioxidant defenses.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Xanthofulvin Production in Penicillium Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance Xanthofulvin yield from Penicillium fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield from Penicillium fermentation a key research focus?

A1: this compound is a secondary metabolite produced by certain species of Penicillium fungi.[1] It belongs to the xanthone class of compounds, which are known for a variety of bioactive properties.[2][3] Increasing the fermentation yield of this compound is crucial for enabling further research into its potential therapeutic applications and for developing scalable production processes for the pharmaceutical industry.

Q2: What are the primary factors influencing the yield of this compound in Penicillium fermentation?

A2: The production of secondary metabolites like this compound is highly sensitive to the fermentation environment. Key influencing factors include:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical.

  • pH: The pH of the culture medium can significantly impact fungal growth and pigment production.[4][5]

  • Temperature: Each Penicillium strain has an optimal temperature range for growth and secondary metabolite synthesis.[5]

  • Aeration and Agitation: Adequate oxygen supply and mixing are essential for the growth of aerobic fungi like Penicillium and for the distribution of nutrients.[5]

  • Inoculum Quality: The age and size of the fungal inoculum can affect the lag phase and overall productivity of the fermentation.

  • Fermentation Time: this compound, as a secondary metabolite, is typically produced during the stationary phase of fungal growth.

Q3: How can I systematically optimize fermentation conditions to improve this compound yield?

A3: A systematic approach to optimization is recommended. This often involves two main stages:

  • One-Factor-at-a-Time (OFAT) Analysis: This traditional method involves varying a single factor while keeping others constant to identify its individual effect on this compound production.

  • Statistical Optimization: Techniques like Response Surface Methodology (RSM) are powerful tools for optimizing multiple interacting variables simultaneously, leading to a more robust and efficient process.

Troubleshooting Guide

This guide addresses common issues encountered during Penicillium fermentation for this compound production.

Problem Potential Causes Recommended Solutions
Low or No this compound Production 1. Suboptimal Media Composition: Inadequate or repressive concentrations of carbon or nitrogen sources. 2. Incorrect pH: The pH of the medium may be outside the optimal range for your Penicillium strain. 3. Inappropriate Temperature: The fermentation temperature may be too high or too low. 4. Poor Aeration: Insufficient dissolved oxygen can limit fungal metabolism and secondary metabolite production. 5. Strain Degeneration: The Penicillium strain may have lost its productivity over successive subcultures.1. Media Optimization: Experiment with different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). A C:N ratio optimization is often beneficial. 2. pH Control: Monitor and control the pH of the fermentation broth. The optimal pH for pigment production in Penicillium is often in the acidic range.[5] 3. Temperature Optimization: Determine the optimal temperature for your specific Penicillium strain, typically between 25-30°C.[5] 4. Improve Aeration: Increase the agitation speed or the airflow rate to ensure sufficient oxygen supply. 5. Strain Reactivation: Revive the strain from a stock culture or re-isolate a high-producing strain.
Inconsistent this compound Yields 1. Variable Inoculum: Inconsistent spore concentration or age of the inoculum. 2. Inhomogeneous Culture Conditions: Poor mixing leading to gradients in pH, temperature, or nutrient concentration. 3. Contamination: Presence of bacteria or other fungi competing for nutrients.1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent spore counts and age. 2. Optimize Agitation: Ensure proper mixing to maintain a homogenous environment within the fermenter. 3. Aseptic Technique: Strictly adhere to aseptic techniques during all stages of the fermentation process.
Poor Fungal Growth (Low Biomass) 1. Nutrient Limitation: Lack of essential nutrients in the growth medium. 2. Presence of Inhibitors: The medium may contain inhibitory compounds. 3. Suboptimal Physical Conditions: Extreme pH or temperature.1. Enrich Medium: Supplement the medium with essential nutrients and trace elements. 2. Media Pre-treatment: If using complex media, consider pre-treatment to remove potential inhibitors. 3. Verify Physical Parameters: Ensure that the pH and temperature are within the optimal range for fungal growth.
Pigment Color Varies or Fades 1. pH Shift: Changes in pH during fermentation can alter the chemical structure and color of the pigment. 2. Light Exposure: Some fungal pigments are sensitive to light and may degrade upon exposure. 3. Oxidation: The pigment may be susceptible to oxidation.1. Maintain pH: Buffer the medium or implement a pH control strategy. 2. Protect from Light: Conduct the fermentation in the dark or in amber-colored vessels. 3. Consider Antioxidants: In some cases, the addition of antioxidants to the medium might be beneficial.

Data Presentation: Optimizing Fermentation Parameters

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize typical results from optimization studies on pigment production in Penicillium species, which can serve as a valuable reference.

Table 1: Effect of pH and Temperature on Red Pigment Production by Penicillium purpurogenum GH2 [4]

TreatmentInitial pHTemperature (°C)Pigment Yield (g/L)Biomass (g/L)
T15242.464.08
T27240.154.95
T39240.233.55
T45340.114.55
T57340.106.05
T69340.841.00

Table 2: Effect of Carbon Source on Pigment Production by Penicillium sp. (GBPI_P155) [6]

Carbon SourcePigment Production (OD at 495 nm)Biomass (g/L)
Glucose1.218.92
Sucrose0.989.15
Maltose1.5410.23
Starch0.877.89
Control (PD Broth)3.377.31

Table 3: Effect of Nitrogen Source on Red Pigment Production by Penicillium purpurogenum [7]

Nitrogen Source (1%)Pigment Yield (CVU/gdfs)
Peptone25.17
Yeast Extract19.11
Ammonium Nitrate12.37
Ammonium Sulphate9.82

Experimental Protocols

1. Submerged Fermentation Protocol for Penicillium sp.

This protocol provides a general framework for the submerged fermentation of Penicillium species to produce secondary metabolites like this compound.

  • Inoculum Preparation:

    • Grow the Penicillium strain on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days until sporulation is observed.

    • Harvest the spores by adding a sterile surfactant solution (e.g., 0.1% Tween 80) to the agar plate and gently scraping the surface.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10^6 - 10^7 spores/mL).

  • Fermentation:

    • Prepare the fermentation medium. A typical basal medium might consist of a carbon source (e.g., 30 g/L sucrose), a nitrogen source (e.g., 5 g/L yeast extract), and mineral salts.

    • Dispense the medium into flasks or a bioreactor and sterilize by autoclaving.

    • Inoculate the sterile medium with the prepared spore suspension (typically 5-10% v/v).

    • Incubate the culture at the optimal temperature (e.g., 28°C) with constant agitation (e.g., 150-200 rpm) for the desired duration (typically 7-15 days).

    • Monitor key parameters such as pH, biomass, and this compound concentration at regular intervals.

2. Extraction and Quantification of this compound

This protocol outlines a general procedure for extracting and quantifying this compound from the fermentation broth.

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • This compound is likely to be found in both the mycelium and the broth.

    • From Broth: Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times.

    • From Mycelium: Disrupt the fungal cells (e.g., by grinding with liquid nitrogen or ultrasonication) and extract the biomass with a suitable solvent (e.g., methanol or acetone).

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

    • Use a C18 column for separation.

    • The mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid).

    • Detect this compound using a UV-Vis detector at its maximum absorbance wavelength.

    • Quantify the concentration by comparing the peak area with a standard curve prepared from purified this compound.

Visualizations

Xanthofulvin_Biosynthesis_Pathway cluster_polyketide Polyketide Pathway cluster_modifications Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Cyclization Cyclization Polyketide Chain->Cyclization Oxidation Oxidation Cyclization->Oxidation Xanthone Core Xanthone Core Oxidation->Xanthone Core Further Modifications Tailoring Reactions (e.g., Methylation, Prenylation) Xanthone Core->Further Modifications This compound This compound Further Modifications->this compound Fermentation_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain_Selection Penicillium Strain Selection & Maintenance Inoculum_Development Inoculum Development Strain_Selection->Inoculum_Development Fermentation_Process Submerged Fermentation (Bioreactor) Inoculum_Development->Fermentation_Process Media_Preparation Media Formulation & Sterilization Media_Preparation->Fermentation_Process Process_Control Process Parameter Control (pH, Temp, DO) Fermentation_Process->Process_Control Harvesting Harvesting (Filtration/Centrifugation) Fermentation_Process->Harvesting Extraction This compound Extraction Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Quantification (HPLC) Purification->Analysis

References

Navigating the Synthesis of Xanthofulvin: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of Xanthofulvin. The content is designed to assist researchers in overcoming common challenges encountered during this complex synthetic route, ensuring a higher success rate and efficient progression of their research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the key stages of this compound synthesis.

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s)
DA-01 Low yield in the furan Diels-Alder cycloaddition step.1. Retro-Diels-Alder Reaction: The cycloaddition with furan is often reversible, and elevated temperatures can shift the equilibrium back to the starting materials.[1][2][3] 2. Low Reactivity of Furan: Furan is a relatively unreactive diene, especially with electron-withdrawing substituents, leading to sluggish reactions.[4][5][6]1. Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating. 2. Use of Lewis Acids: Catalysis with a mild Lewis acid can sometimes accelerate the forward reaction without significantly promoting the retro-Diels-Alder reaction.[7] 3. High Dienophile Concentration: Use a moderate excess of the dienophile to push the equilibrium towards the product.
DA-02 Poor endo/exo selectivity in the Diels-Alder adduct.Furan Diels-Alder reactions are known for their often poor stereoselectivity compared to cyclopentadiene cycloadditions.[4][5][8] The formation of both endo and exo isomers is common.1. Solvent Screening: The choice of solvent can influence the stereochemical outcome. Experiment with a range of solvents with varying polarities. 2. Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled endo product. 3. Purification: If separation of isomers is difficult, consider carrying the mixture to the next step, as the desired isomer may react differently or be more easily purified later.
E-O2C-01 Incomplete enaminone O-to-C carboxyl transfer.This unprecedented rearrangement is a critical step and may be highly sensitive to reaction conditions. Incomplete reaction could be due to insufficient activation or suboptimal temperature.1. Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as moisture can quench intermediates. 2. Reagent Purity: Use freshly prepared or purified reagents, especially any bases or activating agents. 3. Temperature Optimization: Carefully control the reaction temperature. A slight deviation might stall the reaction or lead to side products.
HD-01 Formation of homodimers during the heterodimerization step.In the crucial heterodimerization step to form the this compound core, self-condensation of either of the two different precursor molecules can compete with the desired cross-condensation.1. Slow Addition: Add one of the coupling partners slowly to a solution of the other to maintain a low concentration of the added partner, thus favoring the cross-reaction. 2. Stoichiometry Control: Carefully control the stoichiometry of the two coupling partners. A slight excess of one component may be beneficial. 3. Use of a Directing Group: If feasible, temporarily introduce a protecting or directing group on one of the monomers to prevent its self-condensation.
P-01 Difficulty in purifying polar intermediates.The synthesis of this compound involves highly functionalized, polar intermediates that can be challenging to purify by standard silica gel chromatography, leading to streaking, poor separation, and product loss.1. Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase silica gel for chromatography. 2. Solvent System Modification: For silica gel chromatography, adding a small amount of a polar modifier like methanol or a base like triethylamine to the eluent can improve peak shape and separation. 3. Recrystallization: If the intermediate is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. 4. Liquid-Liquid Extraction: Utilize pH-controlled liquid-liquid extraction to separate acidic or basic impurities from the desired neutral product.
SI-01 Low overall yield of the multi-step synthesis.The reported 15-step synthesis has an overall yield of 1.77%, indicating that even small losses at each step accumulate significantly.[9]1. Intermediate Purity: Ensure high purity of all intermediates before proceeding to the next step to avoid the accumulation of impurities that can inhibit subsequent reactions. 2. Inert Atmosphere: Use an inert atmosphere (e.g., argon or nitrogen) for sensitive reactions to prevent degradation of reagents and intermediates. 3. Minimize Transfers: Plan the experimental workflow to minimize the number of transfers between flasks to reduce material loss.

Frequently Asked Questions (FAQs)

1. What is the reported overall yield for the multi-step synthesis of this compound?

The first total synthesis of this compound was accomplished in 15 steps with an overall yield of 1.77%, starting from tetronic acid.[9]

2. What are the key strategic reactions in the synthesis of this compound?

The synthesis of this compound is characterized by several key transformations:

  • A highly regioselective furan Diels-Alder cycloaddition-aromatization sequence to construct a key catechol fragment.[10]

  • An unprecedented enaminone O-to-C carboxyl transfer to forge a crucial carbon-carbon bond.[11]

  • A biomimetic heterodimerization of two different polyketide-like fragments to assemble the core structure.

3. How can the retro-Diels-Alder reaction be minimized?

The retro-Diels-Alder reaction is a common challenge in cycloadditions involving furan.[1][2][3] To minimize this, it is recommended to:

  • Use the lowest possible reaction temperature.

  • Keep reaction times to a minimum.

  • In some cases, the use of a Lewis acid catalyst can accelerate the forward reaction at lower temperatures.[7]

4. What are the starting materials for the known total synthesis of this compound?

The first total synthesis of this compound begins with tetronic acid.[9]

5. Are there any particularly harsh reaction conditions to be aware of?

Earlier synthetic strategies towards the related compound vinaxanthone involved harsh conditions such as the use of n-BuLi at -78°C and very high temperatures (200°C) for a Diels-Alder dimerization/aromatization step.[9] While the more recent synthesis of this compound avoids some of these, careful control of temperature and atmosphere is still crucial for many steps.

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis of a related compound, vinaxanthone, which shares a similar synthetic strategy, is the dimerization of 5,6-dehydropolivione. This reaction provides insight into the conditions that may be applicable to the heterodimerization step in the this compound synthesis.

Protocol: Dimerization of 5,6-dehydropolivione to Vinaxanthone

  • Reaction Setup: A solution of 5,6-dehydropolivione in deionized water is prepared in a sealed vial.

  • Reaction Conditions: The solution is heated to 55°C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford vinaxanthone.

  • Reported Yield: This dimerization has been reported to proceed with a yield of 61%.[9]

Visualizations

Logical Workflow for Troubleshooting the Diels-Alder Reaction```dot

// Troubleshooting Paths cause_retro_da [label="Cause: Retro-Diels-Alder", fillcolor="#F1F3F4", fontcolor="#202124"]; cause_low_reactivity [label="Cause: Low Furan Reactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; solve_retro_da [label="Solution: Lower Temp,\nShorter Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_low_reactivity [label="Solution: Use Lewis Acid,\nIncrease Dienophile Conc.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause_isomerization [label="Cause: Inherent Low\nStereoselectivity of Furan", fillcolor="#F1F3F4", fontcolor="#202124"]; solve_selectivity [label="Solution: Optimize Solvent,\nLower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_purification [label="Solution: Advanced Purification\nor Carry Mixture Forward", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_yield; check_yield -> low_yield [label=" Analysis "]; low_yield -> poor_selectivity [label=" No "]; low_yield -> cause_retro_da [label=" Yes "]; low_yield -> cause_low_reactivity [label=" Yes "]; cause_retro_da -> solve_retro_da; cause_low_reactivity -> solve_low_reactivity; solve_retro_da -> check_yield [style=dashed]; solve_low_reactivity -> check_yield [style=dashed];

poor_selectivity -> success [label=" No "]; poor_selectivity -> cause_isomerization [label=" Yes "]; cause_isomerization -> solve_selectivity; cause_isomerization -> solve_purification; solve_selectivity -> check_yield [style=dashed]; solve_purification -> success; }

References

Xanthofulvin Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with xanthofulvin, understanding its stability and degradation profile in solution is critical for experimental design, data interpretation, and formulation development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of chemical compounds like this compound in solution is primarily influenced by several factors:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. Xanthones, the class of compounds to which this compound belongs, can be susceptible to degradation at high pH.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[5][6]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

  • Enzymatic Degradation: In biological matrices, enzymes can metabolize or degrade this compound.[7]

Q2: My this compound solution appears to be changing color. What could be the cause?

A2: A color change in your this compound solution is a common indicator of degradation. This could be due to the formation of degradation products that absorb light differently than the parent compound. It is recommended to immediately assess the purity of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify any degradants.[8]

Q3: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. How can I determine if these are degradation products?

A3: The appearance of new peaks in an HPLC chromatogram is a strong indication of impurity or degradation. To confirm if these are degradation products, you can perform a forced degradation study. By intentionally exposing your this compound solution to stress conditions (acid, base, heat, light, oxidation), you can generate degradation products and compare their retention times with the unexpected peaks in your sample.[9][10] Further characterization of these peaks using mass spectrometry (MS) can help in their identification.[11][12]

Q4: What is the best way to store this compound stock solutions to ensure stability?

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results or a gradual loss of this compound's biological activity over time.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Analyze the this compound working solution by HPLC to check for the presence of degradation products.[7]

    • Assess Media Stability: Incubate this compound in the assay medium for the duration of the experiment and analyze for degradation at different time points.

    • Control Environmental Factors: Ensure the assay is performed under controlled temperature and light conditions.

    • Prepare Fresh Solutions: Use freshly prepared this compound solutions for each experiment.

Issue 2: Poor Recovery of this compound from a Sample Matrix
  • Symptom: Low quantification of this compound in a complex matrix (e.g., plasma, tissue homogenate) compared to the expected concentration.

  • Possible Cause: Degradation of this compound during sample preparation or storage.

  • Troubleshooting Steps:

    • Spike and Recovery Experiment: Spike a blank matrix with a known concentration of this compound and process it immediately to determine the recovery rate.

    • Investigate Storage Stability: Assess the stability of this compound in the matrix at the storage temperature over time (freeze-thaw stability and long-term stability).

    • Optimize Extraction Procedure: Ensure the extraction method is efficient and does not contribute to degradation (e.g., avoid excessive heat or harsh pH conditions).

Data Summary: Expected Stability Trends for Xanthones

While specific quantitative data for this compound is not available in the cited literature, the following table summarizes the expected stability trends for xanthone compounds based on the behavior of similar polyphenolic molecules.

ParameterConditionExpected Stability of XanthonesCitation
pH Acidic (pH < 7)Generally stable[2]
Neutral (pH 7)Potentially less stable than in acidic conditions[2]
Alkaline (pH > 7)Prone to degradation[1][2]
Temperature Refrigerated (2-8 °C)Generally stable for short to medium-term storage[3][13]
Room Temperature (~25 °C)Increased potential for degradation over time[3][4]
Elevated (>40 °C)Accelerated degradation expected[3][4]
Light Protected from LightMore stable[5]
Exposed to UV/Visible LightPotential for photodegradation[5][6]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the test buffers (e.g., pH 3, 5, 7.4, 9) or media.

  • Incubation: Aliquot the test solutions into appropriate vials and incubate them under the desired stress conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to a light source).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Sample Quenching: Immediately stop any further degradation by adding a quenching solution (e.g., acid or base to neutralize, or transfer to a cold, dark environment).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.[7][8]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to a light source (e.g., a photostability chamber with UV and visible light).

  • Sample Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples by HPLC-DAD-MS to separate and identify the degradation products.[11][12][14]

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Xanthofulvin_Stock This compound Stock Solution Test_Solutions Prepare Test Solutions (Different pH, Solvents) Xanthofulvin_Stock->Test_Solutions Incubate Incubate under Stress Conditions (Temp, Light) Test_Solutions->Incubate Time_Points Sample at Time Points Incubate->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis MS_Identification MS Identification of Degradation Products HPLC_Analysis->MS_Identification Data_Analysis Data Analysis (% Remaining) HPLC_Analysis->Data_Analysis

Caption: Workflow for this compound Stability Testing.

Hypothetical_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis (e.g., ester cleavage) This compound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation (e.g., hydroxylation) This compound->Oxidation [O] Photodegradation Photodegradation (e.g., ring cleavage) This compound->Photodegradation Product_A Degradation Product A Hydrolysis->Product_A Product_B Degradation Product B Oxidation->Product_B Product_C Degradation Product C Photodegradation->Product_C

Caption: Hypothetical Degradation Pathways for this compound.

References

Technical Support Center: Troubleshooting Low Reproducibility in Xanthofulvin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low reproducibility in Xanthofulvin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fungal metabolite originally isolated from Penicillium sp.[1]. Its primary mechanism of action is the inhibition of Semaphorin 3A (Sema3A) signaling[1][2]. By binding to Sema3A, this compound prevents its interaction with its receptor, Neuropilin-1, thereby blocking the downstream signaling cascade that leads to growth cone collapse and inhibition of neurite outgrowth[2].

Q2: What are the most common bioassays used to assess this compound activity?

A2: The most common bioassays for this compound focus on its inhibitory effect on Sema3A signaling. These include:

  • Growth Cone Collapse Assay: Directly measures the reversal of Sema3A-induced collapse of neuronal growth cones.

  • Neurite Outgrowth Assay: Quantifies the promotion of neurite extension in the presence of inhibitory Sema3A.

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT): Used to determine the cytotoxic effects of this compound at higher concentrations and to establish a therapeutic window.

Q3: What is a typical effective concentration for this compound in bioassays?

A3: The effective concentration of this compound can vary depending on the assay and cell type. However, reported IC50 values for the inhibition of Sema3A-induced growth cone collapse are in the nanomolar to low micromolar range. For instance, an IC50 of 0.16 µM has been reported in a dorsal root ganglion neuron growth cone collapse assay[2].

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Q5: What are the key factors that can lead to low reproducibility in this compound bioassays?

A5: Several factors can contribute to low reproducibility, including:

  • Cell Health and Passage Number: Unhealthy cells or cells at a high passage number can respond inconsistently.

  • Cell Seeding Density: Both too low and too high cell densities can affect results.

  • This compound Stability: Degradation of this compound in stock solutions or in culture medium during the assay.

  • Inconsistent Reagent Quality: Variations in lots of serum, media, or other reagents.

  • Assay Technique and Timing: Inconsistent incubation times, pipetting errors, and subjective analysis.

  • Solvent (DMSO) Concentration: High concentrations of DMSO can be toxic to cells.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound
Potential Cause Recommended Solution
Inconsistent Cell Health Ensure cells are healthy and in the logarithmic growth phase before seeding. Use cells within a consistent and low passage number range.
Variable Cell Seeding Density Optimize and strictly control the cell seeding density for each experiment. Perform a cell density optimization experiment prior to your main assays.
Degradation of this compound Prepare fresh working solutions of this compound from a frozen stock for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.
Inconsistent Incubation Times Standardize all incubation times precisely, from cell seeding to treatment and final readout.
Assay Readout Method Different viability assays (e.g., MTT, resazurin) measure different aspects of cell health and can yield different IC50 values. Be consistent with the chosen assay.[3]
Issue 2: Inconsistent Results in Neurite Outgrowth or Growth Cone Collapse Assays
Potential Cause Recommended Solution
Subjective Quantification Utilize automated image analysis software to quantify neurite length, branching, and growth cone morphology to eliminate user bias.
Variability in Sema3A Activity Ensure the source and lot of recombinant Sema3A are consistent. Test the activity of each new lot of Sema3A before use in experiments with this compound.
Uneven Plating of Neurons Ensure a single-cell suspension of neurons before plating to achieve a uniform distribution in the culture wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Inconsistent Coating of Culture Surface Ensure a uniform and consistent coating of culture plates with substrates like Poly-D-lysine or Laminin, as this is critical for neuronal attachment and neurite outgrowth.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound bioassays.

Table 1: Reported IC50 Values for this compound

BioassayCell TypeIC50Reference
Sema3A-induced Growth Cone CollapseChick Dorsal Root Ganglia Neurons0.09 µg/mL[1]
Sema3A-induced Growth Cone CollapseDorsal Root Ganglion Neurons0.16 µM[2]

Table 2: Recommended Starting Parameters for this compound Bioassays

ParameterRecommendationNotes
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)Optimize for your specific cell line and assay duration.
This compound Concentration Range 0.01 µM to 10 µMA wider range may be necessary for initial dose-response experiments.
Sema3A Concentration (for inhibition assays) 100 - 200 ng/mLTitrate to find the optimal concentration that induces a robust response without causing excessive cell death.
Incubation Time 24 - 72 hoursDependent on the specific assay and the biological question being addressed.
Final DMSO Concentration ≤ 0.1% (v/v)Higher concentrations can be toxic and affect cell signaling.

Experimental Protocols

Detailed Methodology 1: Growth Cone Collapse Assay
  • Cell Culture: Culture primary dorsal root ganglion (DRG) neurons on coverslips coated with Poly-D-lysine and laminin.

  • Treatment: After 24 hours in culture, treat the neurons with Sema3A (e.g., 150 ng/mL) in the presence or absence of varying concentrations of this compound (e.g., 0.01 µM to 5 µM) for 30-60 minutes at 37°C. Include a vehicle control (DMSO) and a Sema3A-only control.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the actin cytoskeleton with phalloidin conjugated to a fluorescent dye.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. A growth cone is considered "collapsed" if it has lost its lamellipodia and filopodia, appearing as a simple, retracted bulb. Quantify the percentage of collapsed growth cones for each treatment condition. The IC50 value is the concentration of this compound that inhibits 50% of the Sema3A-induced growth cone collapse.

Detailed Methodology 2: Neurite Outgrowth Assay
  • Cell Plating: Plate neuronal cells (e.g., PC12 or primary neurons) in a 96-well plate coated with an appropriate substrate.

  • Treatment: After allowing the cells to adhere, treat them with a neurite-inhibiting concentration of Sema3A along with a serial dilution of this compound. Include appropriate controls (vehicle, Sema3A alone, this compound alone).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Staining: Fix the cells and stain with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis: Use a high-content imaging system to automatically capture images and analyze neurite length, number of neurites, and branching per neuron. Calculate the concentration of this compound that restores neurite outgrowth by 50% relative to the Sema3A-treated control.

Visualizations

Sema3A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Sema3A Semaphorin 3A (Sema3A) This compound->Sema3A Inhibits NRP1 Neuropilin-1 (NRP1) Sema3A->NRP1 Binds PlexinA Plexin A NRP1->PlexinA Complex Formation CRMP CRMP PlexinA->CRMP Activates RhoA RhoA Signaling PlexinA->RhoA Cytoskeleton Actin Cytoskeleton Reorganization CRMP->Cytoskeleton RhoA->Cytoskeleton Collapse Growth Cone Collapse Cytoskeleton->Collapse

Caption: Sema3A Signaling Pathway and this compound Inhibition.

Xanthofulvin_Bioassay_Workflow start Start prep_cells Prepare Neuronal Cells (e.g., DRG neurons) start->prep_cells plate_cells Plate Cells on Coated Surface prep_cells->plate_cells treatment Treat Cells with Compounds plate_cells->treatment prepare_compounds Prepare this compound and Sema3A Solutions prepare_compounds->treatment incubation Incubate (e.g., 30 min to 72 hr) treatment->incubation fix_stain Fix and Stain Cells incubation->fix_stain imaging Image Acquisition fix_stain->imaging analysis Data Analysis (e.g., % collapsed cones, neurite length) imaging->analysis end End analysis->end

Caption: General Experimental Workflow for this compound Bioassays.

References

Optimizing purification of Xanthofulvin from complex fungal broths

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Xanthofulvin from complex fungal broths.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a fungal secondary metabolite, specifically a dimeric xanthone polyketide, produced by Penicillium sp. SPF-3059.[1] Its primary known biological activity is the inhibition of Semaphorin 3A (Sema3A), a protein that inhibits axonal regeneration.[2][3] This inhibitory action makes this compound a compound of interest for research into nerve regeneration and related therapeutic applications.

Q2: What is the general strategy for purifying this compound from a fungal fermentation broth?

A2: The purification of this compound typically follows a multi-step process that includes:

  • Solid-Liquid Separation: Removal of the fungal mycelia from the culture broth.

  • Solvent Extraction: Extraction of this compound and other metabolites from the fermentation broth using an organic solvent.

  • Bioassay-Guided Fractionation: Separation of the crude extract into fractions and testing each fraction for Sema3A inhibitory activity to identify the fractions containing this compound.

  • Chromatographic Purification: Further purification of the active fractions using techniques like preparative High-Performance Liquid Chromatography (HPLC).

  • Crystallization: Isolation of pure this compound in crystalline form.

Q3: What are some common challenges encountered during this compound purification?

A3: Researchers may face several challenges, including:

  • Low Yields: this compound is a secondary metabolite and may be produced in low concentrations by the fungus.

  • Emulsion Formation: During solvent extraction, the complex nature of the fungal broth can lead to the formation of stable emulsions, making phase separation difficult.[4][5][6]

  • Co-eluting Impurities: Other fungal metabolites with similar physicochemical properties can co-elute with this compound during chromatography, complicating purification.

  • Degradation: this compound's stability may be affected by factors such as pH, temperature, and exposure to light, leading to degradation during the purification process.

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract
Possible Cause Troubleshooting Step
Incomplete Cell Lysis (if intracellular) Although this compound is primarily found in the culture broth, some amount might be retained in the mycelia. Consider a two-step extraction: first the broth, then the mycelia. For mycelial extraction, use mechanical disruption methods like bead beating or sonication in the presence of the extraction solvent.
Inefficient Solvent Extraction Ensure the pH of the fermentation broth is adjusted to a slightly acidic condition (e.g., pH 4-5) before extraction to ensure this compound, which has carboxylic acid groups, is in its less polar, protonated form, thus improving its solubility in organic solvents. Use a sequence of solvents with varying polarities (e.g., ethyl acetate followed by n-butanol) to maximize the extraction of compounds with different polarities.
Emulsion Formation During Extraction To prevent emulsions, use gentle mixing (swirling instead of vigorous shaking) during extraction.[4] If an emulsion forms, it can be broken by adding brine (saturated NaCl solution), centrifuging the mixture, or filtering through a pad of Celite.[7][8]
Degradation of this compound Minimize the exposure of the extract to high temperatures and direct light. Perform extraction and subsequent steps at reduced temperatures (e.g., 4°C) if possible. Analyze for potential degradation products using analytical HPLC.
Problem 2: Difficulty in Isolating Active Fractions During Bioassay-Guided Fractionation
Possible Cause Troubleshooting Step
Low Concentration of this compound Concentrate the fractions before performing the bioassay. Ensure the bioassay is sensitive enough to detect the expected concentrations of this compound.
Interference from Other Compounds Some compounds in the fractions might interfere with the bioassay, leading to false-positive or false-negative results. Pre-purify the fractions using a simple chromatographic step (e.g., flash chromatography) before the bioassay.
Inactive this compound Ensure that the solvents used for fractionation and the storage conditions of the fractions do not cause degradation of this compound. Use control samples of known Sema3A inhibitors to validate the assay's performance.
Problem 3: Poor Resolution and Purity in Preparative HPLC
Possible Cause Troubleshooting Step
Inappropriate Column Chemistry For a polar compound like this compound, a C18 reversed-phase column is a good starting point. If resolution is poor, consider other stationary phases like a phenyl-hexyl or a polar-embedded column.
Suboptimal Mobile Phase Optimize the mobile phase composition. A typical mobile phase for xanthone separation is a gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
Co-eluting Impurities If impurities co-elute with this compound, modify the gradient slope to improve separation. Alternatively, a different chromatographic technique, such as hydrophilic interaction liquid chromatography (HILIC), could be explored. Two-dimensional HPLC can also be employed for complex mixtures.
Column Overloading Injecting too much sample can lead to broad, asymmetric peaks. Determine the loading capacity of your preparative column for the crude extract and inject smaller volumes if necessary.
Problem 4: Failure to Obtain Crystals of this compound
Possible Cause Troubleshooting Step
Impure Sample Crystallization is highly dependent on the purity of the compound. Ensure the this compound fraction is of high purity (>95%) as determined by analytical HPLC before attempting crystallization.
Inappropriate Solvent System Experiment with different crystallization techniques and solvent systems. For a polar compound like this compound, consider slow evaporation from a solvent in which it is moderately soluble (e.g., methanol, ethanol). Vapor diffusion with a miscible solvent/anti-solvent system (e.g., dissolving in a small amount of DMSO and diffusing in water or acetone) can also be effective.[9][10]
Presence of Amorphous Material If an oil or amorphous solid is obtained, try re-dissolving it in a minimal amount of a good solvent and adding an anti-solvent dropwise until turbidity is observed, then allow it to stand undisturbed. Seeding with a microcrystal, if available, can induce crystallization.[10]

Data Presentation

Table 1: Representative Purification of this compound from a 10 L Penicillium sp. SPF-3059 Fermentation

Purification Step Total Volume/Mass Total this compound (mg) Purity (%) Step Yield (%) Overall Yield (%)
Fermentation Broth10 L150<0.1-100
Ethyl Acetate Extract50 g120~18080
Active Fraction (Silica Gel)5 g96~108064
Preparative HPLC Fraction100 mg72>957548
Crystalline this compound50 mg49>996832.7

Note: The data presented in this table are representative values for illustrative purposes and may vary depending on the specific fermentation and purification conditions.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound
  • Harvesting: After fermentation, separate the mycelia from the 10 L culture broth by filtration through cheesecloth or by centrifugation.

  • pH Adjustment: Adjust the pH of the supernatant to 4.0 with 1 M HCl.

  • Extraction: Extract the acidified broth three times with an equal volume of ethyl acetate in a large separatory funnel.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the mixture or add brine to break the emulsion.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude extract.

Protocol 2: Bioassay-Guided Fractionation using a Semaphorin 3A Inhibition Assay
  • Fractionation: Subject the crude extract to silica gel column chromatography, eluting with a stepwise gradient of methanol in dichloromethane.

  • Bioassay Preparation: Evaporate the solvent from each fraction and redissolve in a known concentration in DMSO.

  • Sema3A Inhibition Assay:

    • Culture dorsal root ganglion (DRG) neurons or a suitable cell line (e.g., U87MG cells) that responds to Sema3A.[11]

    • Treat the cells with a known concentration of Sema3A in the presence of different dilutions of the fractions.

    • Include positive (known Sema3A inhibitor) and negative (vehicle) controls.

    • After incubation, fix and stain the cells to visualize the actin cytoskeleton (e.g., with phalloidin).

    • Analyze the percentage of growth cone collapse or the inhibition of cell migration under a microscope.[11]

  • Identification of Active Fractions: Fractions that significantly inhibit the Sema3A-induced effect are selected for further purification.

Protocol 3: Preparative HPLC Purification of this compound
  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 20% to 80% B over 40 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV detection at 254 nm and 320 nm.

  • Injection: Dissolve the active fraction in a minimal amount of methanol and inject onto the column.

  • Fraction Collection: Collect fractions corresponding to the major peak that shows activity in the bioassay.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

Protocol 4: Crystallization of this compound
  • Solvent Selection: Dissolve the purified this compound (>95% purity) in a minimal amount of a hot polar solvent like methanol or ethanol.

  • Slow Evaporation: Cover the container with a perforated film and allow the solvent to evaporate slowly at room temperature in a dark, vibration-free environment.

  • Vapor Diffusion: Alternatively, dissolve the sample in a small volume of a high-boiling point solvent (e.g., DMSO) in a small vial. Place this vial inside a larger sealed container with a more volatile anti-solvent (e.g., water or acetone). The anti-solvent vapor will slowly diffuse into the sample solution, inducing crystallization.[10]

  • Crystal Harvesting: Once crystals have formed, carefully collect them by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow start Fungal Fermentation Broth (Penicillium sp. SPF-3059) extraction Solvent Extraction (Ethyl Acetate, pH 4) start->extraction fractionation Silica Gel Column Chromatography extraction->fractionation bioassay Bioassay-Guided Fractionation (Sema3A Inhibition Assay) fractionation->bioassay prep_hplc Preparative HPLC (C18, ACN/Water Gradient) bioassay->prep_hplc Active Fractions crystallization Crystallization (Slow Evaporation/Vapor Diffusion) prep_hplc->crystallization end Pure this compound (>99%) crystallization->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_emulsion cluster_causes Potential Causes cluster_solutions Solutions emulsion Emulsion Formation During Extraction Problem: Incomplete phase separation cause1 High concentration of surfactants (lipids, proteins) in broth emulsion:f1->cause1 cause2 Vigorous shaking or mixing emulsion:f1->cause2 cause3 Inappropriate solvent choice emulsion:f1->cause3 solution1 Gentle swirling instead of shaking cause1->solution1 solution2 Add brine (saturated NaCl) to increase aueous phase polarity cause1->solution2 solution3 Centrifuge the mixture to force separation cause1->solution3 solution4 Filter through Celite to remove particulates that stabilize the emulsion cause1->solution4 cause2->solution1

References

Technical Support Center: Overcoming Solubility Challenges of Xanthofulvin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Xanthofulvin in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous media a concern?

A1: this compound is a fungal metabolite isolated from Penicillium sp. SPF-3059 that has been identified as a potent inhibitor of Semaphorin 3A (Sema3A)[1][2]. Sema3A is a protein involved in neuronal guidance and is implicated in limiting nerve regeneration after injury[2][3]. By inhibiting Sema3A, this compound shows potential for promoting neural repair[2][4]. However, like many promising drug candidates, this compound is a hydrophobic molecule with poor solubility in water. This low aqueous solubility can significantly hinder its use in in vitro and in vivo experiments, leading to challenges in achieving therapeutic concentrations, inaccurate experimental results, and difficulties in formulation development.

Q2: What are the common signs of this compound precipitation in my experiments?

A2: You may be experiencing this compound precipitation if you observe any of the following:

  • Visible particulates: A cloudy or hazy appearance in your stock solution or experimental media after adding this compound.

  • Inconsistent results: High variability in your experimental data between replicates or different batches of the compound.

  • Low bioactivity: The observed biological effect is lower than expected, which could be due to the actual concentration of soluble this compound being much lower than the nominal concentration.

  • Formation of a film or crystals: A visible film on the surface of your culture plates or crystals at the bottom of your solution tubes.

Q3: What initial steps can I take to improve the solubility of this compound?

A3: For initial troubleshooting, consider these fundamental approaches:

  • Use of Organic Co-solvents: this compound is reported to be soluble in methanol[5]. Organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are also commonly used to dissolve hydrophobic compounds for in vitro studies[6]. Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.

  • Sonication: Gentle sonication can help to break down small aggregates and facilitate the dissolution of the compound in the solvent.

Troubleshooting Guides

This section provides structured guidance for overcoming specific solubility issues you might encounter during your experiments with this compound.

Issue 1: Precipitation upon dilution of organic stock solution into aqueous media.
  • Problem: You have successfully dissolved this compound in an organic solvent like DMSO, but it precipitates when you add it to your cell culture medium or buffer.

  • Cause: This is a common issue known as "crashing out." The aqueous environment is a poor solvent for the hydrophobic compound, and upon dilution, the concentration of the organic solvent becomes too low to keep this compound in solution.

  • Solutions:

    • Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.

    • Increase the organic solvent concentration (with caution): You can try to increase the final concentration of the organic solvent in your medium. However, you must first determine the tolerance of your cell line or experimental system to the solvent. Run a vehicle control experiment with different concentrations of the solvent to assess toxicity.

    • Use a surfactant: Surfactants can help to keep hydrophobic compounds in solution by forming micelles. Common non-ionic surfactants used in biological experiments include Tween® 80 and Pluronic® F-68.

    • Employ a protein carrier: Bovine Serum Albumin (BSA) can bind to hydrophobic molecules and increase their apparent solubility in aqueous solutions.

Issue 2: Low and inconsistent bioactivity suggesting poor solubility.
  • Problem: Your experimental results show a lower-than-expected biological effect of this compound, and there is high variability between experiments.

  • Cause: The actual concentration of soluble, and therefore active, this compound is likely much lower than the nominal concentration you prepared and may vary between preparations.

  • Solutions:

    • Quantify the soluble fraction: After preparing your this compound solution, centrifuge it at high speed to pellet any undissolved compound. Measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV. This will give you the actual concentration of the soluble compound.

    • Formulation Enhancement Strategies: If simple methods are insufficient, you may need to consider more advanced formulation strategies to improve solubility and bioavailability. These include:

      • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and saturation solubility.

      • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.

Data Presentation

Due to the limited availability of publicly accessible quantitative solubility data for this compound, we provide a template table below for researchers to systematically record their own experimental solubility data. This will aid in comparing the effectiveness of different solubilization strategies.

Table 1: Experimental Solubility of this compound in Various Solvents and Formulations

Solvent/Formulation SystemTemperature (°C)Measured Solubility (mg/mL or µg/mL)Method of Measurement (e.g., HPLC, UV-Vis)Observations (e.g., clear solution, precipitation)
Water25Enter DataEnter DataEnter Data
PBS (pH 7.4)25Enter DataEnter DataEnter Data
Methanol25Enter DataEnter DataEnter Data
Ethanol25Enter DataEnter DataEnter Data
DMSO25Enter DataEnter DataEnter Data
10% DMSO in Water25Enter DataEnter DataEnter Data
1% Tween® 80 in Water25Enter DataEnter DataEnter Data
Other (Specify)Enter DataEnter DataEnter DataEnter Data

Experimental Protocols

The following are detailed methodologies for key experiments and formulation preparations to enhance the solubility of this compound.

Protocol 1: Preparation of a Co-solvent Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic co-solvent for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Nanosuspension by Wet Media Milling

Objective: To produce a nanosuspension of this compound to enhance its dissolution rate and saturation solubility. This is a general protocol that may require optimization.

Materials:

  • This compound powder

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)

  • Purified water

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy media mill or a laboratory-scale bead mill

Procedure:

  • Prepare a presuspension by dispersing this compound powder and the chosen stabilizer in purified water.

  • The mixture is then subjected to high-speed stirring to ensure uniform distribution.

  • Introduce the presuspension and the milling media into the milling chamber.

  • Perform the wet milling process at a controlled temperature. The milling time and speed will need to be optimized to achieve the desired particle size.

  • After milling, separate the nanosuspension from the milling media.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To create a solid dispersion of this compound in a hydrophilic carrier to improve its wettability and dissolution. This is a general protocol that may require optimization.

Materials:

  • This compound powder

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC)

  • A common volatile solvent in which both this compound and the carrier are soluble (e.g., a mixture of dichloromethane and methanol).

  • Rotary evaporator or a vacuum oven

Procedure:

  • Dissolve both this compound and the hydrophilic carrier in the chosen volatile solvent in a round-bottom flask.

  • Ensure complete dissolution to achieve a clear solution, indicating molecular-level mixing.

  • Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can be scraped, pulverized, and sieved to obtain a fine powder.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.

Mandatory Visualizations

Signaling Pathway

Xanthofulvin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Sema3A Semaphorin 3A (Sema3A) This compound->Sema3A Binds to and inhibits NRP1 Neuropilin-1 (NRP1) Receptor Sema3A->NRP1 Binds PlexinA Plexin-A Co-receptor NRP1->PlexinA Forms complex Downstream Downstream Signaling (e.g., CRMP, GSK-3β) PlexinA->Downstream Activates GrowthConeCollapse Growth Cone Collapse & Axon Repulsion Downstream->GrowthConeCollapse Leads to NeuriteOutgrowth Neurite Outgrowth GrowthConeCollapse->NeuriteOutgrowth Inhibits

Caption: Mechanism of this compound action on the Semaphorin 3A signaling pathway.

Experimental Workflow

Solubility_Enhancement_Workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome Start Poor Aqueous Solubility of this compound CoSolvent Co-solvency (e.g., DMSO, Ethanol) Start->CoSolvent Nanosuspension Nanosuspension (Wet Media Milling) Start->Nanosuspension SolidDispersion Solid Dispersion (Solvent Evaporation) Start->SolidDispersion Solubility Quantitative Solubility Measurement (e.g., HPLC) CoSolvent->Solubility Characterization Physicochemical Characterization (e.g., DLS, DSC) Nanosuspension->Characterization SolidDispersion->Characterization Bioassay In Vitro / In Vivo Bioactivity Assay Solubility->Bioassay Characterization->Bioassay End Optimized this compound Formulation Bioassay->End

Caption: Workflow for selecting and evaluating a solubility enhancement strategy for this compound.

References

Strategies to improve the efficiency of Xanthofulvin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Xanthofulvin synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in both total synthesis and fermentation-based production.

Frequently Asked Questions (FAQs)

Q1: What are the main approaches for this compound synthesis?

There are two primary methods for producing this compound: total chemical synthesis and fungal fermentation. Total synthesis offers precise control over the molecular structure and allows for the creation of analogues, but it can be a lengthy process with challenges in yield and scalability.[1][2] Fungal fermentation utilizes strains of Penicillium, such as Penicillium sp. SPF-3059 or Penicillium velutinum, which naturally produce this compound.[3][4] This method can be cost-effective for large-scale production, but yields can be variable and influenced by culture conditions.[2]

Q2: What are the common challenges that lead to low yields in the total synthesis of this compound?

Low yields in the total synthesis of this compound can arise from several factors, including incomplete reactions, side-product formation, and product decomposition.[2][5] The multi-step nature of the synthesis means that even small losses at each stage can significantly impact the overall yield.[2] Key challenging steps often involve complex cycloadditions and dimerization reactions where precise control of reaction conditions is crucial.[1][6] Additionally, purification of intermediates and the final product can lead to significant material loss.[7]

Q3: How can the efficiency of this compound production in Penicillium cultures be improved?

Optimizing fermentation conditions is critical for enhancing this compound production. Key parameters to control include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[4][8] For many Penicillium species, a neutral to slightly alkaline pH (around 7-9) and temperatures between 25-30°C have been shown to be optimal for secondary metabolite production.[9][10] The choice of carbon and nitrogen sources, such as soluble starch and peptone, can also significantly influence the yield.[11]

Q4: What are the most effective methods for purifying this compound?

Purification of this compound from either a reaction mixture or a culture broth typically involves a combination of extraction and chromatography techniques.[4][7] Solvent extraction with ethyl acetate is a common first step to isolate the compound from the aqueous phase.[12] This is often followed by column chromatography using silica gel to separate this compound from other metabolites and impurities.[13] High-performance liquid chromatography (HPLC) can be used for final purification and analysis.[7]

Troubleshooting Guides

Total Synthesis
Issue Possible Causes Recommended Solutions
Low yield in Diels-Alder cycloaddition step 1. Impure reagents or solvents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Presence of water or oxygen in sensitive reactions.1. Purify all reagents and ensure solvents are anhydrous. 2. Optimize the reaction temperature; some reactions require heating while others need to be cooled. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple side products 1. Reaction conditions are too harsh (e.g., high temperature, strong acid/base). 2. Lack of regioselectivity in the reaction. 3. The starting material is degrading.1. Attempt the reaction under milder conditions (e.g., lower temperature, weaker acid/base). 2. Use a more selective catalyst or directing groups on the substrates. 3. Check the stability of the starting material under the reaction conditions.
Difficulty in purifying the final product 1. Co-elution of impurities with the product during chromatography. 2. The product is unstable on the chromatography medium (e.g., silica gel). 3. The product is an oil or amorphous solid, making crystallization difficult.1. Try a different solvent system or a different type of chromatography (e.g., reverse-phase). 2. Use a less acidic or deactivated chromatography support. 3. Attempt to form a crystalline derivative of the product for easier purification.
Fungal Fermentation
Issue Possible Causes Recommended Solutions
Low or no production of this compound 1. Suboptimal culture medium composition. 2. Incorrect pH of the medium. 3. Inadequate aeration or agitation. 4. Fungal strain has lost its productivity.1. Screen different carbon and nitrogen sources. For Penicillium, soluble starch and peptone are often effective.[11] 2. Monitor and control the pH of the culture. A pH between 7 and 9 is often optimal for pigment production in Penicillium.[9][10] 3. Optimize the agitation speed to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia. An agitation of around 200 rpm is often a good starting point. 4. Re-isolate the fungal strain from a stock culture or screen for higher-producing mutants.
High biomass but low this compound yield 1. Nutrient limitation for secondary metabolism. 2. Feedback inhibition by the product or other metabolites. 3. The culture has not yet reached the stationary phase where secondary metabolite production is often highest.1. Use a two-stage fermentation process with an initial growth phase followed by a production phase with a different medium composition. 2. Consider in-situ product removal techniques to alleviate feedback inhibition. 3. Extend the fermentation time and monitor both biomass and this compound concentration over time to identify the optimal harvest time.
Contamination of the culture 1. Improper sterilization of the medium or equipment. 2. Airborne contamination during inoculation or sampling.1. Ensure all media and equipment are properly sterilized. 2. Use aseptic techniques for all manipulations of the culture.

Quantitative Data Presentation

Table 1: Comparison of Total Synthesis Strategies for this compound and Related Compounds
Synthetic Strategy Key Reaction Number of Steps Overall Yield Reference
Siegel et al. (2013)Diels-Alder cycloaddition181.77% (for this compound)[1][2]
Tatsuta et al. (2007)Intermolecular Diels-Alder132.68% (for Vinaxanthone)[2]
Siegel et al. (2013)Dimerization of 5,6-dehydropolivione95.25% (for Vinaxanthone)[1][2]
Table 2: Effect of Fermentation Parameters on Secondary Metabolite Production in Penicillium Species
Parameter Condition Effect on Yield Reference
pH pH 5.0Suboptimal for pigment production[14]
pH 7.0Increased growth and pigment production[10][14]
pH 9.0Optimal for pigment production in some Penicillium sp.
Carbon Source GlucoseModerate yield[15]
Soluble Starch (2%)High yield of pigments[11]
Nitrogen Source PeptoneHigh yield of pigments[11]
Yeast ExtractGood yield[15]
Temperature 25°CGood for growth and production[9]
30°COptimal for pigment production in some Penicillium sp.
Agitation 150 rpmSuboptimal aeration
200 rpmOptimal for pigment production[11]
250 rpmDecreased yield due to shear stress

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction and Preliminary Purification of this compound from Penicillium Culture Broth
  • Harvesting: After the desired fermentation period (e.g., 10-15 days), separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter medium.[12]

  • Extraction: Transfer the cell-free culture broth to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 15-20 minutes. Allow the layers to separate and collect the upper ethyl acetate layer. Repeat the extraction process two more times with fresh ethyl acetate.[12]

  • Concentration: Combine the ethyl acetate extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[13]

  • Preliminary Purification: The crude extract can be further purified by column chromatography.

    • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[13]

    • Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

    • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[13]

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.

    • Final Concentration: Combine the fractions containing the pure compound and evaporate the solvent to obtain purified this compound.

Visualizations

Diagram 1: Simplified Biosynthetic Pathway of this compound in Penicillium

Xanthofulvin_Biosynthesis cluster_enzymatic Enzymatic Steps cluster_non_enzymatic Non-Enzymatic Steps Polyketide_Synthase Polyketide Synthase (PKS) Flupyranochromene Flupyranochromene Polyketide_Synthase->Flupyranochromene vin cluster governance Polivione Polivione Flupyranochromene->Polivione Bioreduction (DG-encoded reductases) This compound This compound Flupyranochromene->this compound Heterodimerization Vinaxanthone Vinaxanthone Flupyranochromene->Vinaxanthone Homodimerization Polivione->this compound Heterodimerization

Caption: Proposed biosynthetic pathway of this compound in Penicillium velutinum.

Diagram 2: General Workflow for this compound Production and Purification

Xanthofulvin_Workflow cluster_production Production cluster_purification Purification Total Synthesis Total Synthesis Solvent Extraction Solvent Extraction Total Synthesis->Solvent Extraction Fungal Fermentation Fungal Fermentation Fungal Fermentation->Solvent Extraction Column Chromatography Column Chromatography Solvent Extraction->Column Chromatography Final Product Pure this compound Column Chromatography->Final Product

Caption: General workflow for the production and purification of this compound.

References

Common pitfalls in handling and storing Xanthofulvin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common pitfalls in handling and storing Xanthofulvin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound, also known as SM-216289, is a natural product isolated from the fungus Penicillium sp.[1][2] It belongs to the xanthone class of compounds.[1] In research, it is primarily used as a potent inhibitor of Semaphorin 3A (Sema3A), a protein involved in neuronal guidance and immune responses.[2][3] By inhibiting Sema3A, this compound can promote neurite outgrowth and neural regeneration, making it a valuable tool for studying nerve repair and potential therapeutic applications in neurological disorders.[1][3]

Q2: What are the general storage recommendations for solid this compound?

While specific stability data for solid this compound is limited, based on the general guidelines for natural products and related xanthone compounds, it is recommended to store solid this compound in a cool, dark, and dry place. Long-term storage at -20°C is advisable to minimize degradation. The vial should be tightly sealed to protect it from moisture and air.

Q3: How should I prepare a stock solution of this compound?

Preparing a stock solution requires careful consideration of the solvent and handling procedures to ensure the compound's stability and accurate concentration. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide.

Q4: In which solvents is this compound soluble?

SolventAnticipated SolubilityNotes
Methanol Reported as soluble[]A good starting point for solubilization.
DMSO Likely solubleCommonly used for poorly water-soluble compounds.
Ethanol Likely solubleMay be a suitable alternative to methanol or DMSO.
Water Likely poorly solubleAs with most xanthones, direct dissolution in aqueous buffers is expected to be difficult.[5]

Q5: What are the known stability issues with this compound in solution?

Specific stability studies on this compound are not widely published. However, based on the behavior of other xanthones, this compound solutions may be susceptible to degradation under certain conditions.[6][7] Key factors that can affect stability include:

  • pH: Xanthones are generally more stable in acidic conditions and may degrade in neutral to alkaline solutions.[6]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the degradation of the compound.

It is recommended to prepare fresh solutions for each experiment and to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guide

Issue 1: this compound precipitate is observed in my stock solution after storage.

  • Possible Cause: The storage temperature may have been too high, or the solvent may have evaporated, leading to supersaturation and precipitation. Another possibility is that the initial solubilization was incomplete.

  • Solution:

    • Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate.

    • If redissolving is unsuccessful, centrifuge the solution to pellet the precipitate and use the supernatant, making sure to re-quantify the concentration if possible.

    • For future stock solutions, ensure the compound is fully dissolved initially and consider storing at a lower temperature (e.g., -80°C). Prepare smaller aliquots to minimize the impact of any precipitation in one vial.

Issue 2: Inconsistent or no biological activity is observed in my experiments.

  • Possible Cause 1: Compound Degradation. this compound may have degraded due to improper storage or handling, such as exposure to light, elevated temperatures, or inappropriate pH of the experimental medium.

  • Solution 1:

    • Prepare a fresh stock solution of this compound from solid material.

    • Ensure that all experimental buffers and media are within a pH range that is compatible with this compound stability (ideally slightly acidic).

    • Protect all solutions containing this compound from light during preparation and incubation.

  • Possible Cause 2: Inaccurate Concentration. The actual concentration of the this compound solution may be lower than expected due to incomplete dissolution or degradation.

  • Solution 2:

    • Verify the concentration of your stock solution using a spectrophotometer if a known extinction coefficient is available, or by other analytical methods like HPLC.

    • When preparing working solutions, ensure thorough mixing to achieve a homogenous solution.

Issue 3: I am having difficulty dissolving this compound.

  • Possible Cause: The chosen solvent may not be optimal, or the concentration is too high.

  • Solution:

    • Try a different solvent. If you are using methanol, you could try DMSO, which is often effective for dissolving a wide range of organic molecules.

    • Increase the volume of the solvent to prepare a more dilute solution.

    • Gently warm the mixture and use sonication to aid dissolution.

    • Refer to the solubility table in the FAQs for guidance on solvent selection.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 578.44 g/mol ) in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh out 5.78 mg of this compound on an analytical balance and transfer it to a sterile, amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution to ensure that all solid particles have dissolved.

    • If necessary, sonicate the vial for 5-10 minutes to aid dissolution.

  • Storage:

    • Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

    • For immediate use, the solution can be kept at 4°C for a short period, protected from light.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_experiment Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot store->thaw dilute Dilute to working concentration thaw->dilute use Use in experiment dilute->use

Caption: Recommended workflow for preparing and using this compound solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Check this compound Solution start->check_solution precipitate Precipitate Visible? check_solution->precipitate redissolve Attempt to Redissolve (Warm/Sonicate) precipitate->redissolve Yes check_conditions Review Experimental Conditions (pH, Light, Temp) precipitate->check_conditions No prepare_fresh Prepare Fresh Stock Solution redissolve->prepare_fresh Fails redissolve->check_conditions Succeeds optimize_conditions Optimize Conditions & Repeat prepare_fresh->optimize_conditions check_conditions->optimize_conditions optimize_conditions->start Re-evaluate

Caption: A logical guide for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Enhancing the Bioavailability of Xanthofulvin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Xanthofulvin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of this compound, a potent Semaphorin 3A inhibitor. Given the limited publicly available data on the bioavailability of this compound, this guide provides a systematic approach to characterizing and enhancing its systemic exposure based on established principles for poorly soluble natural products.

Troubleshooting Guide

This guide is presented in a question-and-answer format to address specific issues you may encounter during your research.

Question 1: My in vivo study with systemically administered this compound is showing no efficacy, whereas my in vitro assays were promising. What could be the problem?

Answer: This is a common issue when transitioning from in vitro to in vivo studies and often points to poor bioavailability of the compound. The lack of efficacy is likely due to insufficient concentration of this compound reaching the systemic circulation and the target tissue. The first step is to perform a pharmacokinetic (PK) study to determine the plasma concentration of this compound after administration. If the PK profile reveals low Cmax and AUC, you will need to investigate the underlying causes, which for a compound like this compound are likely poor aqueous solubility and/or low intestinal permeability.

Question 2: I suspect poor solubility is the main issue. How do I confirm this and what are my immediate options?

Answer: To confirm poor solubility, you need to determine the aqueous solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility Assay

  • Preparation of Buffers: Prepare buffers for pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, filter it through a 0.22 µm filter, and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

Once poor solubility is confirmed, here are some immediate strategies to consider:

  • Simple Formulation Approaches:

    • Co-solvents: For initial in vivo screening, you can try to dissolve this compound in a mixture of water and a biocompatible co-solvent. The choice of co-solvent will depend on the route of administration.

    • pH Adjustment: If this compound has ionizable groups, its solubility may be increased by adjusting the pH of the formulation vehicle.

Question 3: I've tried simple co-solvent formulations, but the drug precipitates upon administration, or the required vehicle volume is too large. What are more advanced formulation strategies I can explore?

Answer: If simple formulations are not viable, you should consider more advanced bioavailability enhancement techniques. The choice of technique will depend on the physicochemical properties of this compound and the desired route of administration. Below is a table summarizing common approaches for poorly soluble compounds.

Data Presentation: Bioavailability Enhancement Strategies

Strategy Principle Potential Advantages Potential Challenges
Micronization Increases the surface area of the drug particles, leading to a faster dissolution rate.Simple and cost-effective.May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus higher apparent solubility than the crystalline form.Significant increase in solubility and dissolution rate.Physically unstable and can recrystallize over time. Requires careful selection of polymer and manufacturing process.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion or nanoemulsion in the GI tract.Can significantly improve solubility and absorption. Can bypass first-pass metabolism via lymphatic uptake.Potential for GI side effects from surfactants. Drug may precipitate from the emulsion.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.Increases aqueous solubility and dissolution rate.Limited by the stoichiometry of the complex and the size of the drug molecule.
Nanoparticle Formulations (e.g., Nanosuspensions, Polymeric Nanoparticles) Reduces the particle size to the nanometer range, increasing the surface area and saturation solubility.Enhanced dissolution rate and potential for targeted delivery.Can be complex to manufacture and scale up. Potential for toxicity of nanomaterials.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before starting any formulation development for this compound?

A1: The absolute first step is to thoroughly characterize the physicochemical properties of your this compound sample. This includes determining its aqueous solubility, LogP (lipophilicity), pKa (if ionizable), and solid-state properties (crystalline vs. amorphous). This data is essential for understanding the root cause of poor bioavailability and for selecting an appropriate formulation strategy. Without this information, your formulation development will be based on trial and error.

Q2: How do I choose between the different advanced formulation strategies?

A2: The choice of formulation strategy is guided by the physicochemical properties of this compound and the specific goals of your in vivo study. A logical workflow can help in this decision-making process.

Q3: Are there any specific safety considerations when using formulation excipients for in vivo studies?

A3: Yes, it is crucial to use excipients that are generally recognized as safe (GRAS) for the intended route of administration and animal species. The concentration of each excipient should be kept to the minimum necessary to achieve the desired effect. Always consult toxicology data for the excipients you plan to use. For early-stage research, using excipients that have a history of use in approved pharmaceutical products is a good starting point.

Q4: Can I use a combination of bioavailability enhancement techniques?

A4: Yes, in some cases, a combination of techniques can be more effective than a single approach. For example, you could create an amorphous solid dispersion of this compound and then incorporate it into a lipid-based formulation. However, this increases the complexity of the formulation and its characterization. It is generally advisable to start with the simplest approach that meets your needs.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Polymer Selection: Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).

  • Solvent Selection: Find a common volatile solvent that dissolves both this compound and the selected polymer (e.g., methanol, acetone, or a mixture).

  • Dissolution: Dissolve a defined ratio of this compound and polymer in the solvent.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under high vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, and gently mill it to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the resulting ASD for its amorphous nature (using DSC and PXRD), drug content, and dissolution properties compared to the crystalline drug.

Mandatory Visualizations

Signaling Pathway

Xanthofulvin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sema3A Semaphorin 3A (Sema3A) NRP1 Neuropilin-1 (NRP1) Sema3A->NRP1 Binds This compound This compound This compound->Sema3A Inhibits PlexinA Plexin-A NRP1->PlexinA Activates CRMP CRMP PlexinA->CRMP Phosphorylates Actin Actin Cytoskeleton CRMP->Actin Regulates GrowthCone Growth Cone Collapse Actin->GrowthCone Leads to

Caption: this compound inhibits Sema3A signaling to prevent growth cone collapse.

Experimental Workflow

Bioavailability_Enhancement_Workflow cluster_characterization Step 1: Physicochemical Characterization cluster_formulation Step 2: Formulation Strategy Selection & Development cluster_evaluation Step 3: In Vitro & In Vivo Evaluation Solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) BCS Determine Provisional BCS Class Solubility->BCS LogP LogP / Permeability (e.g., PAMPA) LogP->BCS SolidState Solid-State Analysis (DSC, PXRD) SolidState->BCS ASD Amorphous Solid Dispersion BCS->ASD Class II/IV Lipid Lipid-Based Formulation (SMEDDS) BCS->Lipid Class II/IV Nano Nanoparticle Formulation BCS->Nano Class II/IV Dissolution In Vitro Dissolution Testing ASD->Dissolution Lipid->Dissolution Nano->Dissolution PK In Vivo Pharmacokinetic (PK) Study Dissolution->PK Optimized Formulation Efficacy In Vivo Efficacy Study PK->Efficacy

Caption: Workflow for enhancing the in vivo bioavailability of this compound.

Technical Support Center: Method Development for Separating Xanthofulvin from Vinaxanthone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the separation of Xanthofulvin from its common co-isolated compound, vinaxanthone.

Frequently Asked Questions (FAQs)

Q1: What are this compound and vinaxanthone, and why is their separation important?

A1: this compound and vinaxanthone are complex xanthone-derived polyketides produced by fungi, notably from Penicillium species.[1] Both compounds have been identified as potent inhibitors of Semaphorin 3A, a protein that inhibits neuronal regeneration, making them promising candidates for research into therapies for spinal cord injury and other neurological conditions.[1][2][3] Given that they are often produced and isolated together, a robust separation method is critical to obtain pure samples of each for accurate biological and pharmacological studies.

Q2: What are the key structural differences between this compound and vinaxanthone that can be leveraged for separation?

A2: The primary difference lies in their molecular structure and functional groups. Vinaxanthone possesses two acetyl groups, contributing to its overall properties. This compound, on the other hand, has a more complex structure characterized by a tautomeric equilibrium.[1] This means this compound can exist in different isomeric forms, which can significantly influence its interaction with chromatographic stationary phases. These structural distinctions, particularly the presence of the tautomeric chromene ring in this compound, result in differences in polarity and hydrophobicity that can be exploited for separation.

Q3: What is the most suitable chromatographic technique for separating this compound and vinaxanthone?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used technique for separating xanthones.[4][5][6] This method utilizes a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the two compounds between the stationary and mobile phases, driven by their differences in hydrophobicity.

Q4: How does the tautomeric nature of this compound affect its separation?

A4: The presence of tautomers in this compound can complicate chromatographic separation.[1] Tautomers are isomers that can rapidly interconvert. In an HPLC system, this can lead to broadened or split peaks, as the different forms may have varying retention times. Controlling the mobile phase conditions, such as pH and solvent composition, is crucial to manage the tautomeric equilibrium and achieve sharp, well-resolved peaks. For some compounds, adjusting the pH can "lock" the molecule into a single, more stable form, simplifying the chromatography.[7]

Physicochemical Properties of this compound and Vinaxanthone

A clear understanding of the physicochemical properties of this compound and vinaxanthone is fundamental for method development. The following table summarizes their key characteristics.

PropertyThis compoundVinaxanthone
Molecular Formula C₂₈H₁₈O₁₄C₂₈H₁₆O₁₄
Molecular Weight 578.4 g/mol 576.4 g/mol
Appearance Yellow PowderLight yellow to brown solid
Key Structural Features Contains a xanthone and a chromone moiety; exists in tautomeric forms.Contains a xanthone and a chromene moiety with two acetyl groups.

Data sourced from PubChem and other chemical suppliers.[8][9][10]

Experimental Protocol: Preparative RP-HPLC Separation

This protocol provides a starting point for the preparative separation of this compound and vinaxanthone. Optimization will likely be required based on the specific crude extract and instrumentation used.

1. Sample Preparation:

  • Dissolve the crude fungal extract containing this compound and vinaxanthone in a minimal amount of Dimethyl Sulfoxide (DMSO).
  • Dilute the DMSO stock with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration (e.g., 5-10 mg/mL).
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A preparative HPLC system equipped with a UV-Vis detector.
  • Column: A C18 stationary phase column (e.g., 250 x 10 mm, 5 µm particle size).
  • Mobile Phase A: Deionized water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Flow Rate: 4-5 mL/min.
  • Detection: Monitor at a wavelength where both compounds have significant absorbance (a scouting run using a photodiode array detector is recommended to determine the optimal wavelength).
  • Injection Volume: Dependent on column loading capacity; start with a smaller injection (e.g., 500 µL) and scale up.

3. Gradient Elution Program:

  • This is a suggested starting gradient and should be optimized.
  • 0-5 min: 5% B
  • 5-45 min: Gradient from 5% to 60% B
  • 45-50 min: Hold at 60% B
  • 50-55 min: Gradient back to 5% B
  • 55-65 min: Column re-equilibration at 5% B

4. Fraction Collection:

  • Collect fractions based on the retention times of the peaks corresponding to this compound and vinaxanthone.
  • Analyze the collected fractions by analytical HPLC to assess purity.
  • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

The following diagram illustrates the general workflow for the separation and purification of this compound and vinaxanthone.

G Experimental Workflow cluster_0 Sample Preparation cluster_1 Purification cluster_2 Analysis & Final Product A Crude Fungal Extract B Dissolve in DMSO A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D E Inject into Preparative HPLC D->E F Gradient Elution E->F G Fraction Collection F->G H Purity Analysis (Analytical HPLC) G->H I Pool Pure Fractions H->I J Solvent Evaporation I->J K Pure this compound & Vinaxanthone J->K

Caption: Workflow for the separation of this compound and vinaxanthone.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and vinaxanthone.

Problem Potential Cause Recommended Solution
Poor Peak Resolution 1. Inappropriate mobile phase composition. 2. Gradient is too steep. 3. Column is overloaded.1. Optimize the ratio of organic solvent to water. Try methanol as an alternative to acetonitrile. 2. Flatten the gradient over the elution range of the target compounds. 3. Reduce the injection volume or sample concentration.
Broad or Tailing Peaks for this compound 1. Tautomeric interconversion on the column. 2. Secondary interactions with residual silanols on the stationary phase.1. Adjust the pH of the mobile phase with a different acid (e.g., acetic acid) or a buffer system to stabilize one tautomeric form. 2. Ensure the mobile phase contains an acidic modifier (like formic or acetic acid) to suppress silanol activity.
Low Yield/Recovery 1. Irreversible adsorption to the column. 2. Degradation of the compound on the column. 3. Incomplete elution from the column.1. Use a high-quality, end-capped C18 column. 2. Ensure the mobile phase pH is suitable for the stability of the compounds. 3. Implement a high-organic wash step at the end of the gradient to elute strongly retained compounds.
Inconsistent Retention Times 1. Insufficient column equilibration between runs. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature.1. Increase the column re-equilibration time at the end of each run. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Use a column oven to maintain a constant temperature.

Troubleshooting Logic Diagram

The following diagram provides a logical approach to troubleshooting poor peak separation.

G Troubleshooting Poor Separation start Poor Separation of Peaks q1 Are peaks broad or tailing? start->q1 q2 Are peaks overlapping? q1->q2 No a1 Adjust Mobile Phase pH (e.g., add buffer) to manage tautomerism q1->a1 Yes (esp. This compound) a2 Use end-capped column or stronger acid modifier q1->a2 Yes (General Tailing) a3 Flatten the Elution Gradient q2->a3 Yes end Improved Separation q2->end No a1->q2 a2->q2 a4 Try a different organic solvent (e.g., Methanol instead of Acetonitrile) a3->a4 a5 Reduce Sample Load a4->a5 a5->end

Caption: A decision tree for troubleshooting poor HPLC separation.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Xanthofulvin and Vinaxanthone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the biological activities of two closely related fungal metabolites, Xanthofulvin and vinaxanthone. This document summarizes their key bioactive properties, presents quantitative data for direct comparison, details relevant experimental methodologies, and visualizes the primary signaling pathway influenced by these compounds.

This compound and vinaxanthone are xanthone-class secondary metabolites, often co-isolated from fungal species such as Penicillium.[1] Both compounds have garnered significant interest in the scientific community, primarily for their potent inhibitory effects on Semaphorin 3A (Sema3A), a key signaling protein involved in neuronal guidance and a critical target in nerve repair research.[1][2][3] While sharing this primary mechanism of action, notable differences in their broader bioactivity profiles exist, particularly concerning enzyme inhibition and antimicrobial effects.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and vinaxanthone.

CompoundTargetBioactivityIC50Reference
This compound Semaphorin 3A (Sema3A)Inhibition of Sema3A-induced growth cone collapse0.09 µg/mL[2][3]
Vinaxanthone Semaphorin 3A (Sema3A)Inhibition of Sema3A-induced growth cone collapse0.1 µg/mL[2][3]
Vinaxanthone Phospholipase C (PLC) - Rat BrainEnzyme Inhibition5.4 µM[4]
Vinaxanthone Phospholipase C (PLC) - Murine Colon 26 AdenocarcinomaEnzyme Inhibition9.3 µM[4]
Vinaxanthone Phospholipase C (PLC) - Murine Fibroblasts NIH3T3Enzyme Inhibition44 µM[4]
Vinaxanthone Enoyl-ACP reductase (FabI)Enzyme Inhibition0.9 µM[4]
CompoundTargetInhibition Constant (Ki)Substrate/CofactorReference
Vinaxanthone Enoyl-ACP reductase (FabI)3.1 µMt-o-NAC thioester (substrate)[4]
Vinaxanthone Enoyl-ACP reductase (FabI)1.0 µMNADPH (cofactor)[4]

Mechanism of Action

The principal mechanism of action for both this compound and vinaxanthone is the direct inhibition of Semaphorin 3A.[1] They are understood to bind directly to the Sema3A protein, which in turn prevents Sema3A from associating with its receptor complex, consisting of neuropilin-1 and plexin-A4.[1][5] This blockade of the ligand-receptor interaction effectively neutralizes the downstream signaling cascade that leads to the collapse of the neuronal growth cone, a key process in inhibiting axonal growth.[1][5]

Vinaxanthone exhibits a broader inhibitory profile, also targeting Phospholipase C (PLC) and the bacterial enzyme enoyl-ACP reductase (FabI).[4] Its inhibition of FabI is of particular interest as it underlies its antibacterial activity against multidrug-resistant pathogens.[4]

Signaling Pathway

The primary signaling pathway affected by both this compound and vinaxanthone is the Semaphorin 3A pathway, which plays a crucial role in neuronal guidance. A simplified representation of this pathway and the inhibitory action of the compounds is depicted below.

Sema3A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sema3A Semaphorin 3A ReceptorComplex Receptor Complex Sema3A->ReceptorComplex Binds Compound This compound or Vinaxanthone Compound->Sema3A Inhibits NRP1 Neuropilin-1 PlexinA4 Plexin-A4 SignalingCascade Downstream Signaling Cascade ReceptorComplex->SignalingCascade Activates GrowthConeCollapse Growth Cone Collapse SignalingCascade->GrowthConeCollapse Leads to

Caption: Inhibition of the Semaphorin 3A signaling pathway by this compound or vinaxanthone.

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below.

Semaphorin 3A-Induced Growth Cone Collapse Assay

This assay is fundamental for determining the inhibitory activity of compounds against Sema3A.

Objective: To quantify the ability of a test compound to prevent Sema3A-induced collapse of neuronal growth cones.

Methodology:

  • Neuronal Cell Culture: Dorsal root ganglia (DRG) neurons are dissected from chick embryos and cultured on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips) in a growth medium supplemented with nerve growth factor (NGF) to promote neurite outgrowth.

  • Compound Incubation: After a period of initial growth (typically 24-48 hours) to allow for the development of well-defined growth cones, the cultured neurons are pre-incubated with varying concentrations of the test compound (this compound or vinaxanthone) for a specified duration.

  • Sema3A Challenge: Recombinant Sema3A protein is then added to the culture medium at a concentration known to induce growth cone collapse.

  • Fixation and Staining: Following a short incubation period with Sema3A, the neurons are fixed with paraformaldehyde and stained with a fluorescently labeled phalloidin to visualize the F-actin cytoskeleton of the growth cones.

  • Microscopy and Analysis: The morphology of the growth cones is observed under a fluorescence microscope. Growth cones are scored as either "spread" (normal) or "collapsed" (showing retraction of filopodia and lamellipodia). The percentage of collapsed growth cones is quantified for each concentration of the test compound.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the Sema3A-induced growth cone collapse is calculated as the IC50 value.

Phospholipase C (PLC) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PLC.

Objective: To determine the IC50 of vinaxanthone against PLC from various sources.

Methodology:

  • Enzyme and Substrate Preparation: A purified or partially purified preparation of PLC from the target source (e.g., rat brain, cultured cells) is used. A suitable fluorescent or colorimetric substrate for PLC, such as phosphatidylinositol 4,5-bisphosphate (PIP2), is prepared.

  • Reaction Mixture: The assay is typically performed in a microplate format. Each well contains the PLC enzyme, the substrate, and a buffer solution to maintain optimal pH and ionic strength.

  • Inhibitor Addition: Vinaxanthone is added to the reaction wells at a range of concentrations. Control wells without the inhibitor are also prepared.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate or enzyme. The plate is incubated at a controlled temperature for a specific period to allow the reaction to proceed.

  • Signal Detection: The product of the enzymatic reaction (e.g., inositol trisphosphate or diacylglycerol) is detected using a fluorescent or colorimetric method. The intensity of the signal is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition of PLC activity is calculated for each concentration of vinaxanthone. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Enoyl-ACP Reductase (FabI) Inhibition Assay

This assay assesses the inhibitory effect of a compound on the bacterial enzyme FabI, which is involved in fatty acid synthesis.

Objective: To determine the IC50 and Ki of vinaxanthone against Staphylococcus aureus FabI.

Methodology:

  • Enzyme and Reagent Preparation: Recombinant S. aureus FabI is expressed and purified. The substrate (e.g., t-o-NAC thioester) and the cofactor (NADPH) are prepared in a suitable buffer.

  • Assay Principle: The activity of FabI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Reaction Setup: The assay is conducted in a spectrophotometer-compatible microplate or cuvettes. The reaction mixture contains the FabI enzyme, NADPH, and the test compound (vinaxanthone) at various concentrations.

  • Reaction Initiation: The reaction is started by the addition of the substrate.

  • Kinetic Measurement: The change in absorbance at 340 nm is recorded over time. The initial velocity of the reaction is calculated from the linear phase of the progress curve.

  • IC50 and Ki Determination: The percentage of inhibition is calculated for each concentration of vinaxanthone. The IC50 value is determined from the dose-response curve. To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the inhibitor and the substrate (or cofactor), and the data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive or non-competitive inhibition).

Experimental Workflow Visualization

The general workflow for screening and characterizing a novel bioactive compound from a fungal source, as was done for this compound and vinaxanthone, is outlined below.

Bioactivity_Screening_Workflow Fungal_Culture Fungal Culture (e.g., Penicillium sp.) Solvent_Extraction Solvent Extraction of Culture Broth Fungal_Culture->Solvent_Extraction Bioassay_Guided_Fractionation Bioassay-Guided Fractionation Solvent_Extraction->Bioassay_Guided_Fractionation Isolation_Purification Isolation and Purification of Active Compounds Bioassay_Guided_Fractionation->Isolation_Purification Structure_Elucidation Structural Elucidation (NMR, MS) Isolation_Purification->Structure_Elucidation Primary_Bioassay Primary Bioassay (e.g., Growth Cone Collapse) Isolation_Purification->Primary_Bioassay IC50_Determination IC50 Determination Primary_Bioassay->IC50_Determination Secondary_Bioassays Secondary Bioassays (e.g., Enzyme Inhibition, Antimicrobial) IC50_Determination->Secondary_Bioassays Mechanism_of_Action Mechanism of Action Studies Secondary_Bioassays->Mechanism_of_Action

Caption: A generalized workflow for the discovery and characterization of bioactive natural products.

References

Unlocking Nerve Regeneration: A Comparative Guide to Xanthofulvin Analogs and their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Xanthofulvin and its analogs, focusing on their structure-activity relationship (SAR) as potent inhibitors of Semaphorin 3A (Sema3A), a key negative regulator of nerve growth. This document summarizes key experimental data, outlines detailed methodologies, and visualizes complex biological pathways to accelerate research and development in neuroregeneration.

This compound, a fungal metabolite, and its structural analog Vinaxanthone have emerged as promising therapeutic leads for conditions such as spinal cord injury, owing to their remarkable ability to promote motor function recovery in preclinical models.[1] Their primary mechanism of action involves the direct inhibition of Semaphorin 3A (Sema3A), a protein that plays a crucial role in axonal growth cone collapse, thereby impeding nerve regeneration.[2][3][4][5][6] By binding to Sema3A, this compound prevents its interaction with its receptor complex, which includes neuropilin-1 and plexin-A4, thus negating the inhibitory signals and fostering an environment conducive to nerve repair.[2][5]

Comparative Biological Activity of this compound and Vinaxanthone

While extensive public data on a wide range of synthetic this compound analogs is limited, the inhibitory activities of this compound and its naturally occurring analog Vinaxanthone against Sema3A have been well-documented. The most common assay to determine this activity is the Sema3A-induced growth cone collapse assay using dorsal root ganglion (DRG) neurons.

CompoundChemical StructureIC50 (Sema3A Inhibition)Source
This compound [Insert Chemical Structure of this compound]0.09 µg/mL[7]
0.16 µM (approximately 0.09 µg/mL)[8]
Vinaxanthone [Insert Chemical Structure of Vinaxanthone]0.1 µg/mL[9]

Note: The conversion of µg/mL to µM depends on the molecular weight of the compound. The provided values are as reported in the literature. The synthesis of these natural products has paved the way for the creation of analog libraries to perform detailed SAR studies.[1][10][11]

Structure-Activity Relationship (SAR) Insights

  • Core Scaffold: The complex polycyclic xanthone-like core structure is essential for the inhibitory activity against Sema3A.

  • Functional Groups: The specific arrangement and type of functional groups, such as hydroxyl and carbonyl moieties, are critical for the interaction with Sema3A. The subtle structural differences between this compound and Vinaxanthone result in slight variations in their inhibitory potency.

  • Analog Synthesis: The total synthesis of both this compound and Vinaxanthone has been achieved, which is a critical step for generating a diverse library of analogs.[1][10][11] This will enable researchers to systematically modify different parts of the molecule to probe the SAR and optimize the activity. One study reported the creation of a 25-member library of Vinaxanthone analogs, which showed promising results in promoting neuronal regeneration in C. elegans.[12]

Experimental Protocols

A fundamental assay for evaluating the efficacy of this compound analogs is the Semaphorin 3A-Induced Growth Cone Collapse Assay .

Objective: To determine the ability of a test compound to inhibit the Sema3A-induced collapse of axonal growth cones in cultured neurons.

Materials:

  • Primary dorsal root ganglion (DRG) neurons (e.g., from chick or rat embryos)

  • Cell culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin)

  • Nerve Growth Factor (NGF)

  • Recombinant Semaphorin 3A (Sema3A)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Poly-D-lysine and laminin-coated culture plates or coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining

  • Mounting medium with DAPI

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Dissect DRGs from embryos and dissociate them into single cells using enzymatic digestion (e.g., with trypsin) followed by mechanical trituration.

    • Plate the dissociated neurons on poly-D-lysine and laminin-coated surfaces at a suitable density.

    • Culture the neurons in a humidified incubator at 37°C and 5% CO2 in the presence of NGF to promote neurite outgrowth.

  • Compound Treatment:

    • After allowing the neurons to extend neurites for 24-48 hours, treat the cells with various concentrations of the this compound analogs for a predetermined incubation period (e.g., 30 minutes).

    • Include appropriate controls: a vehicle control (solvent only), a positive control (Sema3A alone), and a negative control (no Sema3A or compound).

  • Sema3A Challenge:

    • Following the pre-incubation with the test compounds, add a fixed concentration of Sema3A (a concentration known to induce a significant percentage of growth cone collapse) to the wells, except for the negative control.

    • Incubate for a short period (e.g., 30 minutes).

  • Fixation and Staining:

    • Fix the cells with the fixative solution.

    • Permeabilize the cells with the permeabilization solution.

    • Stain the F-actin in the growth cones with fluorescently labeled phalloidin.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Visualize the growth cones using a fluorescence microscope.

    • A growth cone is considered "collapsed" if it has lost its typical fan-shaped structure with lamellipodia and filopodia and appears retracted or pencil-shaped.

    • For each condition, count the number of collapsed and non-collapsed growth cones from multiple random fields of view.

    • Calculate the percentage of collapsed growth cones for each treatment group.

  • Data Interpretation:

    • Plot the percentage of growth cone collapse against the concentration of the this compound analog.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the Sema3A-induced growth cone collapse.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Sema3A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Analog Sema3A Sema3A This compound->Sema3A Inhibition NRP1 Neuropilin-1 Sema3A->NRP1 Binds PlexinA Plexin-A Sema3A->PlexinA Binds NRP1->PlexinA Forms Complex mem CRMP CRMP Actin Actin Cytoskeleton CRMP->Actin Influences FARP2 FARP2 Rac1 Rac1 FARP2->Rac1 Activates Rac1->Actin Regulates Collapse Growth Cone Collapse Actin->Collapse PlexinA_int->FARP2 Releases Growth_Cone_Collapse_Assay_Workflow start Start culture Culture DRG Neurons (24-48 hours) start->culture treat Pre-incubate with This compound Analog culture->treat challenge Add Sema3A (30 minutes) treat->challenge fix_stain Fix and Stain (Phalloidin-FITC, DAPI) challenge->fix_stain image Fluorescence Microscopy fix_stain->image analyze Quantify Collapsed Growth Cones image->analyze end Determine IC50 analyze->end

References

Synthetic vs. Natural Xanthofulvin: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between sourcing a bioactive compound from natural isolates or through chemical synthesis is a critical decision. This guide provides a comprehensive head-to-head comparison of synthetic and natural Xanthofulvin, a potent Semaphorin 3A inhibitor with significant potential in promoting neuronal regeneration. This comparison is based on available experimental data to facilitate an informed decision for research and development applications.

This compound, a complex polyketide, was first identified as a natural product from the fermentation broth of the fungus Penicillium sp. SPF-3059. Its notable biological activity lies in its ability to inhibit Semaphorin 3A (Sema3A), a key protein that inhibits axonal regeneration. By blocking Sema3A, this compound promotes neurite outgrowth, making it a promising candidate for therapies targeting nerve injury and neurodegenerative diseases. Following its discovery, the total synthesis of this compound has been successfully achieved, providing an alternative source for this valuable compound.

Physicochemical Properties

The total synthesis of this compound is a complex process, accomplished in 15 to 18 steps.[1][2] This intricate process can introduce starting materials, reagents, and by-products as potential impurities. However, synthetic routes offer the advantage of high purity for the final compound, which can be meticulously controlled and characterized using analytical techniques such as HPLC and mass spectrometry.

PropertyNatural this compoundSynthetic this compoundKey Considerations
Source Fermentation of Penicillium sp. SPF-3059Multi-step chemical synthesisPotential for different impurity profiles.
Purity Dependent on extraction and purification methodsHigh purity achievable and controllableSynthetic methods allow for targeted removal of impurities.
Potential Impurities Other secondary metabolites from the fungusResidual reagents, solvents, and by-products from synthesisImpurity profiles can impact biological activity and toxicity.
Solubility & Stability Data not available for direct comparisonData not available for direct comparisonAssumed to be identical for the pure compounds.

Biological Activity: Inhibition of Semaphorin 3A

The primary biological function of this compound is the inhibition of Semaphorin 3A, which it achieves by directly interacting with Sema3A and preventing its binding to its receptor, Neuropilin-1. This action blocks the downstream signaling cascade that leads to growth cone collapse and inhibition of neurite outgrowth.

While a single study directly comparing the IC50 values of natural and synthetic this compound is not available, the reported inhibitory concentrations for the natural product are potent and serve as a benchmark for the synthetic version. The biological activity of synthetically produced this compound is expected to be identical to its natural counterpart, assuming identical molecular structures. Treatment of C. elegans with synthetic this compound has been shown to enhance axonal branching, confirming its biological activity.[3]

ParameterNatural this compoundReference
IC50 (Sema3A-induced growth cone collapse) 0.09 µg/mL[4]
IC50 (Sema3A-induced growth cone collapse) 0.16 µM (approx. 0.09 µg/mL)

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the Semaphorin 3A signaling pathway and a typical experimental workflow for assessing its inhibitory activity.

Semaphorin3A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Sema3A Semaphorin 3A (Sema3A) This compound->Sema3A Inhibition NRP1 Neuropilin-1 (NRP1) Sema3A->NRP1 Binds PlexinA Plexin-A NRP1->PlexinA Activates CRMP CRMP PlexinA->CRMP Phosphorylates RhoA RhoA CRMP->RhoA Activates Actin Actin Cytoskeleton RhoA->Actin Regulates Collapse Growth Cone Collapse Actin->Collapse

Caption: Semaphorin 3A signaling pathway leading to growth cone collapse and its inhibition by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Neurons Culture Dorsal Root Ganglion (DRG) Neurons Incubate_this compound Pre-incubate Neurons with this compound Culture_Neurons->Incubate_this compound Prepare_this compound Prepare this compound Solutions (Natural or Synthetic) Prepare_this compound->Incubate_this compound Prepare_Sema3A Prepare Semaphorin 3A Add_Sema3A Add Semaphorin 3A to Culture Prepare_Sema3A->Add_Sema3A Incubate_this compound->Add_Sema3A Fix_and_Stain Fix and Stain Neurons Add_Sema3A->Fix_and_Stain Image_Acquisition Image Acquisition (Microscopy) Fix_and_Stain->Image_Acquisition Quantify_Collapse Quantify Growth Cone Collapse Image_Acquisition->Quantify_Collapse Data_Analysis Data Analysis (IC50 determination) Quantify_Collapse->Data_Analysis

Caption: Experimental workflow for the Growth Cone Collapse Assay to evaluate this compound activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Growth Cone Collapse Assay

This assay is the primary in vitro method to determine the inhibitory effect of substances on neurite outgrowth.

1. Cell Culture:

  • Dorsal root ganglia (DRG) are dissected from chick or rat embryos and cultured on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips).

  • Neurons are allowed to extend neurites for 24-48 hours in a controlled environment.

2. Treatment:

  • Culture medium is replaced with a medium containing various concentrations of this compound (either natural or synthetic) and incubated for a specified period (e.g., 1 hour).

  • Semaphorin 3A is then added to the culture at a concentration known to induce growth cone collapse (typically 50-75% collapse in control cells).

  • The cultures are incubated for a short period (e.g., 30 minutes).

3. Analysis:

  • The neurons are fixed with a suitable fixative (e.g., paraformaldehyde).

  • Growth cones are visualized using phase-contrast or fluorescence microscopy.

  • A growth cone is considered "collapsed" if it lacks lamellipodia and has a tapered appearance.

  • The percentage of collapsed growth cones is quantified for each concentration of this compound.

  • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the Sema3A-induced growth cone collapse.

Neurite Outgrowth Assay

This assay provides a broader assessment of the effect of this compound on neuronal development.

1. Cell Culture:

  • Similar to the growth cone collapse assay, DRG or other neuronal cell types are cultured.

2. Treatment:

  • Neurons are treated with a growth-inhibitory factor (like Sema3A) in the presence or absence of varying concentrations of this compound.

  • The cultures are incubated for a longer period (e.g., 24-72 hours) to allow for significant neurite extension.

3. Analysis:

  • The neurons are fixed and stained (e.g., with antibodies against neuronal markers like β-III tubulin).

  • Images of the neurons are captured using microscopy.

  • Neurite length and branching are quantified using image analysis software.

  • The effect of this compound on promoting neurite outgrowth in the presence of an inhibitory signal is determined.

Conclusion

Both natural and synthetic this compound are potent inhibitors of Semaphorin 3A and hold significant promise for therapeutic applications in nerve repair and regeneration. The choice between the two sources will likely depend on the specific requirements of the research or development project.

  • Natural this compound provides a direct link to the biologically active molecule as it is found in nature. However, batch-to-batch variability and the presence of co-eluting natural products could be a concern.

  • Synthetic this compound offers the advantage of high, controllable purity and a well-defined impurity profile. The multi-step synthesis, while complex, allows for the production of large quantities of the compound with high consistency.

Recommendation: For initial proof-of-concept studies and academic research, both sources may be suitable. For preclinical and clinical development, the well-characterized and highly pure synthetic this compound would be the preferred choice due to regulatory and quality control considerations. Further studies directly comparing the biological activity, stability, and impurity profiles of both forms in the same experimental settings would be highly valuable to the scientific community.

References

Comparative Analysis of Xanthofulvin: On-Target Potency and Off-Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Xanthofulvin, a known Semaphorin 3A (Sema3A) inhibitor, against other alternative inhibitors. The focus is on cross-reactivity and off-target effects, supported by available experimental data, to aid in the evaluation of its suitability for research and therapeutic development.

Executive Summary

This compound is a potent inhibitor of Semaphorin 3A (Sema3A), a key signaling molecule in neuronal guidance and other physiological and pathological processes. While it demonstrates high on-target activity, a comprehensive understanding of its off-target profile is crucial for its application. This guide summarizes the known inhibitory activity of this compound and its analogs, compares it with other classes of Sema3A inhibitors, and details the experimental methodologies used for these assessments. A significant data gap exists in the broad, systematic cross-reactivity profiling of this compound against panels of unrelated targets, such as kinases.

On-Target and Off-Target Activity of this compound and Comparators

The following table summarizes the inhibitory concentrations (IC50) and binding affinities (KD) of this compound and selected alternative Sema3A inhibitors. It also includes data on the off-target effects of Vinaxanthone, a structurally related compound.

CompoundTypePrimary TargetOn-Target Potency (IC50/KD)Known Off-Target Effects
This compound Small MoleculeSemaphorin 3A0.09 µg/mL (IC50)Data not publicly available.
Vinaxanthone Small MoleculeSemaphorin 3A~0.1 µg/mL (IC50)Inhibits NGF-induced neurite outgrowth at concentrations > IC50[1][2][3]
BI-X Humanized mAbSemaphorin 3A29 pM (KD)[4][5][6]Specific to Sema3A; does not inhibit Sema3B, 3C, 3E, or 3F[4]
CSIC002 Small MoleculeSemaphorin 3A10 µM (effective concentration in cell migration assay)[7]Data not publicly available.
SICHI PeptoidGlycosaminoglycans (indirectly inhibits Sema3A signaling)Low-micromolar range (affinity for GAGs)[8]Binds to Glycosaminoglycans (GAGs), potentially affecting other GAG-binding proteins.[8]

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the Sema3A signaling pathway and a typical experimental workflow for assessing inhibitor activity.

Sema3A_Signaling_Pathway cluster_receptor Cell Membrane Sema3A Semaphorin 3A NRP1 Neuropilin-1 Sema3A->NRP1 Binds Receptor_Complex Receptor Complex NRP1->Receptor_Complex PlexinA Plexin-A PlexinA->Receptor_Complex Downstream Downstream Signaling (RhoA, GSK3β) Receptor_Complex->Downstream Collapse Growth Cone Collapse Axon Repulsion Downstream->Collapse This compound This compound This compound->Sema3A Inhibits

Caption: Simplified Sema3A signaling pathway leading to growth cone collapse.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_binding Binding Assays cluster_offtarget Off-Target Profiling DRG_Culture Dorsal Root Ganglion (DRG) Neuron Culture Treatment Treatment with Sema3A +/- Inhibitor DRG_Culture->Treatment Microscopy Microscopy & Imaging Treatment->Microscopy Analysis Quantification of Growth Cone Collapse Microscopy->Analysis SPR Surface Plasmon Resonance (SPR) or ELISA-based assays Affinity Determine Binding Affinity (KD or IC50) SPR->Affinity Kinase_Panel Kinase Panel Screening (e.g., 400+ kinases) Data_Analysis Selectivity & Cross-Reactivity Analysis Kinase_Panel->Data_Analysis Other_Panels Other Enzyme/Receptor Panels Other_Panels->Data_Analysis

Caption: General experimental workflow for characterizing Sema3A inhibitors.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize Sema3A inhibitors.

Growth Cone Collapse Assay

This assay is a functional measure of the inhibitory effect of compounds on Sema3A-induced axon repulsion.

  • Cell Culture: Dorsal root ganglion (DRG) neurons are dissected from chick or rodent embryos and cultured on a suitable substrate (e.g., laminin-coated plates) in neurobasal medium supplemented with nerve growth factor (NGF) to promote neurite outgrowth.

  • Treatment: After a period of neurite extension (typically 24-48 hours), the cultured neurons are treated with a predetermined concentration of recombinant Sema3A in the presence or absence of the test inhibitor (e.g., this compound) at various concentrations. Control groups include vehicle-treated and inhibitor-only treated cells.

  • Incubation: The cells are incubated for a short period (e.g., 30-60 minutes) to allow for the induction of growth cone collapse.

  • Fixation and Staining: The neurons are fixed with paraformaldehyde and stained with phalloidin to visualize the actin cytoskeleton of the growth cones.

  • Imaging and Analysis: Growth cones are imaged using fluorescence microscopy. A growth cone is considered "collapsed" if it lacks lamellipodia and has a condensed, blunt appearance. The percentage of collapsed growth cones is quantified for each treatment condition. The IC50 value is calculated as the concentration of the inhibitor that reduces the Sema3A-induced growth cone collapse by 50%.

Cell Migration (Scratch) Assay

This assay assesses the ability of an inhibitor to block Sema3A-mediated inhibition of cell migration.

  • Cell Culture: A confluent monolayer of cells that express Sema3A receptors (e.g., U87MG glioblastoma cells) is cultured in a multi-well plate.

  • Scratch Formation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing Sema3A, with or without the test inhibitor at various concentrations, is added.

  • Incubation and Imaging: The plate is incubated for a period (e.g., 24 hours) to allow for cell migration into the scratch. Images of the scratch are taken at the beginning and end of the incubation period.

  • Analysis: The area of the scratch is measured at both time points using image analysis software. The degree of cell migration is determined by the reduction in the scratch area. The ability of the inhibitor to reverse the anti-migratory effect of Sema3A is then quantified.[7]

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target protein.

  • Immobilization: Recombinant Sema3A is immobilized on the surface of a sensor chip.

  • Analyte Injection: A series of concentrations of the inhibitor (analyte) are flowed over the sensor surface.

  • Detection: The binding of the inhibitor to the immobilized Sema3A causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU).

  • Data Analysis: The association and dissociation rates are measured from the sensorgram (a plot of RU versus time). These rates are used to calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity. A lower KD value indicates a higher binding affinity.[4][5]

Discussion on Cross-Reactivity and Off-Target Effects

This compound and Vinaxanthone: The primary known biological activity of this compound is the inhibition of Sema3A.[9] Its structural analog, Vinaxanthone, has been shown to have off-target effects at concentrations higher than its IC50 for Sema3A. Specifically, it inhibits neurite growth of adult neurons stimulated with Nerve Growth Factor (NGF).[1][2][3] This suggests that at higher concentrations, Vinaxanthone, and potentially this compound, may interact with components of the NGF signaling pathway or other pathways essential for neurite outgrowth.

Broader Selectivity Profiling: A comprehensive assessment of a small molecule inhibitor's selectivity involves screening it against a large panel of kinases and other enzymes and receptors. The xanthone scaffold, the core structure of this compound, is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[10] Indeed, various xanthone derivatives have been reported to inhibit protein kinase C (PKC), cyclin-dependent kinases (CDK2), and the epidermal growth factor receptor (EGFR).[11][12] However, to date, no publicly available data from a broad kinase or off-target panel screening for this compound could be identified. Such studies are essential to fully characterize its selectivity profile and predict potential side effects.

Alternative Inhibitors:

  • Monoclonal Antibodies (e.g., BI-X): Antibodies typically offer high specificity for their target. BI-X, a humanized anti-Sema3A antibody, demonstrates very high affinity (pM range) and specificity, with no reported inhibition of other Semaphorin family members.[4][5] This high specificity minimizes the risk of off-target effects but comes with the challenges of higher manufacturing costs and potential immunogenicity associated with biologic therapies.

  • Peptide and Peptoid Inhibitors (e.g., SICHI): These offer an alternative to small molecules and antibodies. SICHI, for instance, acts indirectly by binding to glycosaminoglycans, which are co-factors for Sema3A signaling.[8] This mode of action could lead to broader biological effects, as GAGs are involved in numerous physiological processes.

Conclusion and Future Directions

This compound is a potent small molecule inhibitor of Sema3A. Its comparison with other inhibitors highlights the classic trade-offs between small molecules, antibodies, and peptides in terms of potency, specificity, and potential for off-target effects.

The most significant gap in the current knowledge of this compound is the lack of a comprehensive cross-reactivity profile. To confidently advance this compound in a research or drug development pipeline, it is imperative to perform broad-panel off-target screening, particularly against the human kinome. This will provide a clearer picture of its selectivity and potential for unintended biological activities. Researchers utilizing this compound should be mindful of the potential for off-target effects, especially at concentrations significantly above its IC50 for Sema3A, as suggested by the data on Vinaxanthone.

This guide underscores the importance of a thorough and objective evaluation of on- and off-target activities for any new chemical entity. For this compound, the existing data on its potent Sema3A inhibition is promising, but a more complete understanding of its molecular interactions is required for its full potential to be realized.

References

Xanthofulvin for Nerve Repair: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into Preclinical Evidence for Researchers and Drug Development Professionals

In the quest for effective therapeutic agents to promote nerve repair, the natural compound Xanthofulvin has emerged as a promising candidate. This guide provides a comprehensive meta-analysis of preclinical studies on this compound, comparing its performance with other potential alternatives for nerve regeneration. By summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the current landscape.

Executive Summary

This compound, a potent inhibitor of Semaphorin 3A (Sema3A), a key molecule that inhibits axon regeneration, has demonstrated significant potential in promoting nerve repair in preclinical models. While direct meta-analyses are not yet available, a review of existing studies reveals its efficacy in spinal cord and corneal nerve injury models. This guide compares the available data on this compound with established alternative therapies such as Nerve Growth Factor (NGF), Glial cell line-derived neurotrophic factor (GDNF), and Schwann Cell (SC) therapy. The evidence suggests that this compound's unique mechanism of action presents a compelling avenue for further investigation, although a clear gap exists in studies directly comparing its efficacy against other treatments in standardized peripheral nerve injury models.

Comparative Analysis of Therapeutic Agents for Nerve Repair

The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives. It is important to note that the data for this compound is primarily from spinal cord and corneal injury models, while the data for NGF, GDNF, and Schwann Cells is predominantly from sciatic nerve crush injury models, limiting direct comparison.

Table 1: Functional Recovery Outcomes

Therapeutic AgentAnimal ModelInjury ModelKey Functional OutcomeResultCitation(s)
This compound (SM-216289) RatSpinal Cord TransectionBasso, Beattie, and Bresnahan (BBB) Locomotor ScoreSignificantly better functional recovery in treated rats.[1][2]
This compound (SM-345431) MouseCorneal TransplantationCorneal Sensitivity (Blink Reflex)Significant improvement in corneal sensitivity compared to control.[3]
Nerve Growth Factor (NGF) RatSciatic Nerve CrushSciatic Functional Index (SFI)Not explicitly reported in the reviewed study focusing on electrophysiology and morphometry.[4]
GDNF & Schwann Cells RatSciatic Nerve CrushSciatic Functional Index (SFI)Significant improvement in SFI scores with GDNF-modified Schwann cells.[5]
Schwann Cells RatSciatic Nerve InjuryFunctional RecoveryEnhanced functional recovery observed in transplanted animals.[6][7]

Table 2: Electrophysiological Outcomes

Therapeutic AgentAnimal ModelInjury ModelOutcome MeasureResultCitation(s)
This compound --Nerve Conduction Velocity (NCV)Data not available in reviewed studies.-
Nerve Growth Factor (NGF) RatSciatic Nerve CrushMotor Nerve Conduction Velocity (MNCV)Significantly increased MNCV in NGF-treated groups at 28 and 56 days post-injury.[4]
GDNF RatSciatic Nerve InjuryNerve Conduction Velocity (NCV)Improved nerve conduction velocity with GDNF treatment.[8]
Schwann Cells RatSciatic Nerve InjuryElectromyography (EMG)Greater functional improvement in EMG measures with Schwann cell transplantation.[7]

Table 3: Histological and Morphometric Outcomes

Therapeutic AgentAnimal ModelInjury ModelOutcome Measure(s)ResultCitation(s)
This compound (SM-216289) RatSpinal Cord TransectionAxon Regeneration, MyelinationSubstantially enhanced regeneration of injured axons and robust Schwann cell-mediated myelination.[2]
This compound (SM-345431) MouseCorneal TransplantationRegenerating Nerve LengthSignificantly higher nerve growth in the treated group.[3]
Nerve Growth Factor (NGF) RatSciatic Nerve CrushNumber and Diameter of Regenerated Myelinated FibersSignificantly more and larger diameter regenerated myelinated fibers in NGF-treated groups.[4]
GDNF RatSciatic Nerve CrushAxon Diameter, Myelin ThicknessData on specific metrics not detailed in the reviewed abstract.[5]
Schwann Cells RatSciatic Nerve CrushNumber of Myelinated Axons, Myelin ThicknessIncreased number of myelinated axons and myelin sheath thickness.[2]

Detailed Experimental Protocols

A critical aspect of evaluating and comparing preclinical studies is understanding the methodologies employed. Below are summaries of the experimental protocols used in the key studies cited.

This compound (SM-216289) in Spinal Cord Injury
  • Animal Model: Adult rats.[2]

  • Injury Model: Complete transection of the spinal cord.[2]

  • Treatment: Administration of SM-216289 into the lesion site for 4 weeks.[2]

  • Assessment Methods:

    • Functional Recovery: Basso, Beattie, and Bresnahan (BBB) locomotor rating scale to assess hindlimb movement.[1]

    • Histology: Immunohistochemistry to evaluate axon regeneration (neurofilament staining) and myelination (by Schwann cells).[2]

Nerve Growth Factor (NGF) in Sciatic Nerve Crush Injury
  • Animal Model: Rats.[4]

  • Injury Model: Sciatic nerve crush.[4]

  • Treatment: Topical application of NGF solution to the crush site.[4]

  • Assessment Methods:

    • Electrophysiology: Recording of evoked muscle action potentials and measurement of motor nerve conduction velocity (MNCV).[4]

    • Morphometry: Quantification of the number and diameter of regenerated myelinated fibers from nerve samples distal to the crush site.[4]

Glial cell line-derived neurotrophic factor (GDNF)-modified Schwann Cells in Sciatic Nerve Crush Injury
  • Animal Model: Sprague-Dawley rats.[5]

  • Injury Model: Crushing of the left sciatic nerve.[5]

  • Treatment: GDNF-modified human amniotic fluid mesenchymal stem cells (AFMSCs) embedded in Matrigel delivered to the injured nerve.[5]

  • Assessment Methods:

    • Functional Recovery: Sciatic Function Index (SFI).[5]

    • Electrophysiology: Compound muscle action potential (CMAP) ratio and conduction latency.[5]

    • Histology: Immunohistochemical analysis for markers of nerve regeneration (neurofilament) and Schwann cells (S100).[5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these therapeutic agents exert their effects is crucial for targeted drug development.

This compound: Inhibition of Semaphorin 3A

This compound's primary mechanism of action in nerve repair is the inhibition of Semaphorin 3A (Sema3A). Sema3A is a secreted protein that acts as an axonal growth cone repellent, thus inhibiting nerve regeneration. By blocking the interaction of Sema3A with its receptor, Neuropilin-1 (NRP-1), this compound effectively removes this inhibitory signal, allowing for axonal extension and regeneration.

Xanthofulvin_Sema3A_Pathway This compound This compound Sema3A Semaphorin 3A (Sema3A) This compound->Sema3A Inhibits NRP1 Neuropilin-1 (NRP-1) Receptor Sema3A->NRP1 Binds to GrowthCone Axonal Growth Cone NRP1->GrowthCone Activates signaling cascade leading to Inhibition Inhibition GrowthCone->Inhibition Results in AxonRegeneration Axon Regeneration Inhibition->AxonRegeneration

This compound inhibits Sema3A, preventing growth cone collapse.
Neurotrophic Factors (NGF and GDNF): Promoting Neuronal Survival and Growth

Nerve Growth Factor (NGF) and Glial cell line-derived neurotrophic factor (GDNF) are potent neurotrophic factors that support the survival, growth, and differentiation of neurons. They bind to specific receptors on the neuronal surface (TrkA for NGF and GFRα/RET for GDNF), activating downstream signaling cascades that promote axonal growth and regeneration.

Neurotrophic_Factor_Pathway cluster_ngf NGF Pathway cluster_gdnf GDNF Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds to DownstreamSignaling Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) TrkA->DownstreamSignaling GDNF GDNF GFRa_RET GFRα/RET Receptor Complex GDNF->GFRa_RET Binds to GFRa_RET->DownstreamSignaling NeuronalSurvival Neuronal Survival DownstreamSignaling->NeuronalSurvival AxonGrowth Axon Growth & Regeneration DownstreamSignaling->AxonGrowth

NGF and GDNF activate pathways promoting neuronal survival and growth.
Experimental Workflow: Sciatic Nerve Crush Injury Model

The sciatic nerve crush injury model is a standard and reproducible method for studying peripheral nerve regeneration. The workflow involves surgically exposing the sciatic nerve, applying a calibrated crush injury, administering the therapeutic agent, and then assessing recovery over time.

Sciatic_Nerve_Crush_Workflow Start Start Anesthesia Anesthesia of Animal Start->Anesthesia Exposure Surgical Exposure of Sciatic Nerve Anesthesia->Exposure Crush Application of Calibrated Crush Injury Exposure->Crush Treatment Administration of Therapeutic Agent (e.g., this compound, NGF, etc.) Crush->Treatment Suturing Suturing of Incision Treatment->Suturing Recovery Post-operative Recovery Suturing->Recovery Assessment Functional, Electrophysiological, & Histological Assessment Recovery->Assessment At defined time points End End Assessment->End

Workflow for a typical sciatic nerve crush injury experiment.

Conclusion and Future Directions

The available preclinical data suggest that this compound is a promising therapeutic agent for nerve repair, primarily through its inhibition of the axonal regeneration inhibitor Sema3A. While studies on spinal cord and corneal nerve injury demonstrate its potential, there is a clear need for further research to evaluate its efficacy in standardized peripheral nerve injury models, such as the sciatic nerve crush model. Such studies would allow for a more direct and robust comparison with existing and emerging therapies like NGF, GDNF, and Schwann cell transplantation.

Future research should focus on:

  • Conducting head-to-head comparative studies of this compound against other neuro-regenerative agents in a sciatic nerve crush model.

  • Elucidating the full downstream signaling cascade activated by this compound's inhibition of Sema3A.

  • Investigating the optimal dosage, delivery method, and treatment window for this compound in different nerve injury types.

  • Exploring the potential synergistic effects of this compound with other therapeutic strategies.

By addressing these research gaps, the full therapeutic potential of this compound for nerve repair can be elucidated, paving the way for its potential translation into clinical applications for patients with nerve injuries.

References

Benchmarking Xanthofulvin's Potency Against Known Neuroprotective Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective potential of Xanthofulvin, a novel Semaphorin 3A (Sema3A) inhibitor, against established neuroprotective agents: Edaravone, DL-3-n-butylphthalide (NBP), Citicoline, and Cerebrolysin. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for researchers in neuropharmacology and drug development.

Introduction to this compound and its Mechanism of Action

This compound is a fungal-derived compound identified as a potent inhibitor of Semaphorin 3A (Sema3A), a secreted protein that plays a crucial role in neuronal guidance during development and in pathological processes in the adult nervous system.[1] Sema3A is upregulated following neural injury and can inhibit axonal regeneration and induce neuronal apoptosis.[2][3] By inhibiting Sema3A, this compound is proposed to exert neuroprotective and neuro-regenerative effects. Its primary mechanism involves preventing Sema3A from binding to its receptor, Neuropilin-1, thereby blocking the downstream signaling cascade that leads to growth cone collapse and neuronal death.[1]

Comparative Analysis of Neuroprotective Potency

The following tables summarize the available quantitative data on the potency of this compound and the selected known neuroprotective agents. It is important to note that the experimental models and endpoints vary, which should be taken into consideration when comparing the data directly.

Table 1: In Vitro Neuroprotective Potency
CompoundModel SystemInsultEndpointPotency/EfficacyCitation(s)
This compound Chick Dorsal Root Ganglion NeuronsSema3A-induced growth cone collapseInhibition of growth cone collapseIC50 = 0.16 µM[1]
Edaravone Rat Brain HomogenateSpontaneous lipid peroxidationInhibition of lipid peroxidationIC50 = 15.3 µM
Edaravone Primary Spiral Ganglion NeuronsGlutamate (2 mM)Increased cell viabilityPeak protection at 500 µM
DL-3-n-butylphthalide (NBP) Primary Cortical NeuronsStandard culture conditionsIncreased cell viability (CCK-8) & Reduced cytotoxicity (LDH)10 µM showed significant increase in viability and decrease in LDH release
Cerebrolysin Primary Cortical CultureGlutamate exposureReduced neuronal cell deathSignificant reduction in cell death at 2.5 and 5 mg/ml[4]
Sema3A Inhibitor (generic) Cultured Cortical NeuronsOxygen-Glucose Deprivation (OGD)Increased phosphorylated neurofilament H (axonal stability)Significant increase at 0.1 and 1 µmol/L[5]
Table 2: In Vivo Neuroprotective Efficacy
CompoundAnimal ModelInsultEndpointEfficacyCitation(s)
This compound RatOlfactory nerve axotomyAccelerated nerve regenerationSignificant acceleration of regeneration[1]
Citicoline Experimental Stroke Models (meta-analysis)IschemiaInfarct volume reduction27.8% reduction in infarct volume
Citicoline Ischemic Stroke Patients (data pooling)Ischemic StrokeComplete recovery (mRS ≤ 1, NIHSS ≤ 1, BI ≥ 95)33% increased probability of complete recovery
DL-3-n-butylphthalide (NBP) MiceTransient Middle Cerebral Artery Occlusion/Reperfusion (t-MCAO/R)Reduced infarct volume, cerebral edema, and neurological deficitsSignificant neuroprotection when administered within 4 hours post-reperfusion
Cerebrolysin Acute Ischemic Stroke Patients (pooled analysis)Ischemic StrokeNeurological recovery (change in NIHSS)Mean difference of +1.39 in NIHSS change

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

Neuronal Viability Assays

Neuronal viability is a common endpoint to assess the protective effects of a compound against a neurotoxic insult.

  • MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.

    • Plate primary neurons or neuronal cell lines in 96-well plates and allow them to adhere.

    • Induce neurotoxicity by adding the desired insult (e.g., glutamate, H₂O₂, or subjecting to OGD). Co-treat with the test compound or vehicle.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS in HCl).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.

    • Plate neurons in 96-well plates.

    • Treat cells with the neurotoxic agent and the test compound.

    • After the treatment period, collect the culture supernatant.

    • Add the LDH assay reaction mixture to the supernatant.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to quantify apoptosis.

  • Induce apoptosis in neuronal cells in the presence or absence of the test compound.

  • Lyse the cells to release intracellular contents.

  • Add a specific caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.

  • Incubate the reaction at 37°C.

  • Measure the cleavage of the substrate by activated caspase-3, which results in the release of a chromophore (pNA, measured by absorbance at 405 nm) or a fluorophore (AMC, measured by fluorescence at Ex/Em = 380/460 nm).

  • Quantify caspase-3 activity relative to a control.

Measurement of Reactive Oxygen Species (ROS) Production

Intracellular ROS levels are a key indicator of oxidative stress.

  • Culture neuronal cells in a 96-well plate.

  • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Induce oxidative stress (e.g., with H₂O₂) in the presence or absence of the test compound.

  • Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope. The oxidation of DCFH to the highly fluorescent DCF is proportional to the amount of intracellular ROS.

  • Express ROS levels as a percentage of the control.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound and the benchmarked agents are mediated through various intracellular signaling pathways.

Semaphorin 3A Signaling and its Inhibition by this compound

Sema3A binding to its receptor complex (Neuropilin-1 and Plexin-A) triggers a signaling cascade that leads to the collapse of the neuronal growth cone and can induce apoptosis. This compound, by inhibiting this initial binding, is expected to prevent these downstream effects, thereby promoting neuronal survival and regeneration.

cluster_0 This compound's Proposed Mechanism This compound This compound Sema3A Sema3A This compound->Sema3A Inhibits NRP1_PlexinA NRP1/Plexin-A Receptor Sema3A->NRP1_PlexinA Binds Downstream Downstream Signaling (e.g., RhoA activation) NRP1_PlexinA->Downstream Activates GrowthCone Growth Cone Collapse & Apoptosis Downstream->GrowthCone Leads to

This compound inhibits Sema3A binding to its receptor.
Key Neuroprotective Signaling Pathways

Many neuroprotective agents converge on common signaling pathways that promote cell survival and combat cellular stress.

  • PI3K/Akt Pathway: This is a central pathway that promotes cell survival by inhibiting pro-apoptotic proteins and activating transcription factors involved in cell growth and proliferation.

cluster_1 PI3K/Akt Signaling Pathway GF Growth Factors/ Neurotrophins Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellSurvival Cell Survival & Growth Akt->CellSurvival

The PI3K/Akt pathway promotes cell survival.
  • Nrf2 Signaling Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes.

cluster_2 Nrf2 Signaling Pathway cluster_3 OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) AntioxidantGenes Antioxidant & Cytoprotective Gene Expression ARE->AntioxidantGenes Activates Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE Binds to

The Nrf2 pathway is a key regulator of antioxidant defense.
  • BDNF Signaling Pathway: Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.

cluster_4 BDNF Signaling Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds to PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PLCg PLCγ Pathway TrkB->PLCg NeuronalSurvival Neuronal Survival PI3K_Akt->NeuronalSurvival SynapticPlasticity Synaptic Plasticity MAPK_ERK->SynapticPlasticity PLCg->SynapticPlasticity

BDNF signaling promotes neuronal survival and plasticity.
General Experimental Workflow for Neuroprotection Assays

The following diagram illustrates a typical workflow for assessing the neuroprotective potential of a compound in an in vitro model.

cluster_5 Experimental Workflow for Neuroprotection Assay cluster_6 Endpoint Assays CellCulture Neuronal Cell Culture (Primary or Cell Line) Treatment Treatment with Test Compound (e.g., this compound) & Vehicle CellCulture->Treatment Insult Induction of Neurotoxicity (e.g., Glutamate, OGD, H₂O₂) Treatment->Insult Incubation Incubation Insult->Incubation Assay Endpoint Assay Incubation->Assay DataAnalysis Data Analysis & Comparison Assay->DataAnalysis Viability Neuronal Viability (MTT, LDH) Apoptosis Apoptosis (Caspase Activity) OxidativeStress Oxidative Stress (ROS Measurement)

A general workflow for in vitro neuroprotection studies.

Conclusion

This compound presents a novel, mechanism-based approach to neuroprotection through the inhibition of Sema3A. While direct comparative data in standardized neurotoxicity models are still needed, its potency in inhibiting Sema3A-mediated effects is promising. The established neuroprotective agents discussed in this guide, such as Edaravone, NBP, Citicoline, and Cerebrolysin, have demonstrated efficacy in various preclinical and clinical settings, often through multimodal mechanisms including antioxidant, anti-inflammatory, and membrane-stabilizing effects.

Future research should focus on evaluating this compound in head-to-head studies with these known agents in models of glutamate excitotoxicity, oxidative stress, and oxygen-glucose deprivation to provide a more direct comparison of its neuroprotective potency. Understanding how this compound's specific mechanism of action translates to broader neuroprotective effects will be crucial for its potential development as a therapeutic agent for neurological disorders.

References

Navigating Neuronal Regeneration: A Comparative Guide to Second-Generation Xanthofulvin-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate signaling pathways governing neuronal growth and inhibition present both challenges and opportunities in the development of therapeutics for nerve injury and neurodegenerative diseases. One key inhibitory player is Semaphorin 3A (Sema3A), which potently restricts axonal extension. Xanthofulvin, a natural product isolated from Penicillium sp., has emerged as a promising first-generation inhibitor of Sema3A. This guide provides a comparative analysis of this compound and its closely related analog, Vinaxanthone, alongside other emerging Sema3A inhibitors, offering insights into their performance based on available experimental data. While the term "second-generation" is not formally applied to this compound derivatives in publicly available literature, the ongoing development of analogs and alternative inhibitors represents the progression of research in this field.

Performance Comparison of Sema3A Inhibitors

The following table summarizes the in vitro efficacy of this compound and its key comparator, Vinaxanthone, in inhibiting Sema3A-induced growth cone collapse, a crucial cellular event in axonal repulsion. For a broader perspective, data for a structurally distinct peptoid-based Sema3A inhibitor, SICHI (Semaphorin-Induced Chemorepulsion Inhibitor), is also included.

CompoundAlternative NamesTypeTarget(s)IC50 (Sema3A Inhibition)Key Findings
This compound SM-216289Natural Product (Xanthone)Sema3A, SUCNR1 (Positive Allosteric Modulator)0.09 µg/mL[1], 0.16 µM (0.07 µg/mL)[2]Potent inhibitor of Sema3A-induced growth cone collapse[1][2]. Promotes nerve regeneration in vivo[2].
Vinaxanthone SM-345431Natural Product (Xanthone)Sema3A, SUCNR1 (Positive Allosteric Modulator)0.1 µg/mL[1]Structurally similar to this compound with comparable in vitro activity[1]. Fails to block Sema3A's growth-promoting effects on adult neurons[3].
SICHI N22-6-16CPeptoidSema3ANot explicitly defined with an IC50, but effective at reversing Sema3A-induced chemorepulsion.Specifically blocks Sema3A-mediated chemorepulsion and growth cone collapse without affecting other guidance cues like netrin-1[4].

Unraveling the Mechanism: Dual Targeting of Sema3A and SUCNR1

Recent studies suggest that the neuro-regenerative effects of this compound and Vinaxanthone may not be solely attributable to Sema3A inhibition. Evidence indicates that these compounds also act as positive allosteric modulators of the Succinate Receptor 1 (SUCNR1), a G protein-coupled receptor involved in cellular metabolism and signaling.[5] This dual-targeting mechanism presents a novel therapeutic avenue, potentially contributing to the observed robust in vivo efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound-based inhibitors and other Sema3A antagonists.

Growth Cone Collapse Assay (Chick Dorsal Root Ganglia)

This assay is a cornerstone for evaluating the inhibitory activity of compounds against Sema3A-induced axonal repulsion.

Objective: To quantify the ability of an inhibitor to prevent Sema3A-induced collapse of neuronal growth cones.

Methodology:

  • Preparation of Dorsal Root Ganglia (DRG) Cultures:

    • Dissect dorsal root ganglia from chick embryos (E7-E8).

    • Culture the ganglia on a suitable substrate (e.g., laminin-coated coverslips) in a serum-free medium supplemented with Nerve Growth Factor (NGF) to promote neurite outgrowth.

    • Incubate for 24-48 hours to allow for extensive neurite extension.

  • Treatment:

    • Prepare a solution of recombinant Sema3A at a concentration known to induce significant growth cone collapse (e.g., 1-5 ng/mL).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound).

    • Pre-incubate the DRG cultures with the test inhibitor for a specified period (e.g., 30-60 minutes).

    • Add the Sema3A solution to the cultures and incubate for a short duration (e.g., 30 minutes).

  • Fixation and Staining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells and stain for F-actin using fluorescently labeled phalloidin to visualize the morphology of the growth cones.

  • Quantification:

    • Under a fluorescence microscope, identify and count the number of collapsed and non-collapsed (spread) growth cones. A growth cone is typically defined as collapsed if it lacks lamellipodia and has few or no filopodia.

    • Calculate the percentage of collapsed growth cones for each treatment condition.

    • Determine the IC50 value of the inhibitor, which is the concentration required to inhibit 50% of the Sema3A-induced growth cone collapse.

Neurite Outgrowth Assay (PC12 Cells)

This assay assesses the ability of a compound to promote or inhibit the extension of neurites, a key process in neuronal development and regeneration.

Objective: To measure the effect of inhibitors on neurite length and branching in a neuronal cell line.

Methodology:

  • Cell Culture and Differentiation:

    • Culture PC12 cells, a rat pheochromocytoma cell line, in a suitable medium.

    • To induce a neuronal phenotype, treat the cells with Nerve Growth Factor (NGF)[6][7]. This will cause the cells to stop proliferating and extend neurites.

  • Treatment:

    • Plate the NGF-differentiated PC12 cells at a suitable density.

    • Treat the cells with various concentrations of the test inhibitor in the presence or absence of an inhibitory molecule like Sema3A.

  • Image Acquisition and Analysis:

    • After a defined incubation period (e.g., 24-72 hours), capture images of the cells using a microscope.

    • Use automated image analysis software to quantify various parameters of neurite outgrowth, including:

      • Total neurite length per cell.

      • Number of primary neurites per cell.

      • Number of branch points per neurite.

      • Percentage of cells bearing neurites.

SUCNR1 Activation Assay (cAMP Measurement)

This assay determines if a compound modulates the activity of the SUCNR1 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To assess the ability of a compound to act as an agonist, antagonist, or allosteric modulator of SUCNR1.

Methodology:

  • Cell Line and Receptor Expression:

    • Use a host cell line (e.g., HEK293) that is engineered to express the human SUCNR1 receptor.

  • cAMP Measurement:

    • SUCNR1 activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

    • Pre-treat the cells with forskolin, an adenylyl cyclase activator, to elevate basal cAMP levels.

    • Add the test compound at various concentrations.

    • After a short incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • For agonists, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed.

    • For antagonists, the compound will block the succinate-induced decrease in cAMP.

    • For positive allosteric modulators, the compound will enhance the succinate-induced decrease in cAMP.

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

Sema3A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sema3A Semaphorin 3A (Inhibitory Cue) NRP1 Neuropilin-1 (Co-receptor) Sema3A->NRP1 Binds This compound This compound This compound->Sema3A Inhibits Binding PlexinA Plexin-A (Receptor) NRP1->PlexinA Forms Complex CRMP CRMP (Collapsin Response Mediator Protein) PlexinA->CRMP Activates RhoA RhoA CRMP->RhoA Activates ROCK ROCK RhoA->ROCK Activates Actin Actin Cytoskeleton ROCK->Actin Regulates Collapse Growth Cone Collapse Actin->Collapse

Caption: Sema3A Signaling Pathway and Inhibition by this compound.

Growth_Cone_Collapse_Workflow start Start: Culture Chick DRG Neurons induce Induce Neurite Outgrowth (NGF Treatment) start->induce preincubate Pre-incubate with This compound Analog induce->preincubate treat Treat with Sema3A preincubate->treat fix Fix and Stain (Phalloidin) treat->fix image Image Acquisition (Fluorescence Microscopy) fix->image quantify Quantify Collapsed vs. Spread Growth Cones image->quantify end End: Determine IC50 quantify->end

Caption: Experimental Workflow for the Growth Cone Collapse Assay.

SUCNR1_Assay_Workflow start Start: Culture SUCNR1-expressing cells forskolin Stimulate with Forskolin (Increase basal cAMP) start->forskolin inhibitor Add this compound Analog (Test Compound) forskolin->inhibitor succinate Add Succinate (SUCNR1 Agonist) inhibitor->succinate lyse Lyse Cells succinate->lyse measure Measure Intracellular cAMP lyse->measure end End: Determine Modulatory Effect measure->end

References

Safety Operating Guide

Navigating the Disposal of Xanthofulvin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Xanthofulvin with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, gloves, and a lab coat.[3][4] All handling of solid this compound should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any airborne particles.[3]

Step-by-Step Disposal Protocol

The disposal of this compound, like many research chemicals, should be approached with the assumption that it is hazardous waste unless confirmed otherwise by a qualified safety officer.[5] The following steps outline the recommended procedure for its disposal:

  • Waste Identification and Segregation :

    • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.[5][6]

    • Segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other chemical wastes unless they are compatible.[6][7] Incompatible materials can react violently or produce toxic gases.[7]

  • Container Selection and Labeling :

    • Collect this compound waste in a designated, leak-proof container that is compatible with the chemical.[6][7] Plastic containers are often preferred for their durability.[8]

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.[8] Proper labeling is crucial for the safety of waste handlers.[8]

  • Waste Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]

    • The container must be kept securely closed at all times, except when adding waste.[5][7] This prevents the release of vapors and potential spills.

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[9]

  • Disposal of Empty Containers :

    • A container that has held this compound should be considered hazardous waste.

    • To render the container non-hazardous, it must be triple-rinsed with a suitable solvent that can dissolve this compound.[5] The resulting rinsate must be collected and disposed of as hazardous waste.[5]

    • After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[5][6]

  • Arranging for Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the accumulated this compound waste.[5][8]

    • Never dispose of this compound down the sink or in the regular trash without following the triple-rinsing procedure for empty containers.[5][10] Evaporation is also not an acceptable method of disposal.[5]

Quantitative Data Summary

For general laboratory chemical waste, certain quantitative limits and guidelines apply. While specific data for this compound is not available, the following table summarizes common regulatory thresholds for hazardous waste accumulation.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA55 gallons[8]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kg (solid)[8]
Maximum Container Fill Level90%[9]
pH Range for Potential Drain Disposal (if deemed non-hazardous)5.5 - 10.5[10]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following diagrams illustrate the key steps and logical relationships involved.

Xanthofulvin_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_empty Empty Container Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle Solid Waste in Fume Hood ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify empty_q Is Container Empty? fume_hood->empty_q segregate Segregate from Other Waste Streams identify->segregate container Select & Label Compatible Hazardous Waste Container segregate->container accumulate Accumulate in Satellite Accumulation Area (SAA) container->accumulate close_container Keep Container Securely Closed accumulate->close_container contact_ehs Contact EHS for Pickup close_container->contact_ehs end End: Proper Disposal contact_ehs->end empty_q->identify No triple_rinse Triple-Rinse with Appropriate Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->container deface_label Deface/Remove Label collect_rinsate->deface_label trash Dispose as Regular Trash deface_label->trash Disposal_Decision_Tree start This compound Waste is_contaminated Contaminated Material? (e.g., gloves, labware) start->is_contaminated is_empty Empty Original Container? is_liquid Liquid or Solid Waste? is_contaminated->is_liquid No hw_container Place in Labeled Hazardous Waste Container is_contaminated->hw_container Yes is_liquid->hw_container is_empty->hw_container No (Residual Product) triple_rinse Triple-Rinse Container is_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->hw_container Add to trash Dispose of Rinsed Container in Regular Trash collect_rinsate->trash

References

Essential Safety and Logistics for Handling Xanthofulvin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans required for handling Xanthofulvin. By adhering to these protocols, you can minimize risk and maintain a secure research environment.

Hazard Identification and Quantitative Data

This compound is a potent fungal metabolite that requires careful handling. The following table summarizes its known hazard classifications and potency. While specific toxicological data such as LD50 and occupational exposure limits are not currently available, the high potency demonstrated by its IC50 value necessitates stringent safety precautions.

ParameterValue/ClassificationCitation
CAS Number 151466-15-8[1][2]
Molecular Formula C₂₈H₁₈O₁₄[1][2]
Molecular Weight 578.44 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[1]
Potency (IC50) 0.09 µg/mL (inhibition of Semaphorin 3A)[][4]
Toxicological Data (LD50, LC50) No data available[1]
Occupational Exposure Limits (OELs) Not established
Reactivity Data No data available[1]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure to this compound through inhalation, dermal contact, or eye contact. The following equipment must be worn at all times when handling this compound.

PPE CategorySpecific RequirementsCitation
Hand Protection Double-gloving with nitrile gloves is required. Gloves must be inspected for tears or punctures before use and changed frequently. Contaminated gloves should be disposed of in accordance with hazardous waste procedures.[1]
Eye and Face Protection Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles. Standard safety glasses are not sufficient.[1]
Body Protection A disposable, fluid-resistant, and particle-retardant laboratory coat or a full-body protective suit is required. Clothing should have tight-fitting cuffs.[1]
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required when handling the powder form of this compound, especially when there is a risk of aerosolization. All respiratory protection must be part of a comprehensive respiratory protection program that includes fit testing.[1]

Operational Plan: Step-by-Step Handling Procedures

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Containment Area (Fume Hood/Glove Box) prep_ppe->prep_area handle_weigh Weigh this compound in Containment prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon Experiment complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be followed when working with this compound.

1. Preparation:

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

  • Don PPE: Put on all required personal protective equipment as outlined in the PPE table above.

  • Prepare Containment: All handling of solid this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1] The work surface should be covered with absorbent, disposable bench paper.

2. Handling:

  • Weighing: Carefully weigh the required amount of this compound powder within the containment area. Use anti-static weigh boats to prevent dispersal of the powder.

  • Dissolving: If the protocol requires a solution, add the solvent to the weighed this compound in a closed container within the fume hood.

  • Experimentation: Conduct all experimental procedures within the designated containment area.

3. Post-Experiment:

  • Decontamination: After completing the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound. A 10% bleach solution followed by a water rinse is a general recommendation for many biological and chemical contaminants, but its efficacy against this compound has not been specifically determined.[5] Always test decontamination procedures on a small, inconspicuous area first.

  • Waste Segregation: All waste materials, including contaminated PPE, disposable labware, and excess this compound, must be segregated into clearly labeled hazardous waste containers.

  • Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

This compound Waste Disposal Workflow cluster_collection Waste Collection cluster_packaging Packaging and Labeling cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, Labware) package_solid Seal in Labeled Hazardous Waste Bags/Containers collect_solid->package_solid collect_liquid Liquid Waste (Unused Solutions, Rinsates) package_liquid Store in Labeled, Compatible, Leak-Proof Containers collect_liquid->package_liquid collect_sharps Sharps (Needles, Contaminated Glassware) package_sharps Place in Puncture-Resistant Sharps Containers collect_sharps->package_sharps disposal_storage Store in Designated Hazardous Waste Accumulation Area package_solid->disposal_storage package_liquid->disposal_storage package_sharps->disposal_storage disposal_pickup Arrange for Pickup by Certified Hazardous Waste Vendor disposal_storage->disposal_pickup

Caption: Waste disposal workflow for this compound.

Disposal Procedures:

  • Solid Waste:

    • All disposable items that have come into contact with this compound, such as gloves, lab coats, bench paper, and plasticware, must be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and rinsates from decontamination, in a dedicated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentration of this compound.

  • Sharps Waste:

    • Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a puncture-resistant sharps container that is also labeled as "Hazardous Waste" with the chemical name.

  • Storage and Disposal:

    • Store all hazardous waste containers in a designated, secure satellite accumulation area until they are collected for disposal.

    • Disposal must be conducted through your institution's environmental health and safety office and a licensed hazardous waste disposal company. Do not dispose of this compound or its containers in the regular trash or down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanthofulvin
Reactant of Route 2
Xanthofulvin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.